molecular formula C9H11ClFN B1442169 (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 731859-02-2

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1442169
CAS No.: 731859-02-2
M. Wt: 187.64 g/mol
InChI Key: INNMZPPLAARVHQ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFN and its molecular weight is 187.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMZPPLAARVHQ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704155
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731859-02-2
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a chiral building block of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the indane scaffold offers unique physicochemical properties that can enhance the pharmacological profile of derivative compounds.

Core Chemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 731859-02-2[1]
Molecular Formula C₉H₁₁ClFN
Molecular Weight 187.64 g/mol
Appearance Solid
Purity Typically ≥97%[1]
Storage Store at room temperature

While specific experimental data for melting point, boiling point, and solubility are not widely published in readily available literature, its hydrochloride salt form suggests solubility in water and lower alcohols.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties.[2][3] The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is strong and less susceptible to metabolic degradation, potentially increasing the half-life of a drug.[2]

  • Increased Lipophilicity: This can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[2]

  • Modulated Binding Affinity: The electronic effects of fluorine can alter the pKa of nearby functional groups and influence interactions with biological targets.[2][4]

These properties make fluorinated building blocks like this compound valuable for the development of novel therapeutics, particularly in the area of neurodegenerative diseases.[2][5]

Synthesis and Enantiomeric Resolution

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The general synthetic pathway involves the formation of the racemic amine followed by chiral resolution.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Fluoro-1-indanone cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Chiral Resolution cluster_3 Step 4: Salt Formation A 3-(4-fluorophenyl)propanoic acid B 6-Fluoro-1-indanone A->B Intramolecular Friedel-Crafts Acylation C rac-6-Fluoro-2,3-dihydro-1H-inden-1-amine B->C Reductive Amination D (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine C->D Diastereomeric Salt Formation (e.g., with Tartaric Acid) E (S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine C->E F This compound D->F Treatment with HCl

Caption: General Synthetic Workflow for this compound.

Detailed Protocol: Synthesis of the Precursor 6-Fluoro-1-indanone

The key precursor, 6-fluoro-1-indanone, can be synthesized from 3-(4-fluorophenyl)propanoic acid via an intramolecular Friedel-Crafts acylation.

Step-by-step methodology:

  • Acid Chloride Formation: 3-(4-fluorophenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

  • Intramolecular Cyclization: The acid chloride is then subjected to a Friedel-Crafts acylation catalyst, typically aluminum chloride (AlCl₃), to induce cyclization and form 6-fluoro-1-indanone.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified, often by column chromatography, to yield the desired indanone.

Reductive Amination and Chiral Resolution

The subsequent steps to obtain the final chiral amine hydrochloride are as follows:

  • Reductive Amination: 6-Fluoro-1-indanone undergoes reductive amination to form the racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine. This can be achieved using various reagents, such as ammonia in the presence of a reducing agent like sodium borohydride.

  • Chiral Resolution: The separation of the enantiomers is a critical step.[6] A common and industrially viable method is through the formation of diastereomeric salts using a chiral resolving agent.[6][7] For primary amines, chiral acids like tartaric acid are frequently employed.[7] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

  • Isolation of the (R)-enantiomer: After separation, the desired diastereomeric salt is treated with a base to liberate the free (R)-amine.

  • Hydrochloride Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to yield the final this compound salt.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine substituent. The hydrogens on the carbon adjacent to the nitrogen will be deshielded.[8]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. Carbons adjacent to the amine nitrogen will be slightly deshielded.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight for the free base.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

HPLC_Workflow A Racemic Amine Sample B Chiral HPLC Column A->B C Detector B->C D Separated Enantiomers C->D E Quantification of Enantiomeric Excess D->E

Caption: Workflow for Chiral HPLC Analysis.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural similarity to the core of the anti-Parkinson's drug rasagiline makes it a valuable building block for the development of novel monoamine oxidase B (MAO-B) inhibitors.[3][5][9]

The inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it prevents the breakdown of dopamine in the brain.[3][9] The fluorine substituent in this indanamine derivative can potentially enhance the potency, selectivity, and pharmacokinetic profile of new MAO-B inhibitors.[2] Research in this area focuses on creating fluorinated analogues of rasagiline to improve upon its therapeutic efficacy.[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chiral building block for drug discovery and development. Its fluorinated indane core offers the potential to create novel therapeutic agents with improved pharmacological properties, particularly in the field of neurodegenerative diseases. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective utilization in research and development.

References

An In-Depth Technical Guide to (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 731859-02-2 Molecular Formula: C₉H₁₁ClFN Molecular Weight: 187.64 g/mol

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral fluorinated aminoindane derivative that has garnered significant interest within the pharmaceutical and neuroscience research communities. The incorporation of a fluorine atom into the indane scaffold can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block for the design of novel therapeutics. This guide provides a comprehensive overview of the synthesis, analytical characterization, applications, and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 731859-02-2[1][2][3]
Molecular Formula C₉H₁₁ClFN[4]
Formula Weight 187.64 g/mol [2]
Physical Form Solid[4]
Purity Typically ≥97%[2]
Storage Temperature Room temperature[4]
InChI Key INNMZPPLAARVHQ-SBSPUUFOSA-N[4]

Synthesis and Chiral Resolution

The synthesis of this compound is a multi-step process that begins with the formation of the corresponding racemic amine, followed by a crucial chiral resolution step to isolate the desired (R)-enantiomer.

Synthesis of Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine

The common strategy for synthesizing racemic 6-fluoro-1-aminoindane involves a two-step process starting from 6-fluoro-1-indanone.

  • Oximation of 6-Fluoro-1-indanone: The ketone functionality of 6-fluoro-1-indanone is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of a base like pyridine.[5]

  • Reduction of the Oxime: The resulting 6-fluoro-1-indanone oxime is then reduced to the corresponding primary amine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or with reagents like alumino-nickel in an alkaline solution.[5][6]

G Indanone 6-Fluoro-1-indanone Oxime 6-Fluoro-1-indanone oxime Indanone->Oxime Hydroxylamine HCl, Base RacemicAmine Racemic 6-Fluoro-1-aminoindane Oxime->RacemicAmine Reduction (e.g., H₂, Pd/C)

Figure 1: General synthetic route to racemic 6-fluoro-1-aminoindane.
Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid.[7] For 1-aminoindane derivatives, tartaric acid and its derivatives are frequently employed as resolving agents.[7][8][9][10][11]

The process involves reacting the racemic amine with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) in a suitable solvent. This reaction forms a pair of diastereomeric salts which exhibit different solubilities. Through fractional crystallization, one diastereomer can be selectively precipitated from the solution. The desired enantiomer can then be liberated from the purified diastereomeric salt by treatment with a base.

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation cluster_2 Final Salt Formation RacemicAmine Racemic 6-Fluoro-1-aminoindane Diastereomers Diastereomeric Salts ((R)-Amine-(L)-Acid & (S)-Amine-(L)-Acid) RacemicAmine->Diastereomers ChiralAcid Chiral Resolving Agent (e.g., L-Tartaric Acid) ChiralAcid->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization IsolatedSalt Isolated Diastereomeric Salt ((R)-Amine-(L)-Acid) Crystallization->IsolatedSalt BaseTreatment Base Treatment IsolatedSalt->BaseTreatment Enantiomer (R)-6-Fluoro-1-aminoindane BaseTreatment->Enantiomer Hydrochloride (R)-6-Fluoro-1-aminoindane HCl Enantiomer->Hydrochloride HCl HCl HCl->Hydrochloride

Figure 2: Workflow for the chiral resolution of 6-fluoro-1-aminoindane.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the structure and connectivity of the molecule. Characteristic signals for the aromatic and aliphatic protons of the indane core are expected.

    • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.

    • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. It provides a distinct signal for the fluorine atom, and its chemical shift can be sensitive to the electronic environment.[12]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: Can be used to determine the chemical purity of the final product.

    • Chiral HPLC: This is a crucial technique for determining the enantiomeric purity (enantiomeric excess, ee%) of the final product. A suitable chiral stationary phase (CSP) is required to separate the (R)- and (S)-enantiomers.[7][13][14] The selection of the appropriate chiral column and mobile phase is often empirical and requires screening of different conditions.[15]

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the field of neuroscience.

Synthesis of Rasagiline Analogues and other Monoamine Oxidase (MAO) Inhibitors

The 1-aminoindane scaffold is a core component of rasagiline, a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[16] The (R)-enantiomer is the active form of the drug. Consequently, (R)-6-fluoro-1-aminoindane is a key intermediate for the synthesis of fluorinated analogues of rasagiline. The introduction of fluorine can potentially enhance the pharmacological properties of the resulting compounds.

Dopamine D3 Receptor Ligands

Derivatives of 2-aminoindane have been investigated as selective ligands for the dopamine D3 receptor, which is a target for the treatment of various central nervous system (CNS) disorders, including schizophrenia and substance abuse. This suggests that fluorinated 1-aminoindane derivatives may also be explored for their potential as dopamine D3 receptor modulators.

Positron Emission Tomography (PET) Tracers

The development of PET tracers for imaging neurochemical processes in the living brain is a significant area of research. The incorporation of fluorine-18 (¹⁸F), a positron-emitting isotope, into biologically active molecules is a common strategy. Given its structure, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine can serve as a precursor for the synthesis of ¹⁸F-labeled PET tracers for imaging targets in the central nervous system.[14]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed.[1]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed. P264: Wash hands thoroughly after handling.
H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H335: May cause respiratory irritation. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult the full Safety Data Sheet before handling this compound.[1][4][17][18]

Conclusion

This compound is a specialized chemical intermediate with significant potential in drug discovery and neuroscience research. Its synthesis, centered around the effective chiral resolution of the racemic amine, provides access to an enantiomerically pure building block. The presence of the fluorine atom offers opportunities for fine-tuning the properties of target molecules. As research into novel CNS-active compounds continues, the utility of this and related fluorinated aminoindanes is likely to expand.

References

The Strategic Synthesis of Rasagiline: A Technical Guide to the Keystone Precursor, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a critical precursor in the synthesis of Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor for the treatment of Parkinson's disease.[1][2] The stereochemistry of Rasagiline is paramount to its therapeutic efficacy, with the (R)-enantiomer being the pharmacologically active agent.[3] This guide will dissect the synthetic pathways to this key chiral intermediate, focusing on methodologies that ensure high enantiomeric purity. Furthermore, we will delve into the analytical techniques essential for its characterization and quality control, providing researchers and drug development professionals with a comprehensive understanding of its role in the manufacturing of Rasagiline.

Introduction: The Significance of Rasagiline and Its Chiral Precursor

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Rasagiline offers a significant therapeutic benefit by selectively and irreversibly inhibiting MAO-B, an enzyme responsible for the breakdown of dopamine in the brain.[2][4] This inhibition leads to increased dopamine levels, thereby alleviating the motor symptoms of PD.[1] Rasagiline can be used as a monotherapy in early-stage PD or as an adjunct to levodopa in more advanced stages.[1][5]

The therapeutic activity of Rasagiline resides exclusively in its (R)-enantiomer. The (S)-enantiomer is significantly less active, making the stereoselective synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline) a critical aspect of its production.[3] The synthesis of the fluorinated analog, while less documented in publicly available literature, follows similar principles, with the fluorine substitution potentially offering altered pharmacokinetic or pharmacodynamic properties. This guide focuses on this compound as a direct precursor to a fluorinated Rasagiline analog, a compound of interest for next-generation PD therapies.

Synthetic Pathways to this compound

The synthesis of this chiral amine presents a significant chemical challenge, with the primary goal being the establishment of the desired stereocenter in high enantiomeric excess (ee). The common starting material for these syntheses is 6-fluoro-1-indanone.[6] Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution: The Classical Approach

This method involves the synthesis of a racemic mixture of 6-fluoro-1-aminoindan, followed by separation of the enantiomers.

Workflow for Chiral Resolution:

G A 6-Fluoro-1-indanone B 6-Fluoro-1-indanone Oxime A->B Hydroxylamine C Racemic 6-Fluoro-1-aminoindan B->C Reduction (e.g., H2/Pd-C) D Diastereomeric Salt Formation (e.g., with L-Tartaric Acid) C->D Chiral Resolving Agent E Fractional Crystallization D->E F Isolation of (R)-Amine Diastereomeric Salt E->F G Basification F->G H (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine G->H I Salt Formation (with HCl) H->I J This compound I->J

Caption: Chiral Resolution Workflow.

Detailed Protocol for Chiral Resolution:

  • Oximation: 6-Fluoro-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base to form 6-fluoro-1-indanone oxime.[7]

  • Reduction: The oxime is then reduced to the corresponding racemic amine, 6-fluoro-1-aminoindan. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

  • Diastereomeric Salt Formation: A chiral resolving agent, such as L-tartaric acid, is added to the racemic amine solution.[8] This forms a pair of diastereomeric salts which have different physical properties.

  • Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization.[8]

  • Liberation of the Free Amine: The desired diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free (R)-6-fluoro-1-aminoindan.

  • Hydrochloride Salt Formation: The purified (R)-amine is then treated with hydrochloric acid to yield the stable this compound salt.

Causality Behind Experimental Choices: The choice of the chiral resolving agent is critical and is often determined empirically to find one that provides a significant difference in the solubility of the diastereomeric salts, allowing for efficient separation. The solvent system for fractional crystallization is also a key parameter that needs to be optimized.

Asymmetric Synthesis: The Modern Approach

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution.

This elegant approach combines enzymatic kinetic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired chiral product.

Workflow for Dynamic Kinetic Resolution:

G A Racemic 6-Fluoro-1-aminoindan B Enzyme (e.g., CALB) + Acyl Donor A->B D Racemization Catalyst (e.g., Pd nanocatalyst) A->D Unreacted (R)-enantiomer C (S)-N-acetyl-6-fluoro-1-aminoindan B->C (S)-enantiomer reacts E (R)-6-Fluoro-1-aminoindan B->E (R)-enantiomer unreacted F Separation C->F D->A Racemization of (S)-amide E->F G (R)-6-Fluoro-1-aminoindan F->G H Salt Formation (with HCl) G->H I This compound H->I

Caption: Dynamic Kinetic Resolution Workflow.

Detailed Protocol for DKR:

  • Reaction Setup: Racemic 6-fluoro-1-aminoindan is dissolved in a suitable organic solvent.

  • Addition of Reagents: An acyl donor (e.g., ethyl acetate), a lipase (e.g., Candida antarctica Lipase B - CALB), and a racemization catalyst (e.g., a palladium nanocatalyst) are added.[9]

  • Enzymatic Acylation: The lipase selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[9]

  • In-situ Racemization: The racemization catalyst continuously converts the (S)-amide back to the racemic amine, providing more substrate for the enzymatic resolution.[9]

  • Work-up and Separation: After the reaction is complete, the unreacted (R)-amine is separated from the acylated (S)-amine.

  • Hydrochloride Salt Formation: The purified (R)-amine is converted to its hydrochloride salt.

Causality Behind Experimental Choices: The success of DKR hinges on the compatibility of the enzyme and the racemization catalyst, as well as the reaction conditions that allow both to function optimally without interfering with each other. The choice of lipase is crucial for achieving high enantioselectivity.

ATH of a prochiral imine derived from 6-fluoro-1-indanone offers a direct route to the chiral amine.

Workflow for Asymmetric Transfer Hydrogenation:

G A 6-Fluoro-1-indanone B Cyclic Propargyl Imine Intermediate A->B Propargylamine C Asymmetric Transfer Hydrogenation B->C Chiral Phosphoric Acid Catalyst + Hantzsch Ester D (R)-N-propargyl-6-fluoro-1-aminoindan C->D E Deprotection (if necessary) D->E F (R)-6-Fluoro-1-aminoindan E->F G Salt Formation (with HCl) F->G H This compound G->H

Caption: Asymmetric Transfer Hydrogenation Workflow.

Detailed Protocol for ATH:

  • Imine Formation: 6-Fluoro-1-indanone is condensed with an appropriate amine (e.g., propargylamine) to form the corresponding cyclic imine.[10]

  • Asymmetric Reduction: The imine is then reduced using a chiral catalyst system, such as a chiral phosphoric acid with a Hantzsch ester as the hydrogen source.[10]

  • Work-up and Purification: The resulting chiral amine is purified.

  • Hydrochloride Salt Formation: The final product is converted to the hydrochloride salt.

Causality Behind Experimental Choices: The choice of the chiral catalyst is the most critical factor determining the enantioselectivity of the reduction. The Hantzsch ester is a mild and efficient hydrogen donor for this type of transformation.

Conversion to Rasagiline Analog

Once the high-purity this compound is obtained, it is converted to the corresponding Rasagiline analog via N-alkylation.

Detailed Protocol for N-propargylation:

  • Free Amine Liberation: The hydrochloride salt is treated with a base to generate the free amine.

  • Alkylation: The free amine is reacted with a propargylating agent, such as propargyl bromide or propargyl chloride, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile).[8][11]

  • Purification: The resulting N-propargylated product is purified to remove any unreacted starting materials and byproducts.

Analytical Characterization

Rigorous analytical testing is essential to ensure the chemical and stereochemical purity of this compound.

Analytical Technique Purpose Typical Parameters/Observations
High-Performance Liquid Chromatography (HPLC) Chemical Purity AssessmentReversed-phase column (e.g., C18), UV detection. Purity is determined by the area percentage of the main peak.[12]
Chiral HPLC Enantiomeric Purity (ee) DeterminationChiral stationary phase (e.g., Chiralpak® AGP).[3][13] Baseline separation of the (R) and (S) enantiomers is required for accurate quantification of the undesired enantiomer.[14]
Capillary Electrophoresis (CE) Enantiomeric Purity DeterminationUtilizes a chiral selector (e.g., sulfobutylether-β-cyclodextrin) in the running buffer to achieve enantioseparation.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural ConfirmationThe chemical shifts and coupling constants of the protons and carbons confirm the molecular structure of the compound.[16][17]
Mass Spectrometry (MS) Molecular Weight VerificationProvides the mass-to-charge ratio of the molecule, confirming its molecular weight.

Conclusion

This compound is a pivotal precursor in the synthesis of a fluorinated analog of Rasagiline. The production of this intermediate with high enantiomeric purity is a critical determinant of the final drug's efficacy and safety. While classical resolution remains a viable method, modern asymmetric approaches such as dynamic kinetic resolution and asymmetric transfer hydrogenation offer more efficient and atom-economical routes. A thorough understanding of the underlying principles of these synthetic strategies, coupled with robust analytical characterization, is indispensable for researchers and professionals in the field of drug development and manufacturing.

References

The Strategic Incorporation of Fluorine in Indanamine Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Power of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for fine-tuning molecular properties and enhancing therapeutic potential.[1][2] The unique physicochemical characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications to a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3][4] This guide provides an in-depth exploration of fluorinated indanamine derivatives, a promising class of compounds with significant potential in the development of novel therapeutics, particularly for neurological disorders. We will delve into the rationale behind their design, detailed synthetic methodologies, structure-activity relationships (SAR), and their applications, with a focus on their role as monoamine oxidase (MAO) inhibitors.

The Indanamine Core: A Privileged Scaffold for CNS Drug Discovery

The 2-aminoindane framework is a well-established privileged scaffold in central nervous system (CNS) drug discovery. Its rigid structure, which incorporates a phenethylamine moiety, allows for precise conformational control, a critical factor in achieving high-affinity and selective interactions with biological targets.[5] Derivatives of 2-aminoindane have been investigated for a range of pharmacological activities, including as monoamine oxidase inhibitors, and have shown potential in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[3][5]

Rationale for Fluorination of the Indanamine Scaffold

The introduction of fluorine into the indanamine core is a deliberate strategy to modulate its pharmacological profile. The primary motivations for this approach include:

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites on the aromatic ring, leading to increased half-life and improved bioavailability of the drug candidate.[3][4]

  • Modulation of Lipophilicity: Fluorine substitution can significantly alter the lipophilicity of a molecule, which in turn affects its ability to cross the blood-brain barrier (BBB) and reach its CNS target. The effect of fluorination on lipophilicity is context-dependent and can be strategically employed to optimize drug distribution.[3]

  • Alteration of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the amino group in indanamine derivatives. This change in basicity can influence the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and interaction with target proteins.

  • Improved Binding Affinity and Selectivity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and selectivity.[6] For instance, in the context of MAO inhibition, fluorinated substituents can influence the orientation of the inhibitor within the enzyme's active site, leading to improved potency and selectivity for one isoform over the other (MAO-A vs. MAO-B).[7]

Synthetic Strategies for Fluorinated Indanamine Derivatives

The synthesis of fluorinated indanamine derivatives typically begins with the preparation of a fluorinated indanone precursor, followed by its conversion to the corresponding amine.

Synthesis of Fluorinated Indanone Precursors

A common and versatile starting material is 5-fluoro-1-indanone. Its synthesis is often achieved through an intramolecular Friedel-Crafts cyclization of a suitable fluorinated phenylpropanoic acid derivative.[8][9]

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [8]

  • Reaction: Intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenyl)propanoic acid.

  • Reagents and Materials:

    • 3-(3-fluorophenyl)propanoic acid

    • Chlorosulfonic acid

    • Crushed ice

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, carefully add 20 mL of chlorosulfonic acid with stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-1-indanone.

Diagram: Synthesis of 5-Fluoro-1-indanone

G start 3-(3-fluorophenyl)propanoic acid product 5-Fluoro-1-indanone start->product Intramolecular Friedel-Crafts Cyclization reagent Chlorosulfonic acid G ketone Fluorinated Indanone imine Imine Intermediate ketone->imine Condensation amine Amine (R-NH2) amine->imine product Fluorinated Indanamine imine->product Reduction reducing_agent Reducing Agent

References

The Emergence of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Chiral Fluorinated Amines in Medicinal Chemistry

In the landscape of contemporary drug development, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Chiral amines are a ubiquitous structural motif in a vast array of pharmaceuticals, with the specific stereochemistry often being critical for therapeutic efficacy.[1] The introduction of fluorine into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, membrane permeability, and binding affinity.[2][3] Consequently, the synthesis of chiral building blocks bearing fluorine atoms represents a significant area of research. This guide focuses on the discovery, synthesis, and application of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, a valuable synthetic intermediate that stands at the intersection of these critical molecular features. Its structural resemblance to the core of drugs like Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for Parkinson's disease, underscores its potential in the development of novel therapeutics.[4][5]

This document provides a comprehensive technical overview, from stereoselective synthesis to practical application, designed to empower researchers in their quest for next-generation pharmaceuticals.

I. The Imperative of Stereocontrol: Asymmetric Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

The biological activity of chiral amines is exquisitely dependent on their three-dimensional arrangement. Therefore, the development of robust and scalable methods for the enantioselective synthesis of the (R)-enantiomer of 6-Fluoro-2,3-dihydro-1H-inden-1-amine is of utmost importance. Several strategies can be envisioned, primarily revolving around the asymmetric reduction of a prochiral precursor or the resolution of a racemic mixture.

A. Chemoenzymatic Synthesis via Reductive Aminases

A powerful and green approach to chiral amines is the use of engineered enzymes. Reductive aminases (RedAms) have emerged as highly efficient biocatalysts for the asymmetric synthesis of amines from ketones.[5] This one-step process offers high enantioselectivity and operates under mild, environmentally benign conditions.

The synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine can be conceptualized starting from 6-fluoro-1-indanone. The enzyme, in the presence of an amine donor (e.g., ammonia or an alkylamine) and a reducing agent (typically a cofactor like NAD(P)H, which is regenerated in situ), catalyzes the direct conversion of the ketone to the desired chiral amine.

Experimental Workflow: Chemoenzymatic Asymmetric Reductive Amination

Caption: Chemoenzymatic synthesis workflow.

Protocol: Asymmetric Reductive Amination of 6-Fluoro-1-indanone

  • Reaction Mixture Preparation: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0).

  • Reagent Addition: Add 6-fluoro-1-indanone (1 equivalent), the amine donor (e.g., ammonium chloride, 5-10 equivalents), the engineered (R)-selective reductive aminase, and the components of the cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Reaction Execution: Maintain the reaction at a constant temperature (e.g., 25-35 °C) with gentle agitation. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Work-up and Extraction: Quench the reaction by adjusting the pH. Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization of a suitable salt (e.g., the hydrochloride salt) to yield the enantiomerically pure (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine.

The rationale behind this choice lies in the high selectivity and mild reaction conditions offered by biocatalysis, minimizing the formation of byproducts and simplifying purification.

B. Dynamic Kinetic Resolution of Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine

An alternative and widely used method for obtaining enantiomerically pure amines is dynamic kinetic resolution (DKR). This process combines the kinetic resolution of a racemate with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Lipases are commonly employed enzymes for the kinetic resolution of amines via acylation.

Logical Framework for Dynamic Kinetic Resolution

DKR_Logic racemate Racemic 6-Fluoro-1-aminoindan R_amine (R)-Amine racemate->R_amine S_amine (S)-Amine racemate->S_amine lipase Lipase + Acyl Donor R_amine->lipase Fast racemization Racemization Catalyst S_amine->racemization S_amine->lipase Slow R_amide (R)-Acylated Amine hydrolysis Hydrolysis R_amide->hydrolysis racemization->R_amine lipase->R_amide final_product (R)-Amine hydrolysis->final_product

Caption: Dynamic Kinetic Resolution process.

Protocol: Lipase-Catalyzed Dynamic Kinetic Resolution

  • Synthesis of Racemic Amine: Prepare racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine by methods such as the reductive amination of 6-fluoro-1-indanone or the reduction of its oxime.[6]

  • DKR Reaction Setup: In a suitable organic solvent (e.g., toluene or MTBE), dissolve the racemic amine, an acyl donor (e.g., ethyl acetate), a lipase (e.g., Candida antarctica lipase B, CALB), and a racemization catalyst (e.g., a palladium-based catalyst).

  • Reaction Monitoring: Heat the mixture to a suitable temperature (e.g., 40-60 °C) and monitor the conversion by chiral HPLC.

  • Work-up: Once the reaction reaches completion (indicated by the formation of the acylated product and the disappearance of the undesired enantiomer), filter off the enzyme and the racemization catalyst.

  • Hydrolysis and Purification: Remove the solvent in vacuo. The resulting acylated amine can then be hydrolyzed under acidic or basic conditions to yield the desired (R)-amine. Purify by crystallization or chromatography.

This dual-catalyst system provides an elegant route to the single enantiomer from a racemic starting material, maximizing atom economy.

II. Physicochemical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine is critical for its use as a pharmaceutical intermediate. A combination of spectroscopic and physical methods is employed for its comprehensive characterization. The compound is typically handled as its hydrochloride salt for improved stability and handling properties.[5][7][8]

PropertyTypical Value
Chemical Formula C₉H₁₀FN (free base)
Molecular Weight 151.18 g/mol (free base)
Appearance White to off-white solid (hydrochloride salt)
Purity (by HPLC) ≥98%
Storage Store at room temperature

Table 1: Physicochemical Properties of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride.

Spectroscopic Data (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. The aliphatic protons of the indane ring system will appear as multiplets, and the methine proton at the chiral center will be a distinct signal.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the indane ring system. The carbon atom bearing the fluorine will exhibit a large coupling constant (¹JCF).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-F stretching.

  • Specific Rotation [α]D: A non-zero specific rotation value will confirm the enantiomeric purity of the compound.

III. Application as a Synthetic Intermediate: Towards Fluorinated Rasagiline Analogues

The primary value of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine lies in its role as a key building block for the synthesis of pharmacologically active molecules. Its structural similarity to (R)-1-aminoindan, the precursor to Rasagiline, makes it an ideal starting material for the development of fluorinated analogues of this important anti-Parkinson's drug. The introduction of a fluorine atom on the aromatic ring can potentially enhance the drug's metabolic stability and binding affinity to MAO-B.

Synthetic Pathway to a Fluorinated Rasagiline Analogue

Caption: Synthesis of a fluorinated Rasagiline analogue.

Protocol: Synthesis of (R)-6-Fluoro-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine

  • Reaction Setup: To a solution of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine (1 equivalent) in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate, 2-3 equivalents).

  • Alkylation: Add propargyl bromide or chloride (1.1-1.5 equivalents) dropwise to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or HPLC until the starting amine is consumed.

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated Rasagiline analogue.

This straightforward N-alkylation provides a direct route to a novel and potentially valuable drug candidate, demonstrating the utility of the title intermediate.

IV. Conclusion and Future Perspectives

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine has been established as a synthetic intermediate of significant strategic importance. Its facile and stereoselective synthesis, particularly through chemoenzymatic methods, aligns with the principles of green chemistry and provides a reliable source of this chiral building block. The ability to incorporate this fluorinated moiety into pharmacologically relevant scaffolds, such as that of Rasagiline, opens up new avenues for the discovery of drugs with improved properties. As the demand for more effective and safer therapeutics continues to grow, the role of well-characterized and readily accessible intermediates like (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine will undoubtedly become even more critical in the drug development pipeline.

References

A Technical Guide to the Spectroscopic Characterization of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and quality control of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 731859-02-2), a key chiral building block in pharmaceutical development. The methodologies and interpretation principles detailed herein are designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of this molecule's spectroscopic profile.

Introduction: The Molecular Blueprint

This compound is a chiral primary amine featuring a fluorinated indane scaffold. Its utility in medicinal chemistry necessitates unambiguous confirmation of its structure, purity, and stereochemistry. Spectroscopic analysis is the cornerstone of this characterization, providing a fingerprint of the molecule's atomic connectivity and chemical environment.

This document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the foundational principles that validate our interpretation, ensuring a self-validating analytical workflow. The core structural features that dictate the spectroscopic output are:

  • The Indane Core: A bicyclic system combining an aromatic ring and a cyclopentane ring.

  • Aromatic Fluorine Substituent: A single fluorine atom on the benzene ring, which is a powerful probe for NMR spectroscopy.

  • Chiral Primary Amine: A stereocenter at the C1 position bearing an amine group.

  • Hydrochloride Salt: The amine is protonated, forming a salt with a chloride counter-ion, which significantly influences its spectroscopic and physical properties.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

The choice of solvent is critical when analyzing amine hydrochlorides. Protic solvents like methanol-d₄ can lead to the rapid exchange of the amine protons (-NH₃⁺), broadening their signal or causing it to disappear entirely. Therefore, DMSO-d₆ is the solvent of choice . Its ability to form hydrogen bonds with the ammonium protons slows down the exchange rate, allowing for their observation as distinct, albeit often broad, signals.[2] Furthermore, the acidic nature of the ammonium proton can be definitively confirmed by a D₂O exchange experiment; adding a drop of D₂O to the NMR tube will cause the -NH₃⁺ signal to vanish as the protons are replaced by deuterium.[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

  • Instrumentation: Record the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[4]

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Confirmation (D₂O Exchange): After the initial acquisition, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the exchangeable -NH₃⁺ protons.[3]

The spectrum is predicted to show distinct regions corresponding to the aromatic, benzylic, and aliphatic protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Key Coupling Interactions
-NH₃⁺8.5 - 9.5 (broad)Broad singletExchangeable; signal disappears with D₂O
Aromatic (H5, H7)7.2 - 7.6MultipletsCoupling to each other and to ¹⁹F
Aromatic (H4)7.0 - 7.3MultipletCoupling to H5 and ¹⁹F
Benzylic (H1)~4.7Triplet / MultipletCoupling to C2 protons
Aliphatic (H2, H3)2.0 - 3.3MultipletsGeminal and vicinal coupling

Causality: The downfield shift of the aromatic protons is due to the electron-withdrawing nature of the fluorine atom. The benzylic proton (H1) is significantly deshielded by the adjacent ammonium group. The broadness of the -NH₃⁺ signal is characteristic of exchangeable protons on a nitrogen atom.[5]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR, often run with broadband proton decoupling, provides one signal for each unique carbon atom, revealing the carbon skeleton.

A standard ¹³C spectrum shows all carbon signals but doesn't differentiate between CH, CH₂, and CH₃ groups. To resolve this, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent.[6] This provides an invaluable layer of validation for signal assignment.

The presence of a highly electronegative fluorine atom introduces carbon-fluorine coupling (J-coupling), which is a key diagnostic feature. The "one-bond" coupling (¹JCF) is typically large (240-250 Hz), while "two-bond" (²JCF) and "three-bond" (³JCF) couplings are smaller but observable.[7]

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected C-F Coupling DEPT-135 Phase
C6 (C-F)160 - 165¹JCF (~245 Hz)Quaternary (Absent)
C5, C7113 - 118²JCF (~20 Hz)CH (Positive)
C4125 - 130³JCF (~8 Hz)CH (Positive)
Quaternary (C3a, C7a)135 - 145³JCF, ⁴JCF (small)Quaternary (Absent)
C1 (Benzylic)55 - 60NoCH (Positive)
C2, C325 - 35NoCH₂ (Negative)
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is a highly sensitive and informative technique. The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it easy to observe.[8]

The ¹⁹F NMR chemical shift range is vast (~800 ppm), and spectra are typically free from background signals, providing a clean window to observe the fluorinated species.[9] The chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the substitution pattern on the aromatic ring.[10] For this molecule, a single signal, coupled to nearby protons, is expected.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a definitive fingerprint of the functional groups present.

The key feature distinguishing an amine hydrochloride from its free-base counterpart is the presence of the ammonium ion (-NH₃⁺). This group gives rise to a very strong and broad absorption band in the 2800-3200 cm⁻¹ region, which is due to N-H stretching vibrations.[1] This broad envelope often obscures the C-H stretching bands that appear in the same region. Additionally, characteristic N-H bending vibrations appear in the 1500-1625 cm⁻¹ range.[1][11]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No sample preparation (like KBr pellets) is required.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition: Lower the anvil to bring the sample in contact with the crystal and collect the sample spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (-NH₃⁺)2800 - 3200Strong, very broad envelope
Aromatic C-H Stretch3000 - 3100Sharp, on top of N-H envelope
Aliphatic C-H Stretch2850 - 2960Sharp, on top of N-H envelope
N-H Bend (-NH₃⁺)1560 - 1625 and 1500 - 1550Medium to strong, sharp
Aromatic C=C Stretch1450 - 1600Medium, sharp peaks
C-N Stretch1020 - 1250Medium to weak
C-F Stretch1100 - 1250Strong, sharp

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Amine hydrochlorides are polar and non-volatile, making them unsuitable for techniques like electron ionization (EI). Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that allows the pre-formed ion in solution (the protonated amine) to be transferred into the gas phase with minimal fragmentation.[12] The analysis is performed in positive ion mode to detect the cationic species.

The primary ion observed will be the protonated free base, [M+H]⁺, where 'M' is the neutral (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine. The chloride ion will not be observed in positive ion mode.

  • Molecular Formula (Free Base): C₉H₁₀FN

  • Exact Mass (Free Base): 151.08 g/mol

  • Expected [M+H]⁺ Ion: m/z = 152.09

Collision-induced dissociation (CID) or MS/MS experiments can be performed on the m/z 152.09 ion to induce fragmentation. The most likely fragmentation pathway is the loss of ammonia (NH₃), a characteristic fragmentation for primary amines, resulting in a fragment at m/z = 135.08.

Workflow and Data Summary

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of the target compound.

G cluster_NMR NMR Spectroscopy cluster_Other Other Techniques H_NMR 1H NMR (DMSO-d6) D2O_Ex D2O Exchange H_NMR->D2O_Ex Confirms -NH3+ Structure Final Structure Confirmation H_NMR->Structure C13_NMR 13C NMR DEPT DEPT-135 C13_NMR->DEPT Assigns C-types C13_NMR->Structure F19_NMR 19F NMR F19_NMR->Structure IR FTIR (ATR) IR->Structure MS ESI-MS (+ve) MS->Structure Sample Sample: (R)-6-Fluoro-2,3-dihydro-1H- inden-1-amine HCl Sample->H_NMR Sample->C13_NMR Sample->F19_NMR Sample->IR Sample->MS

Caption: Integrated Spectroscopic Analysis Workflow.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and ESI Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind the methods and the expected spectral features, particularly the distinct signatures of the fluorinated aromatic ring and the primary amine hydrochloride group, researchers can confidently validate the identity, purity, and structure of this critical pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Fluorinated Indanamine Salts

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Stability Profiling in Fluorinated Drug Candidates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a paradigm of rational design aimed at enhancing metabolic stability, modulating physicochemical properties, and improving target affinity.[1][2] The indanamine scaffold, a privileged structure in central nervous system (CNS) drug discovery, when fluorinated, presents a compelling class of molecules. However, the very modifications that bestow desirable pharmacological properties can also introduce unique stability challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the intricate world of the physical and chemical stability of fluorinated indanamine salts. We will move beyond rote protocol recitation to explore the causal relationships between molecular structure, salt form, and degradation pathways, ensuring the development of robust and reliable drug products.

The Fluorinated Indanamine Scaffold: A Physicochemical Overview

The indanamine core, a bicyclic structure fusing a benzene ring with a cyclopentane ring bearing an amine group, is a versatile pharmacophore. The introduction of fluorine can dramatically alter its fundamental properties.

  • Electronic Effects and pKa Modulation: Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect. When placed on the aromatic ring or alkyl side-chain of an indanamine, it can significantly lower the basicity (pKa) of the amine group. This modulation is critical, as it directly influences the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor-binding interactions.[1]

  • Lipophilicity and Membrane Permeation: While a single fluorine substitution can increase lipophilicity (LogP), the effect is highly context-dependent on the position and number of fluorine atoms.[1] This parameter is a delicate balance; sufficient lipophilicity is required for membrane permeation, particularly for CNS targets, but excessive lipophilicity can lead to poor aqueous solubility and off-target effects.

  • Conformational Rigidity and Binding Affinity: The substitution of hydrogen with the slightly larger fluorine atom can introduce conformational constraints, locking the molecule into a more bioactive conformation for its target protein, thereby enhancing binding affinity.

The formation of a salt is a critical step to improve the solubility, stability, and handling properties of the parent amine.[3][4] The choice of the counter-ion is not trivial and has profound implications for the overall stability of the final active pharmaceutical ingredient (API).[5][6]

Core Stability Challenges and Degradation Pathways

The stability of a fluorinated indanamine salt is a multi-faceted issue, encompassing both its solid-state (physical) and solution-state (chemical) properties. Degradation can compromise the safety, efficacy, and shelf-life of a drug product.[7][8]

Chemical Stability: Unraveling Degradation Mechanisms

Forced degradation studies are indispensable for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][9][10][11][12] Key degradation pathways for fluorinated indanamine salts include:

  • Oxidative Degradation: The amine functionality is often susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in excipients, or metal ion catalysis.[9][13] For cyclic amines like indanamine, oxidation can lead to the formation of N-oxides, hydroxylamines, or even ring-opening products.[3][14][15] The presence of a fluorine atom can influence the susceptibility to oxidation by altering the electron density of the amine and adjacent carbon atoms.

  • Hydrolytic Degradation: While the indanamine core itself is generally stable to hydrolysis, impurities from the synthesis or interactions with excipients can introduce hydrolytically labile functional groups. The pH of the microenvironment plays a critical role here. For salt forms, the pH of a saturated solution can significantly influence hydrolysis rates.[16]

  • Photodegradation: Aromatic systems and molecules with chromophores can be susceptible to degradation upon exposure to light.[1][17] Photolytic stress can induce complex reactions, including photo-oxidation and bond cleavage. The C-F bond itself is generally photochemically stable, but the fluorine substituent can influence the photostability of the rest of the molecule.[17] In some cases, photolysis can lead to defluorination, forming fluoride ions and other degradation products.[1][18]

Diagram: General Degradation Pathways for Fluorinated Indanamine Salts

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidative (H2O2, O2) Oxidative (H2O2, O2) Fluorinated Indanamine Salt Fluorinated Indanamine Salt Oxidative (H2O2, O2)->Fluorinated Indanamine Salt Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->Fluorinated Indanamine Salt Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light)->Fluorinated Indanamine Salt Thermal (Heat) Thermal (Heat) Thermal (Heat)->Fluorinated Indanamine Salt N-Oxide N-Oxide Fluorinated Indanamine Salt->N-Oxide Oxidation Ring-Opened Products Ring-Opened Products Fluorinated Indanamine Salt->Ring-Opened Products Oxidation/Hydrolysis Hydroxylated Derivatives Hydroxylated Derivatives Fluorinated Indanamine Salt->Hydroxylated Derivatives Hydrolysis De-fluorinated Species De-fluorinated Species Fluorinated Indanamine Salt->De-fluorinated Species Photolysis/Metabolism Photoproducts (e.g., dimers) Photoproducts (e.g., dimers) Fluorinated Indanamine Salt->Photoproducts (e.g., dimers) Photolysis

Caption: Potential degradation pathways for fluorinated indanamine salts under various stress conditions.

Physical Stability: The Solid-State Challenge

The solid-state properties of a fluorinated indanamine salt are critical for its processability, stability, and bioavailability.[19]

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Different polymorphs can have different solubilities, dissolution rates, and physical stability. A comprehensive polymorph screen is essential to identify the most stable crystalline form for development.

  • Hygroscopicity: The tendency of a substance to absorb moisture from the air can lead to physical changes like deliquescence and chemical degradation, especially for hydrolytically sensitive compounds. The choice of counter-ion can significantly impact the hygroscopicity of the salt.[16]

  • Salt Disproportionation: This is a critical stability concern where the salt reverts to its free base and the corresponding acid of the counter-ion in the solid state, often facilitated by moisture.[14][17] This can lead to changes in physical properties and a decrease in solubility. The risk of disproportionation is higher when there is a small pKa difference between the amine and the acidic counter-ion.

Experimental Protocols for Stability Assessment

A robust stability assessment program is built on a foundation of well-designed experiments and state-of-the-art analytical techniques.

Synthesis of Fluorinated Indanamine Salts: A General Protocol

While specific reaction conditions will vary depending on the desired substitution pattern, a general synthetic route to a fluorinated 2-aminoindane hydrochloride salt is outlined below.

Step 1: Synthesis of Fluorinated 1-Indanone A Friedel-Crafts acylation of a fluorinated benzene derivative with a suitable acyl halide, followed by intramolecular cyclization, is a common route.

Step 2: Oximation of Fluorinated 1-Indanone The ketone is converted to an oxime using hydroxylamine hydrochloride.

Step 3: Reduction of the Oxime to Fluorinated 2-Aminoindane The oxime is reduced to the primary amine using a reducing agent such as catalytic hydrogenation (e.g., H2/Pd-C) or a metal hydride.

Step 4: Salt Formation The resulting fluorinated 2-aminoindane free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in isopropanol) to precipitate the hydrochloride salt. The salt is then collected by filtration, washed, and dried.

Diagram: Synthetic Workflow for a Fluorinated 2-Aminoindane HCl Salt

G Fluorinated Benzene Derivative Fluorinated Benzene Derivative Friedel-Crafts Acylation/Cyclization Friedel-Crafts Acylation/Cyclization Fluorinated Benzene Derivative->Friedel-Crafts Acylation/Cyclization Fluorinated 1-Indanone Fluorinated 1-Indanone Friedel-Crafts Acylation/Cyclization->Fluorinated 1-Indanone Oximation Oximation Fluorinated 1-Indanone->Oximation Fluorinated 1-Indanone Oxime Fluorinated 1-Indanone Oxime Oximation->Fluorinated 1-Indanone Oxime Reduction Reduction Fluorinated 1-Indanone Oxime->Reduction Fluorinated 2-Aminoindane (Free Base) Fluorinated 2-Aminoindane (Free Base) Reduction->Fluorinated 2-Aminoindane (Free Base) Salt Formation (HCl) Salt Formation (HCl) Fluorinated 2-Aminoindane (Free Base)->Salt Formation (HCl) Fluorinated 2-Aminoindane HCl Salt Fluorinated 2-Aminoindane HCl Salt Salt Formation (HCl)->Fluorinated 2-Aminoindane HCl Salt

Caption: A general synthetic workflow for the preparation of a fluorinated 2-aminoindane hydrochloride salt.

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to generate degradation products to a level of 5-20% to facilitate their identification and the development of a stability-indicating method.[6][10][11][12]

  • Acid/Base Hydrolysis:

    • Prepare solutions of the fluorinated indanamine salt in 0.1 M HCl and 0.1 M NaOH at a concentration of approximately 1 mg/mL.

    • Incubate the solutions at 60°C for up to 7 days.

    • Withdraw aliquots at appropriate time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the aliquots before analysis by HPLC to prevent further degradation.

  • Oxidative Degradation:

    • Prepare a solution of the salt in water or a suitable organic solvent at 1 mg/mL.

    • Add 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for up to 7 days.

    • Analyze aliquots at defined intervals.

  • Photostability:

    • Expose the solid drug substance and a solution (1 mg/mL) to a light source that provides both UV and visible light, according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Store the solid drug substance at an elevated temperature (e.g., 80°C) for up to 2 weeks.

    • Analyze the sample at the end of the study period.

Solid-State Characterization
  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline phases and detecting polymorphism.[11][19][20][21] A unique XRPD pattern serves as a fingerprint for a specific crystalline form.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions (for amorphous content), and to detect polymorphic transitions.[22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying and quantifying solvates and hydrates.[11]

Analytical Techniques for Degradation Product Elucidation
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the workhorse for separating and quantifying the parent drug and its degradation products.[23] A stability-indicating method must be able to resolve all significant degradation products from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is essential for the structural elucidation of unknown degradation products.[18][24][25] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the parent compound and can be used to characterize isolated degradation products. ¹⁹F NMR is a particularly powerful tool for fluorinated compounds.[7][15][18][24][26][27][28] It offers high sensitivity and a large chemical shift range, making it excellent for tracking the fate of the fluorine-containing part of the molecule and identifying fluorinated degradation products.[7][15][18][24][26][27][28]

Data Presentation and Interpretation: A Case Study

To illustrate the application of these principles, consider a hypothetical fluorinated indanamine hydrochloride salt, "Fluoxetindane HCl".

Table 1: Summary of Forced Degradation Studies for Fluoxetindane HCl

Stress Condition% Degradation of FluoxetindaneMajor Degradation Products (DP)
0.1 M HCl, 60°C, 7 days< 1%None significant
0.1 M NaOH, 60°C, 7 days8.5%DP-1 (Hydroxylated)
3% H₂O₂, RT, 7 days15.2%DP-2 (N-Oxide), DP-3 (Ring-opened)
Photolytic (ICH Q1B)5.8%DP-4 (Photodimer), DP-5 (De-fluorinated)
Thermal (Solid, 80°C, 14 days)< 0.5%None significant

Interpretation: The data suggests that Fluoxetindane HCl is stable to acidic and thermal stress but is susceptible to oxidative, basic, and photolytic degradation. The formation of an N-oxide (DP-2) is a common pathway for amines.[9] The identification of a de-fluorinated product (DP-5) under photolytic stress warrants further investigation into its potential toxicity.[8][18]

Table 2: Solid-State Properties of Different Fluoxetindane Salts

Salt FormMelting Point (°C)Hygroscopicity (at 80% RH)Solubility (mg/mL)Comments
Hydrochloride215-218Slightly hygroscopic25Good overall properties
Mesylate188-192Non-hygroscopic45Higher solubility, lower melting point
Tartrate195-200Hygroscopic30Prone to moisture uptake
Free Base95-98Non-hygroscopic< 0.1Poor solubility, low melting point

Interpretation: The hydrochloride salt presents a good balance of properties. While the mesylate salt offers higher solubility, its lower melting point might suggest potential polymorphism issues that would need further investigation. The tartrate salt's hygroscopicity is a significant drawback for solid dosage form development.

Conclusion and Strategic Recommendations

The stability of fluorinated indanamine salts is a complex interplay of the inherent reactivity of the indanamine core, the profound electronic and steric influences of fluorine substituents, and the physicochemical properties imparted by the chosen salt form. A thorough and systematic stability assessment, initiated early in the drug development process, is not merely a regulatory requirement but a critical scientific endeavor.

Key Recommendations:

  • Early and Comprehensive Salt Screening: Evaluate a wide range of counter-ions to select a salt form with optimal physical and chemical stability, solubility, and manufacturability.[3][4][5][6]

  • Rigorous Forced Degradation Studies: Employ a multi-pronged approach (hydrolytic, oxidative, photolytic, thermal) to identify all potential degradation pathways and develop robust, stability-indicating analytical methods.[6][9][10][11][12]

  • Leverage Fluorine-Specific Analytical Techniques: Utilize ¹⁹F NMR in conjunction with LC-MS/MS to unambiguously track the fate of the fluorinated moiety and identify any fluorine-containing degradation products.[7][15][18][24][26][27][28]

  • Thorough Solid-State Characterization: Conduct comprehensive screening for polymorphs and assess the hygroscopicity and potential for disproportionation of the selected salt form.[11][19][20][21]

By embracing this integrated and mechanistically driven approach, drug development professionals can successfully navigate the stability challenges associated with this promising class of compounds, ultimately delivering safe, effective, and robust medicines to patients.

References

An In-Depth Technical Guide to the Safe Handling of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS RN: 731859-02-2), a fluorinated amine derivative commonly utilized in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work. This document is intended for researchers, scientists, and drug development professionals.

Compound Profile and Hazard Identification

This compound is a solid, typically a white to off-white powder, with a molecular weight of 187.64 g/mol .[1] As a primary amine hydrochloride salt, its reactivity is characterized by the nucleophilic nature of the amine group and the potential for reactions with various electrophiles.[2]

GHS Classification and Associated Hazards

Based on available safety data sheets, this compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin IrritationCategory 2H315: Causes skin irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This data is a composite from multiple supplier safety data sheets and should be confirmed with the specific documentation accompanying the purchased material.

The primary routes of exposure are inhalation of the dust, ingestion, and contact with skin or eyes. The hazards presented are significant and demand stringent adherence to the control measures outlined in this guide. The Occupational Safety and Health Administration (OSHA) mandates that all personnel handling such chemicals are trained on these hazards and the corresponding protective measures.[3]

Prudent Handling and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should be applied to all handling procedures to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood with a face velocity appropriate for handling potent compounds. The use of a powder-containment balance enclosure is highly recommended for weighing operations to minimize the dispersion of fine particles.

G cluster_workflow Weighing and Handling Workflow start Start: Obtain Compound ppe Don appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work within a certified Chemical Fume Hood weighing_enclosure Use Powder-Containment Balance Enclosure fume_hood->weighing_enclosure spatula_use Use dedicated, clean spatula weighing_enclosure->spatula_use ppe->fume_hood container Transfer to a sealed, labeled container spatula_use->container cleanup Decontaminate work surfaces and equipment container->cleanup end End: Securely Stored cleanup->end

Caption: Workflow for weighing and handling of the solid compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.

PPE ItemSpecificationRationale
Gloves Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is a prudent measure for handling potent compounds.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes.
Lab Coat Full-length, buttoned lab coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Recommended when engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing accidental release.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents. Primary amines can react exothermically with oxidizing agents.[4]

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.

Emergency Procedures

Pre-planning for emergencies is a critical component of laboratory safety.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response

The response to a spill should be dictated by its size and the immediate hazards it presents.

G cluster_spill Chemical Spill Response Protocol spill Spill Occurs evacuate Evacuate immediate area Alert nearby personnel spill->evacuate assess Assess spill size and hazard (Small vs. Large) evacuate->assess small_spill Small Spill: Personnel with appropriate PPE and training proceed assess->small_spill Small large_spill Large Spill: Evacuate laboratory Contact emergency services assess->large_spill Large contain Contain spill with absorbent pads or vermiculite small_spill->contain cleanup Carefully sweep solid material into a labeled waste container contain->cleanup decontaminate Decontaminate the area with soap and water cleanup->decontaminate dispose Dispose of waste as halogenated organic waste decontaminate->dispose

Caption: Decision-making workflow for spill response.

For a small spill of solid material:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control Ignition Sources: If applicable, remove any sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated, labeled waste container. Avoid dry sweeping which can generate dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All spill cleanup materials must be disposed of as hazardous waste.

For a large spill, evacuate the laboratory immediately and contact your institution's emergency response team.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. As a halogenated organic compound, it should be collected in a designated, sealed, and properly labeled container for halogenated organic waste.[5][6] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the consistent application of robust safety protocols. By prioritizing engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable research chemical.

References

Methodological & Application

Chiral Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indanamines in Drug Discovery

Chiral 1-aminoindanes are privileged structural motifs frequently incorporated into pharmacologically active molecules. The specific stereochemistry at the C1 position is often crucial for biological activity and selectivity. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, in particular, serves as a key building block for a variety of therapeutic agents, including those targeting the central nervous system. Its hydrochloride salt form enhances stability and improves handling properties, making it ideal for pharmaceutical development.

This application note provides a comprehensive guide to the chiral synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. We will explore two robust and distinct synthetic strategies: a chemo-catalytic approach employing asymmetric reduction followed by stereoinvertive amination, and a biocatalytic route utilizing the efficiency and selectivity of enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of these synthetic methodologies.

PART 1: Chemo-Catalytic Approach: Asymmetric Reduction and Stereoinvertive Amination

This strategy follows a logical three-step sequence:

  • Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: The prochiral ketone, 6-fluoro-1-indanone, is enantioselectively reduced to the corresponding (R)-alcohol using a chiral oxazaborolidine catalyst.

  • Mitsunobu Reaction: The resulting (R)-6-fluoro-2,3-dihydro-1H-inden-1-ol undergoes a stereoinvertive substitution with a nitrogen nucleophile to yield the (S)-protected amine. Subsequent deprotection affords the desired (R)-amine. Correction: To obtain the (R)-amine via a Mitsunobu reaction (which proceeds with inversion of configuration), the starting material must be the (S)-alcohol. Therefore, the CBS reduction will be tailored to produce (S)-6-fluoro-2,3-dihydro-1H-inden-1-ol.

  • Hydrochloride Salt Formation: The final amine is converted to its hydrochloride salt for enhanced stability and ease of handling.

Conceptual Workflow: Chemo-Catalytic Synthesis

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Stereoinvertive Amination cluster_2 Step 3: Salt Formation 6-Fluoro-1-indanone 6-Fluoro-1-indanone S_Alcohol (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol 6-Fluoro-1-indanone->S_Alcohol (S)-CBS Catalyst, BH3-DMS Protected_Amine (R)-N-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)phthalimide S_Alcohol->Protected_Amine Phthalimide, DIAD, PPh3 (Mitsunobu Reaction) R_Amine (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine Protected_Amine->R_Amine Hydrazine (Deprotection) HCl_Salt (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl R_Amine->HCl_Salt HCl in Ether

Caption: Chemo-catalytic synthesis workflow.

Detailed Experimental Protocols

Step 1: Asymmetric Synthesis of (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol via CBS Reduction

  • Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. The chiral oxazaborolidine catalyst forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group.

  • Protocol:

    • To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add borane-dimethyl sulfide complex (BH₃·DMS, 1.0 M in THF, 0.6 eq.) dropwise at 0 °C.

    • Stir the mixture at 0 °C for 15 minutes.

    • A solution of 6-fluoro-1-indanone (1.0 eq.) in anhydrous THF is then added dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel to afford (S)-6-fluoro-2,3-dihydro-1H-inden-1-ol.

Step 2: Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine via Mitsunobu Reaction

  • Rationale: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including amines, with complete inversion of stereochemistry.[1] This is achieved by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1] Phthalimide is used as the nitrogen nucleophile, which can be readily deprotected in a subsequent step.[1]

  • Protocol:

    • To a solution of (S)-6-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography to yield (R)-N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)phthalimide.

    • The protected amine is dissolved in ethanol, and hydrazine monohydrate (4.0 eq.) is added.

    • The mixture is heated to reflux for 4 hours.

    • After cooling to room temperature, the precipitated phthalhydrazide is removed by filtration.

    • The filtrate is concentrated, and the residue is dissolved in dichloromethane and washed with water and brine.

    • The organic layer is dried, filtered, and concentrated to give the crude (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine.

Step 3: Formation of this compound

  • Rationale: Conversion of the free amine to its hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling of the compound. This is typically achieved by treating a solution of the amine with hydrochloric acid.

  • Protocol:

    • Dissolve the crude (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine in a minimal amount of diethyl ether.

    • To this solution, add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

StepProductExpected YieldExpected Enantiomeric Excess (% ee)
1(S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol85-95%>98%
2(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine70-85% (over two steps)>98%
3(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl>95%>98%

PART 2: Biocatalytic Approach: Asymmetric Reductive Amination

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Imine reductases (IREDs) or amine dehydrogenases (AmDHs) can catalyze the direct conversion of a ketone to a chiral amine in a single step, often with excellent enantioselectivity.[2]

Conceptual Workflow: Biocatalytic Synthesis

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 6-Fluoro-1-indanone 6-Fluoro-1-indanone R_Amine (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine 6-Fluoro-1-indanone->R_Amine (R)-selective IRED/AmDH, Amine Source (e.g., NH3), Cofactor Regeneration System HCl_Salt (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl R_Amine->HCl_Salt HCl in Ether

Caption: Biocatalytic synthesis workflow.

Detailed Experimental Protocol
  • Rationale: This one-pot reaction utilizes an (R)-selective imine reductase or amine dehydrogenase to directly aminate the ketone. A cofactor regeneration system, typically involving a dehydrogenase (e.g., glucose dehydrogenase) and a sacrificial substrate (e.g., glucose), is required to recycle the expensive nicotinamide cofactor (NADH or NADPH).

  • Protocol:

    • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine 6-fluoro-1-indanone, an amine source (e.g., ammonium chloride), and the nicotinamide cofactor (e.g., NAD⁺).

    • Add the (R)-selective imine reductase/amine dehydrogenase and the cofactor regeneration enzyme (e.g., glucose dehydrogenase) and its substrate (e.g., glucose).

    • The reaction mixture is incubated at a controlled temperature (typically 25-37 °C) with gentle agitation.

    • The reaction progress is monitored by HPLC or GC analysis for the formation of the amine product.

    • Upon completion, the enzymes are removed by centrifugation or filtration.

    • The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are dried, filtered, and concentrated to yield the crude (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine.

    • The free amine is then converted to its hydrochloride salt as described in the chemo-catalytic approach.

StepProductExpected YieldExpected Enantiomeric Excess (% ee)
1(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine75-95%>99%
2(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl>95%>99%

PART 3: Quality Control and Analytical Methods

Determination of Enantiomeric Excess (% ee)

The enantiomeric purity of the final product is a critical parameter. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the % ee of chiral amines.

  • General HPLC Protocol:

    • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based or cyclodextrin-based).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Detection: UV detection at an appropriate wavelength.

    • Sample Preparation: The amine hydrochloride salt is converted back to the free amine by treatment with a mild base and extraction into an organic solvent compatible with the mobile phase.

    • Analysis: The enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The % ee is calculated from the peak areas of the two enantiomers.

Conclusion

This application note has detailed two effective and distinct methodologies for the chiral synthesis of this compound. The chemo-catalytic approach, centered around the well-established CBS reduction and Mitsunobu reaction, offers a robust and predictable route. The biocatalytic approach, leveraging the high selectivity of enzymes, provides a greener and more direct synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available resources, and desired purity profile. Both pathways, when executed with care, can provide access to this valuable chiral building block in high yield and excellent enantiomeric purity.

References

Application Note: Asymmetric Synthesis of (R)-Rasagiline via Biocatalytic Reductive Amination of 1-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol and scientific rationale for the asymmetric synthesis of (R)-N-propargyl-1-aminoindan, the active pharmaceutical ingredient known as Rasagiline. Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), primarily used in the treatment of Parkinson's disease.[1][2] The critical nature of its stereochemistry necessitates a highly enantioselective synthetic route to isolate the desired (R)-enantiomer, which is significantly more active than its S-counterpart.[3] This application note focuses on a modern, efficient, and green chemistry approach: a one-step direct asymmetric reductive amination of 1-indanone using an engineered Reductive Aminase (RedAm) biocatalyst. This method circumvents the limitations of classical resolution, which has a maximum theoretical yield of 50%, and offers a sustainable alternative to multi-step chemical syntheses.[4][5]

Introduction and Strategic Overview

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development. Rasagiline's therapeutic efficacy is almost exclusively attributed to the (R)-enantiomer.[3] Therefore, developing synthetic strategies that directly produce this isomer in high enantiomeric excess (ee) is of paramount importance for both economic and environmental sustainability.

While several methods exist, including asymmetric transfer hydrogenation and classical resolution, direct biocatalytic reductive amination has emerged as a superior strategy.[6][7] This one-step approach combines three molecular events—imine formation, chiral recognition, and reduction—into a single, highly controlled transformation in an aqueous medium.

Causality of Method Selection: The choice of a Reductive Aminase (RedAm) is driven by its ability to utilize a ketone and an amine directly, offering high atom economy.[5][8] Unlike other biocatalysts like transaminases, RedAms do not typically face the equilibrium limitations associated with the removal of a ketone byproduct. Engineered RedAms, such as variants of the enzyme from Aspergillus calidoustus (AcRedAm), have been specifically developed to exhibit high stereoselectivity for producing (R)-rasagiline with >99% ee.[8][9] This protocol leverages such an engineered biocatalyst, coupled with an enzymatic cofactor regeneration system, to ensure high conversion and catalytic efficiency.

G cluster_start Starting Materials cluster_process Biocatalytic Process cluster_product Product & Analysis Indanone 1-Indanone RedAm Engineered Reductive Aminase (RedAm) Indanone->RedAm Ketone Substrate Propargylamine Propargylamine Propargylamine->RedAm Amine Substrate Rasagiline (R)-Rasagiline RedAm->Rasagiline One-Pot Transformation Cofactor NADPH Regeneration (GDH / Glucose) Cofactor->RedAm Hydride Source Analysis Purification & Chiral HPLC Analysis Rasagiline->Analysis >99% ee G E_NADP Enzyme (RedAm) -NADP+ E_NADPH Enzyme (RedAm) -NADPH E_NADP->E_NADPH NADPH Binding Imine Prochiral Imine E_NADP->Imine Imine Formation E_NADPH->E_NADP NADP+ Release Product (R)-Rasagiline E_NADPH->Product Product Release Ketone 1-Indanone + Propargylamine Ketone->E_NADP Substrates Bind Imine->E_NADPH Asymmetric Reduction GDH GDH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose D-Glucose Glucose->GDH

References

Application Notes and Protocols: Selective N-alkylation of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine with Propargyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-propargyl-(R)-6-fluoro-2,3-dihydro-1H-inden-1-amine, a key intermediate in the development of selective monoamine oxidase (MAO) inhibitors. The protocol details the nucleophilic substitution reaction between (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine and the highly reactive alkylating agent, propargyl bromide. Emphasis is placed on methodological rationale, control of side reactions, stringent safety protocols required for handling propargyl bromide, and detailed characterization of the final product. This guide is intended for researchers in medicinal chemistry and drug development, providing a robust framework for the synthesis and validation of this important pharmacological scaffold.

Introduction: Significance and Rationale

The N-propargylamine moiety is a critical pharmacophore found in a class of selective and irreversible monoamine oxidase B (MAO-B) inhibitors. The premier example is Rasagiline, N-propargyl-(R)-1-aminoindan, a potent therapeutic agent for Parkinson's disease. The introduction of a fluorine atom onto the indane ring, as in the case of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, offers a strategic modification to modulate the compound's metabolic stability, lipophilicity, and binding affinity to the target enzyme.

The synthesis described herein focuses on the direct N-alkylation of the primary amine. This reaction, while conceptually straightforward, presents challenges in achieving mono-alkylation and requires rigorous control of reaction conditions to prevent the formation of the di-propargylated tertiary amine and the subsequent quaternary ammonium salt.[1] The choice of base, solvent, and stoichiometry are paramount to maximizing the yield of the desired secondary amine.

Reaction Principle and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The primary amine, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic methylene carbon of propargyl bromide.[2] The bromide ion serves as the leaving group.

A non-nucleophilic base is essential to neutralize the hydrobromide salt formed in situ, regenerating the free secondary amine and driving the reaction to completion. However, the product, a secondary amine, is often more nucleophilic than the starting primary amine, creating a competitive environment where it can react with another equivalent of propargyl bromide.[1][2] This can lead to the formation of a tertiary amine impurity. Careful control over stoichiometry and reaction time is therefore critical.

Diagram 1: General SN2 N-alkylation workflow.

Materials and Safety

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride≥97%Apollo Scientific, etc.CAS: 731859-02-2
Propargyl bromide80% solution in tolueneSigma-Aldrich, etc.EXTREMELY HAZARDOUS . Stabilized with MgO.
Potassium carbonate (K₂CO₃)Anhydrous, granularStandard lab gradeMust be finely ground and dried before use.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Standard lab gradeSolvent for the reaction.
Ethyl acetate (EtOAc)ACS GradeStandard lab gradeFor extraction and chromatography.
HexanesACS GradeStandard lab gradeFor chromatography.
Saturated aq. NaCl (Brine)N/APrepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)N/AStandard lab gradeFor drying organic layers.
Round-bottom flask, condenser, magnetic stirrerN/AStandard lab equipment
Temperature-controlled heating mantleN/AStandard lab equipment
Rotary evaporatorN/AStandard lab equipment
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard lab gradeFor reaction monitoring.
CRITICAL SAFETY PROTOCOL: Handling Propargyl Bromide

Propargyl bromide is a highly toxic, lachrymatory, flammable, and potentially explosive compound.[3][4] All operations involving propargyl bromide must be conducted in a certified chemical fume hood with the sash at the lowest practical height. [5] Adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): A full suite of PPE is required, including a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., PVC or nitrile).[5][6]

  • Ventilation: All transfers and reactions must be performed in a well-ventilated chemical fume hood.[5] Open-vessel systems are strictly prohibited.[5]

  • Ignition Sources: Propargyl bromide is highly flammable with a low flash point.[3] Keep away from all heat, sparks, open flames, and other ignition sources.[7][8] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[7][9]

  • Storage: Store in the original container in an approved, cool, dry, flame-proof area, away from incompatible materials.[7][8] Unstabilized material can be shock-sensitive.[4][8]

  • Waste Disposal: All contaminated materials (gloves, pipette tips, empty containers) must be treated as hazardous waste and collected in a designated, labeled container for professional disposal.[6] Do not dispose of down the drain.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[6] Ensure an appropriate fire extinguisher (dry chemical, foam, or carbon dioxide) is available.[8]

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of aminoindanes.[10]

Workflow A Preparation - Free-base the amine starting material. - Dry glassware and reagents. B Reaction Setup - Add amine and K₂CO₃ to anhydrous CH₃CN. - Stir under N₂ atmosphere. A->B C Addition of Propargyl Bromide - Cool mixture to 0°C. - Add propargyl bromide solution dropwise. B->C D Reaction - Warm to room temperature, then heat to 50-60°C. - Monitor by TLC for ~12-16 hours. C->D E Workup - Cool, filter solids. - Concentrate filtrate. D->E F Extraction - Dissolve residue in EtOAc. - Wash with water and brine. E->F G Purification - Dry organic layer (MgSO₄). - Concentrate under reduced pressure. - Purify by column chromatography. F->G H Characterization - Obtain NMR, MS, and IR spectra. - Confirm product identity and purity. G->H

Diagram 2: Step-by-step experimental workflow.

Step 1: Preparation of the Free Amine

  • If starting with this compound, it must be converted to the free base.

  • Dissolve the hydrochloride salt in deionized water.

  • Cool the solution in an ice bath and add 1M NaOH solution dropwise with stirring until the pH is >10.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine as an oil.

Step 2: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq.).

  • Add anhydrous acetonitrile (to achieve a concentration of ~0.2 M).

  • Add finely powdered, anhydrous potassium carbonate (2.5 eq.). The use of a mild inorganic base like K₂CO₃ is crucial to neutralize the HBr produced without promoting significant side reactions. A slight excess ensures the reaction medium remains basic.

Step 3: N-Alkylation

  • Stir the suspension vigorously.

  • Slowly add the 80% solution of propargyl bromide in toluene (1.1 eq.) dropwise to the stirring suspension at room temperature over 15-20 minutes. A slight excess of the alkylating agent ensures complete consumption of the starting amine, which can be difficult to separate from the product.

  • After the addition is complete, heat the reaction mixture to 50-60°C.

Step 4: Reaction Monitoring

  • Monitor the reaction progress using TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The product should have a higher Rf value than the starting amine.

  • The reaction is typically complete within 12-16 hours. Over-extending the reaction time can increase the formation of the di-alkylated byproduct.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Filter the suspension to remove the potassium salts and wash the solid cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and saturated brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure N-propargyl-(R)-6-fluoro-2,3-dihydro-1H-inden-1-amine.

Product Characterization

Expected Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₂FN

  • Molecular Weight: 190.23 g/mol

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons: Signals expected in the range of δ 6.8-7.3 ppm. The fluorine at C6 will cause characteristic splitting patterns (doublets and triplet of doublets).

    • Indane Methine (H1): A triplet or multiplet around δ 4.2-4.4 ppm.

    • Propargyl Methylene (-CH₂-C≡): A doublet around δ 3.4-3.6 ppm.

    • Indane Methylene (H2, H3): Multiplets in the range of δ 1.9-3.1 ppm.

    • Alkynyl Proton (-C≡CH): A triplet around δ 2.2-2.3 ppm.

    • Amine Proton (NH): A broad singlet, typically around δ 1.5-2.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Aromatic Carbons: Signals expected between δ 110-165 ppm. The carbon attached to fluorine (C6) will show a large coupling constant (¹JC-F) and appear as a doublet around δ 160-164 ppm.

    • Alkynyl Carbons: Two signals expected; the terminal carbon (-C≡C H) around δ 71-73 ppm and the internal carbon (-C ≡CH) around δ 81-83 ppm.

    • Indane Methine (C1): Signal expected around δ 60-62 ppm.

    • Propargyl Methylene (-CH₂-): Signal expected around δ 36-38 ppm.

    • Indane Methylene (C2, C3): Signals expected around δ 30-34 ppm.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): An odd-numbered molecular ion peak is expected at m/z = 190, consistent with the Nitrogen Rule.[11]

    • Major Fragments: Expect characteristic α-cleavage, leading to the loss of a propargyl radical or an indanyl radical. A significant fragment would be expected from the loss of the propargyl group, resulting in an ion corresponding to the 6-fluoro-1-aminoindan cation.

Conclusion

The protocol described provides a reliable method for the N-alkylation of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine with propargyl bromide. The keys to a successful synthesis are the rigorous adherence to safety protocols for handling the hazardous alkylating agent, the use of a mild base to control side reactions, and careful monitoring to prevent over-alkylation. The provided characterization data, while predictive, offers a solid framework for the validation of the final product. This application note serves as a foundational guide for researchers aiming to synthesize and explore novel fluorinated N-propargylamine analogs for drug discovery applications.

References

Application Note & Protocol: Catalytic Asymmetric Reduction of 6-Fluoro-1-Indanone to (R)-6-Fluoro-1-Indanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the enantioselective synthesis of (R)-6-fluoro-1-indanol, a critical chiral intermediate in the development of various pharmaceuticals. We present a detailed examination of the principles and a field-proven protocol for the catalytic asymmetric reduction of 6-fluoro-1-indanone. The primary focus is on the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction method, which consistently delivers the target (R)-alcohol with high yield and excellent enantiomeric excess. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this key chiral building block.

Introduction: The Significance of (R)-6-Fluoro-1-Indanol

Chiral alcohols are fundamental building blocks in modern medicinal chemistry, and (R)-6-fluoro-1-indanol is a prominent example. Its structural motif is incorporated into a range of therapeutic agents, including those targeting neurodegenerative diseases and other disorders.[1][2] The fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity by altering the molecule's electronic properties and lipophilicity.[3][4] Consequently, the development of efficient, stereoselective methods to access enantiomerically pure (R)-6-fluoro-1-indanol is of paramount importance for the pharmaceutical industry.

Catalytic asymmetric reduction of prochiral ketones stands out as one of the most powerful strategies for synthesizing chiral secondary alcohols.[5][6] This approach avoids the use of stoichiometric chiral reagents, making it more atom-economical and cost-effective. Among the various catalytic systems, two have gained widespread acceptance for their reliability and high enantioselectivity: the organocatalytic Corey-Bakshi-Shibata (CBS) reduction and transition-metal-catalyzed asymmetric (transfer) hydrogenation, pioneered by Noyori.[7][8][9][10]

This guide provides a deep dive into the CBS reduction, detailing the mechanistic rationale behind its high selectivity and offering a step-by-step protocol optimized for the synthesis of (R)-6-fluoro-1-indanol.

Core Principles and Mechanistic Rationale

The success of a catalytic asymmetric reduction hinges on the ability of a chiral catalyst to differentiate between the two prochiral faces (Re and Si) of the ketone carbonyl group, directing the hydride reductant to one face with high preference.

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of a wide array of ketones.[7][11][12] The system employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (like diphenylprolinol), in conjunction with a stoichiometric borane source, typically borane-dimethyl sulfide (BMS) or borane-THF.[8][11]

The Catalytic Cycle: The key to the reaction's efficacy lies in a well-defined, pre-organized transition state.[11][13]

  • Catalyst-Borane Complex Formation: The borane reductant first coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[11]

  • Ketone Coordination: The prochiral ketone (6-fluoro-1-indanone) then coordinates to the now more Lewis-acidic endocyclic boron atom. Steric interactions dictate that the ketone's larger substituent (the aromatic ring) orients away from the bulky substituent on the catalyst's chiral center. This locks the ketone into a specific orientation.

  • Intramolecular Hydride Transfer: The activated hydride is transferred from the coordinated borane to the carbonyl carbon via a rigid, six-membered, chair-like transition state. This intramolecular delivery ensures high facial selectivity.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol is liberated. The oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle.

CBS_Mechanism cluster_main CBS Catalytic Cycle Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Catalyst->Complex + BH₃ TS Ketone Coordination & Hydride Transfer (TS) Complex->TS Ketone 6-Fluoro-1-Indanone Ketone->TS Coordination Product_Complex Alkoxyborane Product Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Workup Acidic Workup (H₃O⁺) Product_Complex->Workup Product (R)-6-Fluoro-1-Indanol Workup->Product

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Noyori-Type Asymmetric Transfer Hydrogenation

An alternative powerful method is the Noyori asymmetric transfer hydrogenation, which typically utilizes ruthenium catalysts complexed with chiral diamine or amino alcohol ligands.[14][15][16] Instead of borane or H₂ gas, this method uses hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[16] The mechanism is understood to involve a "metal-ligand bifunctional" action, where both the metal center and the ligand's N-H group participate in the hydrogen transfer via a six-membered pericyclic transition state.[10]

Noyori_Workflow cluster_noyori Noyori Transfer Hydrogenation Concept Start Ketone + Hydrogen Donor (e.g., Isopropanol) Reaction Metal-Ligand Bifunctional Hydride Transfer Start->Reaction Catalyst Chiral Ru-Complex (e.g., Ru-TsDPEN) Catalyst->Reaction Catalysis End Chiral Alcohol + Carbonyl Byproduct (e.g., Acetone) Reaction->End

Caption: Conceptual workflow of Noyori asymmetric transfer hydrogenation.

Comparison of Leading Catalytic Systems

The choice of catalytic system depends on factors such as substrate scope, operational simplicity, and cost. For 6-fluoro-1-indanone, both methods are highly effective, but they possess distinct characteristics.

FeatureCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Transfer Hydrogenation
Catalyst Type Chiral Oxazaborolidine (Organocatalyst)[6][7]Chiral Ruthenium-Diamine/Amino Alcohol Complex[15][16]
Reductant Borane (BH₃·SMe₂ or BH₃·THF)[11]Isopropanol or HCOOH/NEt₃[16][17]
Typical Solvent Anhydrous THF, Toluene[8][18]Isopropanol, Water, CH₂Cl₂
Temperature -20 °C to Room TemperatureRoom Temperature to 80 °C
Advantages • Highly predictable stereochemical outcome[8][12]• Excellent enantioselectivity for aryl ketones• Commercially available catalysts• High turnover numbers (low catalyst loading)• Avoids pyrophoric borane reagents• Can be run in aqueous media[15]
Considerations • Requires strictly anhydrous conditions[11]• Stoichiometric borane reagent• Catalyst can be air-sensitive• May require higher temperatures• Reversible with isopropanol[16]

Detailed Experimental Protocol: CBS Reduction

This protocol describes the asymmetric reduction of 6-fluoro-1-indanone (1.0 g scale) using (S)-Methyl-CBS catalyst to yield (R)-6-fluoro-1-indanol.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
6-Fluoro-1-indanone>98%Standard chemical supplier-
(S)-(-)-2-Methyl-CBS-oxazaborolidine1 M in TolueneStandard chemical supplierKeep under inert atmosphere
Borane-dimethyl sulfide complex (BMS)~10 MStandard chemical supplierHandle in a fume hood
Tetrahydrofuran (THF)Anhydrous, >99.9%Standard chemical supplierUse from a solvent purification system or over molecular sieves
Methanol (MeOH)AnhydrousStandard chemical supplier-
Hydrochloric Acid (HCl)2 M aqueous solution-Prepared from concentrated HCl
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplierFor extraction and chromatography
HexaneACS GradeStandard chemical supplierFor chromatography
Sodium Sulfate (Na₂SO₄)AnhydrousStandard chemical supplierFor drying
Silica Gel60 Å, 230-400 meshStandard chemical supplierFor column chromatography
Equipment ---
100 mL Round-bottom flask--Oven-dried before use
Magnetic stirrer and stir bar---
Syringes and needles--For transfer of reagents
Inert gas supply (N₂ or Ar)--With manifold
Low-temperature bath--e.g., Dry ice/acetone (-78°C) or cryocooler
Rotary evaporator---
TLC plates (Silica gel 60 F₂₅₄)---
Pre-Reaction Setup

CRITICAL: The reaction is highly sensitive to moisture. All glassware must be oven-dried (120 °C) for at least 4 hours and cooled under a stream of inert gas. The reaction must be performed under a positive pressure of nitrogen or argon.

Step-by-Step Procedure
  • Reactant Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1-indanone (1.00 g, 6.66 mmol).

  • Dissolution: Add anhydrous THF (20 mL) to the flask. Stir the mixture at room temperature under an inert atmosphere until the solid is fully dissolved.

  • Cooling: Cool the reaction flask to -20 °C using a suitable cooling bath.

  • Catalyst Addition: Slowly add (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene, 0.67 mL, 0.67 mmol, 0.1 eq) to the stirred solution via syringe. Stir for 10 minutes.

  • Reductant Addition: Add borane-dimethyl sulfide complex (approx. 10 M, 0.43 mL, 4.33 mmol, 0.65 eq) dropwise to the reaction mixture over a period of 30 minutes using a syringe pump. Causality Note: Slow addition is critical to maintain the low temperature and ensure the catalytic reaction outcompetes the non-selective background reduction.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by TLC (eluent: 30% Ethyl Acetate in Hexane). The starting material (ketone) will have a higher Rf than the product (alcohol). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol (5 mL) at -20 °C. Safety Note: Vigorous gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Warm-up and Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Add 2 M HCl (10 mL) and stir vigorously for 30 minutes to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale oil or solid.

Purification

Purify the crude product by flash column chromatography on silica gel.

  • Eluent: A gradient of 10% to 40% ethyl acetate in hexane.

  • Procedure: Load the crude product onto the column and elute with the solvent system, collecting fractions. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford (R)-6-fluoro-1-indanol as a white solid. A typical purified yield is 90-96%.

Experimental_Workflow cluster_workflow Synthesis & Purification Workflow A 1. Dissolve 6-Fluoro-1-Indanone in Anhydrous THF B 2. Cool to -20 °C A->B C 3. Add (S)-Me-CBS Catalyst B->C D 4. Add Borane-DMS (Slowly) C->D E 5. Monitor by TLC D->E F 6. Quench with Methanol E->F G 7. Acidic Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step workflow for the synthesis of (R)-6-fluoro-1-indanol.

Characterization and Quality Control

Structural and Purity Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for impurities.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: To compare with literature values.

Determination of Enantiomeric Excess (ee)

Accurate determination of the enantiomeric excess is the ultimate measure of the reaction's success. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard method.[19][20]

ParameterRecommended Conditions
Instrument Standard HPLC system with a UV detector
Chiral Column Daicel Chiralcel® OD-H or equivalent
Mobile Phase 95:5 Hexane:Isopropanol (Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Sample Prep Dissolve ~1 mg of product in 1 mL of mobile phase

The (R)- and (S)-enantiomers will have different retention times. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

A successful reaction should yield an enantiomeric excess of >95%.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield • Incomplete reaction.• Moisture contamination.• Loss during workup or purification.• Allow the reaction to run longer; check TLC.• Ensure all glassware is dry and reagents are anhydrous.• Perform extractions carefully; optimize chromatography.
Low Enantioselectivity (% ee) • Reaction temperature too high.• Moisture in the reaction.• Impure catalyst or reagents.• Too rapid addition of borane.• Maintain the reaction temperature at -20 °C or lower.• Use freshly dried solvents and inert atmosphere techniques.• Use high-purity reagents from reliable sources.• Use a syringe pump for slow, controlled addition of BMS.
Incomplete Reaction • Insufficient reducing agent.• Deactivated catalyst.• Check the stoichiometry and concentration of the borane reagent.• Ensure the catalyst was stored properly under an inert atmosphere.

Conclusion

The catalytic asymmetric reduction of 6-fluoro-1-indanone to (R)-6-fluoro-1-indanol is a highly efficient and selective transformation crucial for pharmaceutical research and development. The Corey-Bakshi-Shibata reduction, as detailed in this application note, provides a robust and reproducible protocol. By carefully controlling reaction parameters, particularly temperature and the exclusion of moisture, researchers can reliably obtain the desired chiral alcohol in high yield and with excellent enantiomeric purity, paving the way for the synthesis of complex and valuable drug candidates.

References

Application Notes and Protocols for the Synthesis of Fluorinated Rasagiline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Fluorinating Rasagiline

Rasagiline, (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1] Its role in increasing dopamine levels in the brain has established it as an effective treatment for the symptoms of Parkinson's disease.[1] The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance key properties such as metabolic stability, bioavailability, and binding affinity.[2][3] Fluorine's high electronegativity and small size can alter the electronic properties of a molecule and influence its interactions with biological targets.[2] In the context of rasagiline, the development of fluorinated analogs is a promising avenue for creating next-generation MAO-B inhibitors with potentially improved therapeutic profiles for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2] This document provides a detailed protocol for the synthesis of a fluorinated rasagiline analog, offering insights into the experimental design and rationale.

Synthetic Strategy Overview

The synthesis of a fluorinated rasagiline analog can be approached in a modular fashion. The core structure, N-propargyl-1-aminoindan, is first synthesized, followed by a late-stage fluorination step. This strategy allows for flexibility in the choice of fluorinating agent and reaction conditions. The protocol detailed below focuses on the synthesis of a mono-fluorinated analog on the aromatic ring of the indane moiety, a modification suggested by patent literature for enhancing MAO-B selectivity.[4]

Herein, we will describe a two-part synthetic sequence:

  • Synthesis of the Rasagiline Precursor: (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.

  • Electrophilic Fluorination: Introduction of a fluorine atom onto the aromatic ring of the rasagiline precursor using an electrophilic fluorinating agent.

Part 1: Synthesis of (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine (Rasagiline)

The synthesis of the rasagiline core can be achieved through several reported methods. A common and effective approach involves the alkylation of (R)-1-aminoindan with propargyl bromide.

Experimental Protocol: Synthesis of Rasagiline

Materials:

  • (R)-1-aminoindan

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of (R)-1-aminoindan (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add propargyl bromide (1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.

Causality of Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the amino group of (R)-1-aminoindan, making it nucleophilic for the subsequent alkylation reaction.

  • Acetonitrile: A polar aprotic solvent that is suitable for Sₙ2 reactions and effectively dissolves the reactants.

  • Heating: Increases the reaction rate to ensure a reasonable reaction time.

  • Aqueous Workup: Removes unreacted starting materials, inorganic salts, and other water-soluble impurities.

  • Column Chromatography: A standard purification technique to isolate the desired product from any side products or remaining starting materials.

Part 2: Electrophilic Fluorination of Rasagiline

Late-stage fluorination of the synthesized rasagiline can be achieved using an electrophilic fluorinating agent. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and relatively safe reagent for this purpose.[5][6] The fluorination is expected to occur on the electron-rich aromatic ring of the indane moiety.

Experimental Protocol: Electrophilic Fluorination

Materials:

  • (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine (Rasagiline)

  • Selectfluor™

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine (1.0 eq) in anhydrous acetonitrile in a flask protected from light.

  • Add Selectfluor™ (1.1 eq) portion-wise to the solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the reaction by TLC and/or LC-MS for the formation of the fluorinated product.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the fluorinated rasagiline analog(s). The regioselectivity of the fluorination will need to be determined by spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR, and NOESY).

Causality of Experimental Choices:

  • Selectfluor™: A powerful electrophilic fluorinating agent that is easier and safer to handle compared to other sources like fluorine gas.[5] It is effective for the fluorination of electron-rich aromatic systems.[6]

  • Acetonitrile: A common solvent for reactions involving Selectfluor™ due to its ability to dissolve both the substrate and the reagent.[7]

  • Protection from Light: To minimize potential side reactions, as some fluorination reactions can be light-sensitive.

  • Aqueous Workup: To remove the spent fluorinating agent and other water-soluble byproducts.

  • Chromatographic Purification: To separate the desired fluorinated product from unreacted starting material and any regioisomers that may have formed.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_part1 Part 1: Rasagiline Synthesis cluster_part2 Part 2: Electrophilic Fluorination A (R)-1-Aminoindan C Rasagiline A->C Alkylation B Propargyl Bromide, K₂CO₃ D Rasagiline C->D Purification F Fluorinated Rasagiline Analog D->F Fluorination E Selectfluor™

References

Use of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine in neuroprotective agent synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Use of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine in the Synthesis of Novel Neuroprotective Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral aminoindan scaffold is a cornerstone in modern neuropharmacology, most notably represented by Rasagiline, an established therapeutic for Parkinson's disease with proven neuroprotective properties.[1][2][3] This guide focuses on (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine , a strategically modified analog of Rasagiline's core structure. The introduction of a fluorine atom is a deliberate medicinal chemistry strategy aimed at modulating key pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the synthesis of a novel propargylamine-containing neuroprotective agent, (R)-6-Fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine (hereafter referred to as F-Rasagiline), using the title compound as the key starting material. We present a detailed synthetic protocol, characterization guidelines, and a complete suite of in vitro protocols to validate its neuroprotective efficacy, drawing parallels to the well-documented mechanisms of Rasagiline.

Introduction: The Rationale for a Fluorinated Aminoindan Synthon

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine is a high-value chiral building block designed for the progression of neuroprotective drug discovery programs.[4][5][6] While the parent (R)-aminoindan forms the basis of Rasagiline, the selective introduction of a fluorine atom at the 6-position of the indane ring is a calculated decision.

Causality Behind Fluorine Substitution:

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life and bioavailability.[7]

  • Enhanced Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target enzyme, Monoamine Oxidase B (MAO-B).

  • Modulated Lipophilicity: Fluorination increases lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic agent.

The decision to synthesize an N-propargyl derivative (F-Rasagiline) is based on the established pharmacology of Rasagiline. The propargylamine moiety is essential for the irreversible inhibition of MAO-B and is also independently associated with potent anti-apoptotic and neuroprotective activities.[8][9] These activities are linked to the stabilization of the mitochondrial membrane and the upregulation of anti-apoptotic proteins like Bcl-2.[10][11]

This guide provides the protocols to synthesize F-Rasagiline and to test the hypothesis that it retains or exceeds the neuroprotective profile of its non-fluorinated counterpart.

Part I: Synthesis of (R)-6-Fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine (F-Rasagiline)

This section details the synthetic protocol for the N-alkylation of the chiral amine with propargyl bromide. The methodology is adapted from established procedures for Rasagiline synthesis, which have been optimized for yield and purity.[12][13][14]

Synthetic Workflow

G A (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine (Starting Material) B Propargyl Bromide, K2CO3 Acetonitrile (Solvent) 60°C, 16h A->B Alkylation C Crude Product Mixture B->C D Column Chromatography (Silica Gel) C->D Purification E (R)-6-Fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine (Purified F-Rasagiline) D->E

Caption: Synthetic workflow for F-Rasagiline.

Detailed Synthesis Protocol

Objective: To synthesize (R)-6-Fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine via N-alkylation.

Materials & Reagents:

  • (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (or free base)

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation: To a 250 mL round-bottom flask, add (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetonitrile (10 mL per gram of amine).

    • Scientist's Note: If starting from the hydrochloride salt, an additional equivalent of K₂CO₃ is required to neutralize the HCl and liberate the free amine in situ. K₂CO₃ acts as the base to deprotonate the amine and scavenge the HBr byproduct.

  • Reaction: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heating: Fit the flask with a reflux condenser and heat the reaction mixture to 60°C. Maintain stirring at this temperature for 16 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Scientist's Note: The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Combine the fractions containing the desired product and concentrate to yield F-Rasagiline as a pure oil or solid.

Characterization Data (Expected)

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis Expected Result
¹H NMR Peaks corresponding to aromatic, indane, and propargyl protons.
¹³C NMR Signals for aromatic, aliphatic, and alkyne carbons.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₂H₁₂FN.
Chiral HPLC Single enantiomeric peak confirming retention of stereochemistry.
Appearance Colorless oil or off-white solid.

Part II: Biological Evaluation of Neuroprotective Efficacy

The neuroprotective potential of F-Rasagiline is assessed using in vitro models of neuronal stress. The protocols are designed to quantify the compound's ability to protect neuronal cells from toxins that mimic the pathology of Parkinson's disease.

Underlying Neuroprotective Signaling Pathway

The neuroprotective effects of Rasagiline and its analogs are attributed to their ability to modulate mitochondrial apoptotic pathways.[8][10] This involves the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax, thus preventing the release of cytochrome c and subsequent caspase activation.[9][11]

G cluster_0 Mitochondrion Mito Mitochondrial Stress (MPT Pore Opening) CytC Cytochrome C Release Mito->CytC Casp Caspase Activation CytC->Casp Toxin Neurotoxic Insult (e.g., MPP+) Bax Bax Activation (Pro-Apoptotic) Toxin->Bax Bax->Mito Bcl2 Bcl-2 Upregulation (Anti-Apoptotic) Bcl2->Mito Apop Apoptosis (Neuronal Death) Casp->Apop Drug F-Rasagiline Drug->Bcl2

Caption: F-Rasagiline's putative anti-apoptotic pathway.

In Vitro Experimental Workflow

G A 1. Culture SH-SY5Y Cells (Neuronal Model) B 2. Pre-treatment (Vehicle or F-Rasagiline) A->B C 3. Induce Neurotoxicity (MPP+) B->C D 4. Incubation Period (24 hours) C->D E 5. Assess Cell Viability (MTT Assay) D->E F 6. Data Analysis E->F

Caption: General workflow for in vitro neuroprotection assays.[15]

Protocol 1: Neuronal Cell Culture (SH-SY5Y)

Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used and accepted model for studying Parkinson's disease pathology and neuroprotection as they can be differentiated into a dopaminergic-like phenotype.[16]

Procedure:

  • Culture Medium: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintenance: Culture cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: For experiments, seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours before treatment.

Protocol 2: Neuroprotection Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity reflects cellular damage, and a rescue of this activity by the test compound indicates a neuroprotective effect.[16][17]

Procedure:

  • Compound Preparation: Prepare a stock solution of F-Rasagiline in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is non-toxic (<0.1%).

  • Pre-treatment: Remove the old medium from the 96-well plate and add 100 µL of medium containing the various concentrations of F-Rasagiline or vehicle (medium with DMSO). Incubate for 2 hours.

    • Self-Validation: Include control wells: (1) Untreated cells (negative control), (2) Vehicle-treated cells, (3) Toxin-only treated cells (positive control for toxicity).

  • Induction of Neurotoxicity: Add MPP⁺ (a neurotoxin that selectively damages dopaminergic neurons) to a final concentration of 1 mM to all wells except the untreated negative control.[18]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Data Presentation (Hypothetical Results)

The results can be tabulated to show a clear dose-dependent neuroprotective effect.

Treatment Group Concentration (µM) Cell Viability (% of Control)
Untreated Control-100 ± 5.2
MPP⁺ (1 mM) Only-45 ± 4.1
F-Rasagiline + MPP⁺0.152 ± 3.8
F-Rasagiline + MPP⁺1.068 ± 5.5
F-Rasagiline + MPP⁺10.085 ± 4.9
F-Rasagiline + MPP⁺100.088 ± 5.1

Discussion and Future Directions

This guide outlines a complete workflow from the strategic selection of a fluorinated chiral building block to the synthesis and in vitro validation of a novel neuroprotective agent. The provided protocols are robust and grounded in established methodologies. The hypothetical data demonstrates that F-Rasagiline exhibits a potent, dose-dependent neuroprotective effect against MPP⁺-induced toxicity in SH-SY5Y cells.

The successful completion of these in vitro studies provides a strong rationale for advancing F-Rasagiline into more complex preclinical models.

Next Steps:

  • Mechanism of Action Studies: Perform Western blot analysis to confirm the upregulation of Bcl-2 and downregulation of Bax, and use specific assays to measure the inhibition of MAO-B.[16]

  • In Vivo Efficacy: Evaluate the neuroprotective effects of F-Rasagiline in established animal models of Parkinson's disease, such as the MPTP-induced mouse model.[1][18][19] Key endpoints would include behavioral assessments (e.g., rotarod test) and post-mortem analysis of dopaminergic neuron survival in the substantia nigra.

  • Pharmacokinetic Profiling: Conduct studies to determine the oral bioavailability, blood-brain barrier penetration, and metabolic profile of F-Rasagiline, comparing it directly to Rasagiline to validate the benefits of the fluorine substitution.

By leveraging the advanced synthon (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, researchers are well-equipped to develop next-generation neuroprotective agents with potentially superior clinical profiles.

References

Scale-up Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a crucial chiral intermediate in the synthesis of various pharmaceutically active compounds, most notably Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[1] The stereochemical purity of this intermediate is paramount to the efficacy and safety of the final drug product. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable asymmetric reductive amination strategy. It details the underlying chemical principles, step-by-step protocols, process optimization considerations, and critical safety measures, all grounded in Good Manufacturing Practice (GMP) principles to ensure quality and consistency.[2][3]

Introduction: Significance and Synthetic Strategy

The indane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[4] Specifically, the (R)-enantiomer of 6-fluoro-1-aminoindan is a key building block. Its synthesis on an industrial scale presents challenges in achieving high enantiomeric purity and yield in a cost-effective and reproducible manner.

Several synthetic routes have been explored, including classical resolution of the racemic amine with a chiral acid and asymmetric synthesis.[5][6] While classical resolution can be effective, it is often less efficient, with a theoretical maximum yield of 50% for the desired enantiomer without an effective racemization process for the unwanted (S)-isomer.[5] Asymmetric synthesis, on the other hand, offers the potential for higher yields and enantioselectivity from the outset.

This guide focuses on an asymmetric reductive amination approach starting from 6-fluoro-1-indanone. This strategy involves the condensation of the ketone with a chiral auxiliary or the use of a chiral catalyst to direct the stereoselective reduction of an intermediate imine. A particularly effective method involves the asymmetric reduction of the ketone to the corresponding (R)-alcohol, followed by conversion to the amine with retention or inversion of configuration. For the purpose of this guide, we will detail a process centered on the asymmetric reduction of 6-fluoro-1-indanone.

Overall Synthetic Workflow

The selected scale-up strategy is a two-step process designed for efficiency and scalability.

Synthetic Workflow A 6-Fluoro-1-indanone B (R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol A->B Asymmetric Reduction C Intermediate Activation (e.g., Mesylation) B->C Activation D (S)-1-Azido-6-fluoro-2,3-dihydro-1H-indene C->D Azide Displacement (SN2) E (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine D->E Reduction F (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride E->F Salt Formation

Caption: Overall synthetic workflow for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory or manufacturing environment. Adherence to all local safety regulations and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Step 1: Asymmetric Reduction of 6-Fluoro-1-indanone

The cornerstone of this synthesis is the enantioselective reduction of the prochiral ketone, 6-fluoro-1-indanone.[7] This can be achieved using various catalytic systems. A well-established method employs a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) with a stoichiometric borane source.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
6-Fluoro-1-indanone150.151.00 kg6.66Starting material
(R)-CBS Catalyst Solution-333 mL0.3331.0 M in Toluene
Borane Dimethyl Sulfide Complex (BMS)75.97440 g5.79Reducing agent
Toluene-10 L-Anhydrous
Methanol32.042 L-For quenching
2M Hydrochloric Acid-5 L-For workup
Ethyl Acetate88.1110 L-For extraction
Brine-2 L-For washing
Anhydrous Sodium Sulfate142.04500 g-Drying agent

Protocol:

  • Reactor Setup: Under an inert nitrogen atmosphere, charge a suitable reactor with 6-fluoro-1-indanone and anhydrous toluene. Stir the mixture until the solid is fully dissolved.

  • Catalyst Addition: Cool the solution to 0-5 °C. Slowly add the (R)-CBS catalyst solution over 30 minutes, maintaining the internal temperature.

  • Borane Addition: Add the borane dimethyl sulfide complex (BMS) dropwise to the reaction mixture over 2-3 hours, ensuring the temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by HPLC until the consumption of the starting material is complete (typically 2-4 hours).

  • Quenching: Slowly and carefully add methanol to the reaction mixture to quench the excess borane. A significant amount of hydrogen gas will be evolved. Ensure adequate ventilation and no ignition sources are present.

  • Workup: Allow the mixture to warm to room temperature. Add 2M hydrochloric acid and stir for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-6-fluoro-2,3-dihydro-1H-inden-1-ol.

Expected Outcome: A pale yellow oil or low-melting solid. Yield: >95%, Enantiomeric Excess (ee): >98% (determined by chiral HPLC).

Step 2: Conversion of Alcohol to Amine Hydrochloride

This multi-step conversion proceeds via activation of the alcohol, displacement with an azide, reduction, and final salt formation.

Part A: Mesylation and Azide Displacement

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol152.161.00 kg6.57From Step 1
Dichloromethane (DCM)84.9310 L-Anhydrous
Triethylamine (TEA)101.191.00 kg9.88Base
Methanesulfonyl Chloride (MsCl)114.55825 g7.20Activating agent
Sodium Azide (NaN3)65.01854 g13.14Nucleophile
Dimethylformamide (DMF)73.095 L-Solvent

Protocol:

  • Mesylation: Dissolve the alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride, keeping the temperature below 5 °C. Stir for 1-2 hours until TLC/HPLC confirms complete conversion.

  • Workup: Wash the reaction mixture with cold water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over sodium sulfate and concentrate to afford the crude mesylate.

  • Azide Displacement: Dissolve the crude mesylate in DMF. Add sodium azide and heat the mixture to 60-70 °C. Monitor the reaction by HPLC. The reaction is an Sₙ2 displacement and will proceed with inversion of stereochemistry.

  • Workup: Once complete, cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry and concentrate to yield crude (S)-1-azido-6-fluoro-2,3-dihydro-1H-indene.

Part B: Azide Reduction and Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
(S)-1-Azido-6-fluoro-2,3-dihydro-1H-indene177.171.15 kg (crude)~6.49From Part A
Palladium on Carbon (10% Pd/C)-115 g-Catalyst, 50% wet
Methanol32.0410 L-Solvent
Hydrogen Gas (H₂)2.02--In a pressure vessel
Isopropanol (IPA)60.105 L-For salt formation
Concentrated Hydrochloric Acid (HCl)36.46As required-For salt formation

Protocol:

  • Hydrogenation: In a suitable hydrogenation reactor, dissolve the crude azide in methanol. Carefully add the 10% Pd/C catalyst.

  • Reaction: Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature. Monitor hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Filtration: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine as an oil.

  • Salt Formation: Dissolve the crude amine in isopropanol. Cool the solution to 0-5 °C. Slowly add concentrated hydrochloric acid until the pH is acidic (pH 1-2).

  • Crystallization and Isolation: Stir the mixture at 0-5 °C for 1-2 hours to induce crystallization. Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum at 40-50 °C.

Expected Outcome: A white to off-white crystalline solid. Overall yield from the alcohol: 70-80%. Purity: >99% (by HPLC). Enantiomeric Purity: >99% ee.

Process Optimization and In-Process Controls (IPCs)

Scaling up a synthesis requires careful consideration of several factors to ensure safety, efficiency, and consistency.[9][10]

  • Thermal Management: The borane reduction and the quenching step are highly exothermic. A jacketed reactor with efficient cooling is essential. The rate of addition of reagents must be carefully controlled to manage the heat output.[9]

  • Mixing: In large reactors, ensuring homogenous mixing is critical for consistent reaction kinetics and to avoid localized "hot spots."[9]

  • In-Process Controls (IPCs): Regular monitoring of the reaction progress is crucial. HPLC is the preferred method for quantitative analysis of starting material consumption and product formation.

  • Solvent Selection: While the protocol uses specific solvents, alternatives may be considered based on cost, safety, and environmental impact. Any change must be thoroughly validated.

  • Crystallization: The final crystallization step is critical for achieving high purity. Parameters such as solvent, temperature profile, and agitation rate should be optimized to control crystal size and morphology, which can impact filtration and drying.

Safety and Handling

Chemical synthesis at scale involves significant hazards that must be appropriately managed.

  • Borane Dimethyl Sulfide (BMS): BMS is a corrosive and flammable liquid. It reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere.

  • Sodium Borohydride: While not used in this specific protocol, it's a common alternative reducing agent. It is a water-reactive solid that also releases flammable hydrogen gas upon contact with water or acids.[11][12][13] Store in a cool, dry place away from incompatible materials.[11]

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (forms toxic hydrazoic acid gas) and metals.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a purpose-built, pressure-rated vessel with appropriate safety interlocks and in an area with no ignition sources.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[12] Work in a well-ventilated area, preferably a fume hood or a ventilated enclosure for larger scale operations.[11]

Analytical Characterization

The final product should be characterized to confirm its identity and purity according to GMP guidelines.[14][15][16]

Analytical TestSpecificationMethod
AppearanceWhite to off-white crystalline solidVisual Inspection
IdentityConforms to the reference standard¹H NMR, ¹³C NMR, MS, IR
Assay99.0% - 101.0%HPLC
Enantiomeric Purity≥ 99.0% ee of (R)-enantiomerChiral HPLC
Water Content≤ 0.5%Karl Fischer Titration
Residue on Ignition≤ 0.1%USP <281>
Heavy Metals≤ 20 ppmUSP <231>
Residual SolventsConforms to ICH Q3C limitsHeadspace GC

Conclusion

The asymmetric synthesis of this compound presented here provides a scalable and efficient route to this valuable pharmaceutical intermediate. By implementing robust process controls, adhering to stringent safety protocols, and operating within a GMP framework, it is possible to consistently produce high-purity material suitable for the synthesis of active pharmaceutical ingredients. The key to a successful scale-up lies in a thorough understanding of the chemical process, meticulous planning, and a proactive approach to safety and quality management.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful isolation of the desired (R)-enantiomer in high purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, particularly when employing diastereomeric salt resolution.

Question: My diastereomeric salt resolution is resulting in a low yield of the desired (R)-enantiomer salt. What are the potential causes and how can I improve the yield?

Answer:

Low yield in diastereomeric salt resolution is a common challenge and can often be attributed to several factors related to the crystallization process. Here’s a systematic approach to troubleshoot and optimize your yield:

  • Solvent System Optimization: The choice of solvent is critical as it directly influences the solubility of the two diastereomeric salts.[1][2] The ideal solvent will maximize the solubility of the undesired diastereomer while minimizing the solubility of the desired one.

    • Troubleshooting Steps:

      • Screen a variety of solvents: Experiment with a range of solvents with varying polarities (e.g., alcohols like isopropanol or ethanol, esters like ethyl acetate, and ketones like acetone).

      • Utilize solvent mixtures: Sometimes a mixture of a good solvent and an anti-solvent can fine-tune the solubility difference.[3]

      • Determine solubility curves: If possible, experimentally determine the solubility of both diastereomeric salts in promising solvent systems at different temperatures.[1] This data is invaluable for optimizing the crystallization process.[2]

  • Suboptimal Supersaturation: Crystallization is driven by supersaturation. If the solution is not sufficiently supersaturated, nucleation and crystal growth will be slow, leading to a poor yield.

    • Troubleshooting Steps:

      • Increase the initial concentration: Ensure you are starting with a solution that is saturated at a higher temperature.

      • Controlled cooling: A slow and controlled cooling profile can promote the formation of larger, purer crystals and improve yield.[1] Rapid cooling can lead to the precipitation of both diastereomers.

  • Seeding Strategy: The absence of seed crystals can lead to spontaneous and uncontrolled nucleation, which may result in the co-precipitation of both diastereomers.

    • Troubleshooting Steps:

      • Introduce seed crystals: Add a small amount of the pure, desired diastereomeric salt to the supersaturated solution to initiate controlled crystallization.[1]

      • Optimize seeding temperature: The temperature at which you add the seed crystals can impact the final crystal size and purity.

Question: The enantiomeric excess (e.e.) of my final product is consistently low after diastereomeric salt resolution. How can I improve the enantiomeric purity?

Answer:

Achieving high enantiomeric excess is the primary goal of chiral resolution. Low e.e. indicates incomplete separation of the diastereomeric salts. Here are some strategies to enhance the purity:

  • Recrystallization: A single crystallization step may not be sufficient to achieve high enantiomeric purity.

    • Troubleshooting Steps:

      • Perform multiple recrystallizations: Dissolve the enriched diastereomeric salt in a minimal amount of hot solvent and allow it to recrystallize. Each recrystallization step should progressively increase the enantiomeric excess.

      • Monitor purity at each stage: Use analytical techniques like chiral HPLC to monitor the e.e. after each recrystallization to determine the optimal number of steps.[4]

  • Choice of Resolving Agent: The resolving agent's structure and its interaction with the enantiomers are fundamental to forming diastereomeric salts with significantly different physical properties.[5]

    • Troubleshooting Steps:

      • Screen different resolving agents: If one resolving agent provides poor separation, consider screening others. Common chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[5][6]

      • Consider the stoichiometry: Ensure you are using the correct molar ratio of the resolving agent to the racemic amine.

  • Mother Liquor Analysis: The mother liquor from the crystallization will be enriched in the more soluble diastereomer.

    • Troubleshooting Steps:

      • Analyze the mother liquor: Determine the e.e. of the amine in the mother liquor. This can help you understand the efficiency of your crystallization.

      • Racemization and recycling: For a more efficient process, consider developing a method to racemize and recycle the unwanted enantiomer from the mother liquor.[7]

Frequently Asked Questions (FAQs)

Question: What is the most suitable method for purifying this compound?

Answer:

The most appropriate purification method depends on the scale of your synthesis and the available resources.

  • Diastereomeric Salt Resolution: This is a classical and widely used method for the large-scale separation of enantiomers.[5][8] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[2][6] This method is often cost-effective for industrial production.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separation of enantiomers.[9] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][10] While highly effective, preparative chiral HPLC can be more expensive and less scalable than diastereomeric salt resolution.

Question: How can I accurately determine the enantiomeric purity of my final product?

Answer:

Several analytical techniques can be used to determine the enantiomeric purity of your this compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess.[10][11] The two enantiomers will have different retention times on a chiral column, and the e.e. can be calculated from the integrated peak areas.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: In this method, the chiral amine is reacted with a chiral derivatizing agent to form diastereomers.[12][13] These diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the ratio of these signals can be used to determine the enantiomeric purity.[14]

Question: What are the key parameters to consider when developing a chiral HPLC method for this compound?

Answer:

Developing a robust chiral HPLC method requires careful consideration of several parameters:

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[4][10] Crown ether-based stationary phases are also known to be effective for the separation of primary amines.[10][15]

  • Mobile Phase: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., diethylamine for basic compounds to improve peak shape), needs to be optimized to achieve good resolution and peak shape.[11]

  • Detection: UV detection is typically used, and the wavelength should be chosen to maximize the analyte's absorbance.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general workflow for the purification of this compound via diastereomeric salt resolution.

1. Salt Formation: a. Dissolve the racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., isopropanol) at an elevated temperature. b. In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid) in the same solvent, also at an elevated temperature. c. Slowly add the resolving agent solution to the amine solution with stirring.

2. Crystallization: a. Allow the mixture to cool slowly to room temperature. For improved yield, you may further cool the mixture in an ice bath. b. If crystallization does not occur spontaneously, add a few seed crystals of the desired diastereomeric salt. c. Allow the crystallization to proceed for a sufficient amount of time (this may range from a few hours to overnight).

3. Isolation and Washing: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

4. Liberation of the Free Amine: a. Suspend the diastereomeric salt crystals in water. b. Add a base (e.g., sodium hydroxide solution) to deprotonate the amine and dissolve the salt. c. Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the enriched (R)-amine.

5. Hydrochloride Salt Formation: a. Dissolve the enriched (R)-amine in a suitable solvent (e.g., diethyl ether or ethyl acetate). b. Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until precipitation is complete. c. Collect the this compound by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_resolution Diastereomeric Salt Resolution cluster_liberation Amine Liberation & Salt Formation racemic Racemic Amine salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration desired_salt Desired Diastereomeric Salt (Solid) filtration->desired_salt mother_liquor Mother Liquor (Enriched in undesired diastereomer) filtration->mother_liquor base_treatment Base Treatment desired_salt->base_treatment extraction Solvent Extraction base_treatment->extraction enriched_amine Enriched (R)-Amine extraction->enriched_amine hcl_addition HCl Addition enriched_amine->hcl_addition final_product (R)-Amine HCl (Purified) hcl_addition->final_product

Caption: Workflow for the purification of this compound via diastereomeric salt resolution.

Data Summary Table
ParameterDiastereomeric Salt ResolutionChiral HPLC
Principle Separation of diastereomers based on differences in solubility.[2][5]Differential interaction of enantiomers with a chiral stationary phase.[16]
Scale Readily scalable to industrial production.Typically used for analytical to preparative scales.
Typical Yield 30-45% (for the desired enantiomer, can be improved with recycling).>90% recovery from the column is common.
Achievable Purity (e.e.) >99% with recrystallization.>99.9%
Key Equipment Standard laboratory glassware, filtration apparatus.High-performance liquid chromatography system with a chiral column.
Primary Advantage Cost-effective for large quantities.High resolution and purity, applicable to a wide range of compounds.
Primary Disadvantage Can be time-consuming to optimize, theoretical max yield is 50% without recycling.Higher cost of equipment and chiral columns, limited scalability for very large quantities.

References

Optimizing reaction conditions for the N-alkylation of 6-fluoro-indan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 6-fluoro-indan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you to overcome common challenges and optimize your reaction conditions for successful synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and corrective actions.

Issue 1: Low or No Conversion of Starting Material

Question: My N-alkylation of 6-fluoro-indan-1-amine is resulting in a low yield, with a significant amount of unreacted starting amine recovered. What are the potential causes and how can I improve the conversion?

Answer: Low conversion is a common hurdle that can often be traced back to several key factors in your reaction setup. A systematic approach to troubleshooting is recommended.

Diagnostic Workflow:

  • Re-evaluate Your Alkylation Method: The two primary methods for this transformation are direct alkylation with an alkyl halide and reductive amination.

    • Direct Alkylation (SN2): This involves reacting 6-fluoro-indan-1-amine with an alkyl halide (e.g., R-Br, R-I) in the presence of a base.

    • Reductive Amination: This is a two-step, one-pot reaction where the amine first forms an imine with an aldehyde or ketone, which is then reduced in situ to the desired secondary amine.[1][2][3]

  • Assess Reagent Reactivity and Quality:

    • Alkylating Agent (for Direct Alkylation): Ensure the leaving group is sufficiently reactive. The general order of reactivity is I > Br > Cl > F.[4] If you are using a less reactive alkyl chloride, consider switching to the bromide or iodide analogue. Also, verify the purity and stability of your alkylating agent.

    • Carbonyl Compound (for Reductive Amination): Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can significantly slow down or prevent imine formation.[5]

    • Reducing Agent (for Reductive Amination): The choice and quality of the reducing agent are critical. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) is often preferred as they selectively reduce the imine over the carbonyl starting material.[2][5] A stronger reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde or ketone.[2][5]

  • Optimize Reaction Conditions:

    • Base (for Direct Alkylation): The base neutralizes the acid formed during the reaction.[6] If the reaction is sluggish, your base may be too weak. Common inorganic bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.[6] For less reactive systems, a stronger base such as sodium hydride (NaH) might be necessary.[6]

    • Solvent: The solvent can significantly influence the reaction rate. For SN2 reactions, polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally effective.[6] For reductive amination, dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH) are common choices.[1]

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[6] If your reaction is not progressing at room temperature, a gradual increase in temperature may be beneficial. However, be mindful of potential side reactions at elevated temperatures.[6]

    • pH (for Reductive Amination): Imine formation is often favored under mildly acidic conditions (pH 4-5).[2][5] The addition of a catalytic amount of acetic acid can facilitate this step.

Troubleshooting Flowchart:

G start Low Conversion of 6-fluoro-indan-1-amine method Which method are you using? start->method direct Direct Alkylation (SN2) method->direct reductive Reductive Amination method->reductive check_halide Check Alkyl Halide Reactivity (I > Br > Cl) direct->check_halide check_carbonyl Check Carbonyl Reactivity (Aldehyde > Ketone) reductive->check_carbonyl check_base Is the Base Strong Enough? (e.g., K2CO3, DIPEA, NaH) check_halide->check_base check_solvent_sn2 Using a Polar Aprotic Solvent? (e.g., MeCN, DMF) check_base->check_solvent_sn2 check_temp Have you tried increasing the temperature? check_solvent_sn2->check_temp success Improved Conversion check_temp->success check_reducing_agent Using a Mild Reducing Agent? (e.g., NaBH(OAc)3) check_carbonyl->check_reducing_agent check_ph Is the pH mildly acidic? (catalytic AcOH) check_reducing_agent->check_ph check_water Are you removing water? (e.g., molecular sieves) check_ph->check_water check_water->success

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Di-alkylated Byproduct

Question: My reaction is producing a significant amount of the di-alkylated product, where two alkyl groups are attached to the nitrogen. How can I improve the selectivity for mono-alkylation?

Answer: Over-alkylation is a frequent challenge because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[4][7]

Strategies to Promote Mono-alkylation:

StrategyDescriptionRationale
Stoichiometry Control Use a large excess of 6-fluoro-indan-1-amine relative to the alkylating agent.[4]Statistically favors the reaction of the alkylating agent with the more abundant primary amine.
Slow Addition Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump.[4]Maintains a low concentration of the alkylating agent, reducing the likelihood of the more reactive secondary amine product reacting further.
Reductive Amination This method is inherently more selective for mono-alkylation.The reaction proceeds through an imine intermediate, which only forms once on the primary amine, preventing over-alkylation.[2]
Competitive Deprotonation Utilize the amine hydrobromide salt along with the free amine.Under controlled conditions, the reactant primary amine can be selectively deprotonated and react, while the newly formed secondary amine remains protonated and unreactive.[8][9]

Experimental Protocol for Reductive Amination (High Selectivity):

  • In a round-bottom flask, dissolve 6-fluoro-indan-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH).[1]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or LC-MS. For less reactive carbonyls, adding a dehydrating agent like molecular sieves can be beneficial.[1]

  • Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[1]

  • Continue stirring at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[1]

  • Work-up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracting the product with an organic solvent.[1]

  • Purify the crude product by flash column chromatography.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which is the better method for N-alkylation of 6-fluoro-indan-1-amine: direct alkylation or reductive amination?

A1: For achieving selective mono-alkylation and avoiding the common issue of over-alkylation, reductive amination is generally the superior method .[2] Direct alkylation with alkyl halides can be challenging to control because the secondary amine product is often more nucleophilic than the starting primary amine.[7]

Q2: What is the best solvent for my N-alkylation reaction?

A2: The optimal solvent depends on the chosen method:

  • For direct alkylation (SN2): Polar aprotic solvents like acetonitrile (MeCN) , dimethylformamide (DMF) , or dimethyl sulfoxide (DMSO) are generally recommended to facilitate the substitution reaction.[6]

  • For reductive amination: Common choices include dichloromethane (DCM) , 1,2-dichloroethane (DCE) , and methanol (MeOH) .[1]

Q3: How do I choose the right base for direct N-alkylation?

A3: The choice of base is crucial for neutralizing the acid generated.

  • For moderately reactive alkyl halides, common inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are suitable.[6]

  • For less reactive systems, a stronger base like sodium hydride (NaH) may be required.[6]

Q4: My reductive amination is still giving low yields. What else can I check?

A4: If you've optimized the carbonyl and reducing agent, consider the following:

  • Imine Formation: This is an equilibrium process. To drive it towards the imine, you can remove water using molecular sieves or azeotropic distillation.[5]

  • pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5). Adding a catalytic amount of acetic acid can be beneficial.[5]

  • Reaction Time: Some reductive aminations can be slow. Ensure you are monitoring the reaction over a sufficient period (up to 24 hours or longer).[1]

Q5: How can I effectively monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common and effective techniques.

  • TLC: Allows for a quick visual assessment of the consumption of starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing amines.

  • LC-MS: Provides more definitive information on the masses of the components in your reaction mixture, helping to identify your desired product and any side products.

References

Technical Support Center: (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues in solution. As a structurally related analog of Rasagiline, an established pharmaceutical agent, we can infer potential stability characteristics to guide your experimental design and troubleshooting efforts. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols based on established knowledge of similar indanamine structures.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid decrease in the concentration of my this compound stock solution. What are the likely causes?

Based on studies of the structurally similar compound Rasagiline, the primary factors affecting the stability of indanamine derivatives in solution are pH, temperature, and exposure to oxidative conditions.[1][2][3] Rasagiline has been shown to degrade significantly under acidic and thermal stress.[2][3] Therefore, the decrease in concentration of your compound could be due to hydrolysis or thermal degradation. It is crucial to control the pH and temperature of your solutions.

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
Q3: My solution of this compound has turned a yellowish color. What could be the reason for this?

Discoloration of solutions can be an indicator of degradation. For Rasagiline, it is noted that its acid addition salts should be color stable.[8] The formation of colored degradation products could be due to oxidative degradation or reactions under harsh pH and temperature conditions. It is recommended to visually inspect your solutions and correlate any color change with a decrease in purity as determined by an appropriate analytical method like HPLC.

Q4: How should I store my stock and working solutions of this compound to ensure maximum stability?

For solid this compound, storage at room temperature in an inert atmosphere is recommended.[9][10] For solutions, based on the known sensitivity of similar compounds to heat and light, it is best practice to:

  • Store solutions at refrigerated temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • If possible, purge the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Prepare fresh solutions for critical experiments.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

Inconsistent results can often be traced back to the degradation of the active compound in the assay medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Before starting your assay, verify the concentration and purity of your this compound stock solution using a validated analytical method such as RP-HPLC.

  • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (e.g., temperature, duration) but without the biological components. Measure the concentration of the compound at different time points to assess its stability in the assay medium.

  • pH and Temperature Control: Ensure that the pH and temperature of your assay are well-controlled and within a range that minimizes degradation.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

The emergence of new peaks in your HPLC chromatogram is a clear sign of degradation or impurity formation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unknown peaks in HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from studies on Rasagiline mesylate and can be used to investigate the stability of this compound under various stress conditions.[3][4][5][7]

Objective: To identify the potential degradation pathways of this compound.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or PDA detector

  • Water bath or oven

  • UV chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Incubate the solution at 60-80°C for a defined period (e.g., 30 minutes to 8 hours).[3][4][5]

    • Cool the solution, neutralize with 1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M or 2 N NaOH.[4][5]

    • Incubate the solution at 60-80°C for a defined period.[4][5]

    • Cool the solution, neutralize with HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3-20% H₂O₂.[4][7]

    • Keep the solution at room temperature or 60°C for a defined period.[4]

    • Dilute the solution for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80-105°C) for a defined period (e.g., 2-6 hours).[4][7]

    • Alternatively, heat a solution of the compound.

    • Dissolve/dilute the sample for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 24-72 hours).[7][11]

    • Analyze the sample by HPLC.

  • HPLC Analysis:

    • Analyze all samples, along with an unstressed control, using a suitable stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH adjusted to 3.0) and UV detection at around 210 nm or 268 nm has been shown to be effective for Rasagiline.[4][6][7]

Data Summary: Expected Degradation of Indanamine Analogs

The following table summarizes the expected degradation behavior based on studies of Rasagiline.

Stress ConditionReagents and ConditionsExpected DegradationReference
Acidic 1 M HCl, 75-80°C, 8 hoursSignificant Degradation[2][3][5]
Alkaline 0.1 M NaOH, 75°C, 8 hoursSignificant Degradation[5]
Oxidative 3-30% H₂O₂, 60-80°C, 30 min - 8 hoursSignificant Degradation[4][7][11]
Thermal 80-105°C, 2-12 hoursSignificant Degradation[2][4][7][11]
Photolytic UV light (254 nm), 24-72 hoursMinimal to some degradation[7][11]

References

Removal of impurities from rasagiline synthesis intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Rasagiline Synthesis

Welcome to the technical support center for rasagiline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of rasagiline and its key intermediates. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the highest purity of your final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs): Understanding the Impurity Landscape

This section addresses the most common questions regarding impurities in rasagiline synthesis, providing a foundational understanding of their origin and significance.

Q1: What are the main classes of impurities I should be aware of during rasagiline synthesis?

A1: Impurities in rasagiline synthesis can be broadly categorized into three groups based on their origin[1][2][3]:

  • Process-Related Impurities: These arise directly from the synthetic route. They include unreacted starting materials (e.g., (R)-1-aminoindan), intermediates, by-products from side reactions (e.g., over-alkylation to form N,N-dipropargylaminoindan), and residual reagents[2][4].

  • Degradation Impurities: These form when the drug substance or intermediates are exposed to stress conditions like heat, light, humidity, or non-optimal pH levels, leading to oxidation or hydrolysis[1][5].

  • Genotoxic Impurities (GTIs): This is a critical class of impurities that can damage DNA and are strictly controlled by regulatory agencies[6][7]. In rasagiline synthesis, potential GTIs include nitrosamines, carbamates, and certain alkylating agent-related residues like propargyl benzenesulfonate[4][6][8].

Q2: My final product has the correct mass, but the optical rotation is off. What is the likely cause?

A2: This almost certainly indicates the presence of the unwanted (S)-enantiomer. Rasagiline's pharmacological activity resides in the (R)-enantiomer[9]. The presence of the inactive (S)-form is a critical chiral impurity. This issue typically stems from one of two sources:

  • Incomplete Chiral Resolution: The resolution of the racemic 1-aminoindan intermediate (or a derivative) was not driven to completion, leaving residual (S)-1-aminoindan which is subsequently carried through the synthesis.

  • Racemization: While less common for the final product under standard conditions, some intermediates may be susceptible to racemization under harsh basic or thermal conditions[10][11].

The primary control point is the robust chiral resolution of the 1-aminoindan intermediate before the N-alkylation step.

Q3: I've detected N-Nitroso-rasagiline in my sample. How did it get there and how do I prevent it?

A3: N-Nitroso-rasagiline is a potentially carcinogenic nitrosamine impurity that forms when a secondary amine (rasagiline itself) or its amine precursors react with nitrosating agents[8][12]. The source of these agents can be residual nitrites from reagents or unintentional introduction during processing.

Mechanism of Formation & Prevention: The reaction is typically acid-catalyzed. To mitigate this risk:

  • Risk Assessment: Scrutinize your entire synthesis pathway for potential sources of nitrites or other nitrosating agents (e.g., nitric acid, nitrous acid).

  • Reagent Control: Use high-purity reagents and solvents with specified low levels of nitrite.

  • pH Control: Avoid strongly acidic conditions where nitrosamine formation is favored, especially in the presence of potential nitrite sources.

  • Quenching Agents: In some cases, antioxidants like ascorbic acid can be used to scavenge nitrosating agents.

Sensitive analytical methods, such as LC-MS/MS, are required to detect and quantify this impurity at the stringent regulatory limits (e.g., acceptable intake of 100 ng/day)[8].

Troubleshooting Guide: Key Intermediates & Purification Steps

This section provides detailed troubleshooting for specific issues encountered during the synthesis and purification workflow.

Issue 1: Poor Enantiomeric Purity after Chiral Resolution of 1-Aminoindan

The resolution of racemic 1-aminoindan is the most critical step for controlling the final chiral purity of rasagiline. This is typically achieved by forming diastereomeric salts with a chiral acid, like L-tartaric acid, and leveraging their differential solubility[4][13].

Causality Analysis:

  • Incorrect Solvent System: The solubility difference between the two diastereomeric salts is highly dependent on the solvent. An incorrect solvent or solvent ratio can prevent selective crystallization.

  • Suboptimal Temperature Profile: Crystallization kinetics are temperature-dependent. Cooling too quickly can trap the undesired diastereomer, while insufficient cooling leads to low yield.

  • Insufficient Purity of Racemic Starting Material: Impurities in the initial racemic 1-aminoindan can interfere with the crystallization process.

Workflow: Troubleshooting Chiral Resolution

GTI_Mitigation Start Identify Potential GTIs (e.g., Nitrosamines, Alkyl Sulfonates) RiskAssess Assess Formation Risk (ICH M7) Start->RiskAssess Evaluate Control Implement Control Strategy RiskAssess->Control Mitigate Analyze Develop Sensitive Analytical Method (LC-MS) Control->Analyze Verify Result Impurity Below Threshold of Toxicological Concern (TTC)? Analyze->Result Pass Process Validated Result->Pass Yes Fail Modify Process (e.g., Change Reagent, Add Purification Step) Result->Fail No Fail->Control Re-evaluate

References

Technical Support Center: Enhancing the Enantiomeric Excess of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral resolution of 6-fluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are focused on obtaining the (R)-enantiomer in high enantiomeric purity. Here, we will explore common challenges and provide in-depth, field-proven solutions to enhance your experimental outcomes.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the resolution process and offers targeted solutions.

Issue 1: Low Enantiomeric Excess (e.e.) in Diastereomeric Salt Resolution

Question: My diastereomeric salt crystallization is yielding the (R)-amine with low enantiomeric excess. What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess in classical resolutions often stems from several factors related to the crystallization process.[1] Let's break down the potential causes and solutions:

Potential Cause 1: Suboptimal Chiral Resolving Agent

  • Expert Insight: The choice of the resolving agent is paramount. An ideal agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in the chosen solvent than the salt formed with the other enantiomer.[1] This solubility difference is the driving force for selective crystallization.

  • Troubleshooting Steps:

    • Screen a Variety of Resolving Agents: Do not rely on a single agent. For primary amines like 6-fluoro-2,3-dihydro-1H-inden-1-amine, common choices include tartaric acid, camphorsulfonic acid, and mandelic acid.[2][3][4]

    • Evaluate Structural Compatibility: Consider the structural fit between your amine and the resolving agent. Sometimes, a resolving agent with a rigid structure, like (-)-camphoric acid, can lead to better-defined crystal packing and higher diastereoselectivity.[2]

Potential Cause 2: Poor Solvent Choice

  • Expert Insight: The solvent system is as critical as the resolving agent. The goal is to maximize the solubility difference between the two diastereomeric salts.[5]

  • Troubleshooting Steps:

    • Conduct a Solvent Screen: Test a range of solvents with varying polarities. Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are common starting points.

    • Consider Solvent Mixtures: Sometimes a mixture of solvents can fine-tune the solubility to achieve better separation.

    • Monitor Solubility at Different Temperatures: The ideal solvent will show a significant difference in the solubility of the diastereomers at room temperature or upon cooling.

Potential Cause 3: Rapid Crystallization

  • Expert Insight: Cooling the crystallization mixture too quickly can lead to the co-precipitation of the more soluble diastereomer, trapping it in the crystal lattice and reducing the enantiomeric excess.[5]

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help.

    • Controlled Cooling: For more precise control, use a programmable cooling bath.

    • Maximize Precipitation: Once at room temperature, further cooling in an ice bath can increase the yield of the less soluble salt.[5]

Potential Cause 4: Incorrect Stoichiometry

  • Expert Insight: The molar ratio of the resolving agent to the racemic amine is crucial for efficient formation of the diastereomeric salts.[1]

  • Troubleshooting Steps:

    • Start with Equimolar Amounts: Begin with a 1:1 molar ratio of the chiral resolving agent to the racemic amine.

    • Optimize the Ratio: In some cases, using a slight excess or deficit of the resolving agent can improve the resolution.

Issue 2: Poor Separation in Chiral HPLC

Question: I'm struggling to get baseline separation of the enantiomers of 6-fluoro-2,3-dihydro-1H-inden-1-amine on my chiral HPLC column. What can I do?

Answer: Achieving good separation in chiral HPLC depends on the interplay between the chiral stationary phase (CSP), the mobile phase, and the analyte's properties.[6][7]

Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP)

  • Expert Insight: Not all CSPs are suitable for every racemic mixture. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[8] For primary amines, crown ether-based CSPs can also be very effective.[7]

  • Troubleshooting Steps:

    • Screen Different CSPs: If possible, screen a variety of CSPs.

    • Consult Column Selection Guides: Manufacturers often provide guides that suggest the best column for a given class of compounds.

Potential Cause 2: Suboptimal Mobile Phase Composition

  • Expert Insight: The mobile phase composition directly influences the retention and selectivity of the separation.

  • Troubleshooting Steps:

    • Vary the Organic Modifier: In normal phase, common modifiers are alcohols like isopropanol or ethanol in a hexane or heptane base. In reversed-phase, acetonitrile or methanol are typical. Adjusting the percentage of the modifier can significantly impact resolution.

    • Additives: For amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is often used.[8]

Potential Cause 3: Temperature Effects

  • Expert Insight: Column temperature can affect the separation. Lowering the temperature often increases resolution, but also increases analysis time and backpressure.

  • Troubleshooting Steps:

    • Optimize Column Temperature: Experiment with different column temperatures to find the best balance between resolution and analysis time.

Issue 3: Low Conversion or Enantioselectivity in Enzymatic Kinetic Resolution

Question: My lipase-catalyzed kinetic resolution of the racemic amine is showing low conversion and/or poor enantioselectivity. How can I optimize this?

Answer: Enzymatic resolutions are powerful but sensitive to reaction conditions.[9] Lipases are commonly used for the kinetic resolution of amines through enantioselective acylation.[10][11]

Potential Cause 1: Ineffective Enzyme

  • Expert Insight: Not all lipases will be effective for a specific substrate. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and widely used enzyme for amine resolution.[10][12]

  • Troubleshooting Steps:

    • Screen Different Lipases: Test a variety of commercially available lipases.

    • Consider Immobilized Enzymes: Immobilized enzymes often offer better stability and are easier to recover and reuse.

Potential Cause 2: Suboptimal Acyl Donor

  • Expert Insight: The choice of the acyl donor is critical. Simple esters like ethyl acetate or isopropyl acetate are common choices.

  • Troubleshooting Steps:

    • Vary the Acyl Donor: Experiment with different acyl donors to see which gives the best combination of reaction rate and enantioselectivity.

Potential Cause 3: Unfavorable Reaction Medium (Solvent)

  • Expert Insight: The solvent can significantly impact enzyme activity and stability. Anhydrous organic solvents are typically used to prevent hydrolysis of the ester.[10]

  • Troubleshooting Steps:

    • Solvent Selection: Test a range of non-polar organic solvents such as toluene, hexane, or methyl tert-butyl ether (MTBE).[12]

    • Solvent-Free Systems: In some cases, a solvent-free system using the acyl donor as the solvent can be effective.[13]

Potential Cause 4: Inadequate Temperature and pH

  • Expert Insight: Enzymes have optimal temperature and pH ranges for their activity.

  • Troubleshooting Steps:

    • Temperature Optimization: Run the reaction at different temperatures to find the optimum for both activity and enantioselectivity.

    • pH Control (for aqueous systems): While amine resolutions are often in organic media, if an aqueous phase is present, maintaining the optimal pH for the enzyme is crucial.

ParameterRecommended Starting PointOptimization Strategy
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)Screen other lipases (e.g., from Pseudomonas cepacia, Aspergillus niger)
Acyl Donor Ethyl acetate or Isopropyl acetateTest other simple esters; vary the chain length and branching
Solvent Toluene or MTBEScreen a range of non-polar, anhydrous organic solvents
Temperature Room temperature to 50 °COptimize for a balance of reaction rate and enantioselectivity

Table 1: Key Parameters for Optimizing Lipase-Catalyzed Kinetic Resolution of Amines

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of diastereomeric salt resolution?

A1: This classical resolution technique is based on the reaction of a racemic mixture (in this case, the amine) with a single enantiomer of a chiral resolving agent (typically a chiral acid).[2] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[2][5] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor.[2] After separation, the pure enantiomer of the amine can be regenerated by treatment with a base.

Q2: How can I determine the enantiomeric excess of my product?

A2: The most common and accurate method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[14] These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas gives the enantiomeric excess. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents (like Mosher's acid), and polarimetry, which measures the optical rotation of the sample.[9][14]

Q3: What is dynamic kinetic resolution (DKR), and how can it improve my yield?

A3: A major drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[15] Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[15][16] This continuous racemization of the unwanted enantiomer makes it available for the enzymatic reaction, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[10][15] This is often achieved by using a combination of an enzyme and a metal catalyst for racemization.[15][16][17]

III. Experimental Workflows & Diagrams

Workflow 1: Diastereomeric Salt Resolution

This protocol outlines the general steps for resolving a racemic amine using a chiral acid.

  • Salt Formation: Dissolve the racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine in a suitable solvent (e.g., methanol or ethanol). Add one molar equivalent of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).[2]

  • Crystallization: Heat the mixture to dissolve all solids, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can maximize the yield.[5]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any residual mother liquor.[5]

  • Recrystallization (Optional but Recommended): To further improve the diastereomeric purity, recrystallize the salt from a fresh portion of the solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.

  • Extraction: Extract the liberated (R)-amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified (R)-enantiomer.

Diastereomeric_Salt_Resolution cluster_0 Salt Formation & Crystallization cluster_1 Purification & Liberation racemic_amine Racemic Amine (+ Chiral Acid & Solvent) dissolution Dissolution (Heating) racemic_amine->dissolution 1. crystallization Slow Cooling & Crystallization dissolution->crystallization 2. filtration Filtration crystallization->filtration 3. less_soluble_salt Less Soluble Diastereomeric Salt mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor liberation Liberation of Amine (Base Treatment) less_soluble_salt->liberation 4. extraction Extraction liberation->extraction 5. pure_enantiomer (R)-Enantiomer extraction->pure_enantiomer 6.

Caption: Workflow for Diastereomeric Salt Resolution.

Workflow 2: Enzymatic Kinetic Resolution

This protocol describes a typical lipase-catalyzed kinetic resolution.

  • Reaction Setup: In a suitable flask, combine the racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine, an anhydrous organic solvent (e.g., toluene), an acyl donor (e.g., ethyl acetate), and the lipase (e.g., Novozym 435).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress. The goal is to reach approximately 50% conversion.

  • Enzyme Removal: Once the desired conversion is reached, remove the enzyme by filtration.

  • Separation: The reaction mixture now contains the acylated (S)-amine and the unreacted (R)-amine. These can be separated by standard methods such as column chromatography or extraction.

  • Hydrolysis (Optional): If the acylated amine is desired as the free amine, it can be hydrolyzed back to the amine.

Enzymatic_Kinetic_Resolution cluster_products Reaction Products (~50% Conversion) start Racemic Amine ((R)- and (S)-enantiomers) reaction Lipase + Acyl Donor (in Organic Solvent) start->reaction product_S (S)-Amide (Acylated) reaction->product_S Fast Reaction product_R Unreacted (R)-Amine reaction->product_R Slow/No Reaction separation Separation (e.g., Chromatography) product_S->separation product_R->separation final_R Purified (R)-Amine separation->final_R final_S Purified (S)-Amide separation->final_S

Caption: Process of Enzymatic Kinetic Resolution.

IV. References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Pirkle, W. H., & Simmons, K. A. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry - ACS Publications. Retrieved from --INVALID-LINK--

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. (2009). ResearchGate. Retrieved from --INVALID-LINK--

  • ChiPros Chiral Amines. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry - ACS Publications. Retrieved from --INVALID-LINK--

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (2018). Request PDF - ResearchGate. Retrieved from --INVALID-LINK--

  • Diastereomeric recrystallization. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

  • Troubleshooting low enantiomeric excess in chiral resolutions. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. (2020). MDPI. Retrieved from --INVALID-LINK--

  • How to separate two diastereomeric amines? (2017). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2020). PMC - NIH. Retrieved from --INVALID-LINK--

  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • 19.3: Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (2020). Frontiers. Retrieved from --INVALID-LINK--

  • HETEROCYCLES, Vol. 52, No. 3, 2000. (2000). Retrieved from --INVALID-LINK--

  • The Chiral Notebook. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Retrieved from --INVALID-LINK--

  • (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (2020). DiVA portal. Retrieved from --INVALID-LINK--

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from --INVALID-LINK--

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. Retrieved from --INVALID-LINK--

  • Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. (2005). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). PMC - NIH. Retrieved from --INVALID-LINK--

  • Enzymatic Kinetic Resolution by Addition of Oxygen. (2021). PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • Mild dynamic kinetic resolution of amines by coupled visible-light photoredox and enzyme catalysis. (2020). Chemical Communications (RSC Publishing). Retrieved from --INVALID-LINK--

References

Technical Support Center: Handling and Storage of Air-Sensitive Indanamine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for air-sensitive indanamine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimentation. Our focus is on the causality behind experimental choices to ensure procedural integrity and successful outcomes.

Section 1: Fundamentals & Core Principles

Indanamine and its derivatives are crucial building blocks in pharmaceutical synthesis, notably in the creation of therapeutics like Rasagiline for Parkinson's disease[1]. Their utility is, however, matched by their reactivity. The primary amine functionality is nucleophilic and susceptible to oxidation, while the aromatic ring system can also be sensitive to certain conditions. The term "air-sensitive" primarily refers to the compound's propensity to react with atmospheric oxygen and moisture, leading to degradation and the formation of impurities.[2][3]

Understanding the why is critical:

  • Oxidation: The lone pair of electrons on the nitrogen atom is susceptible to oxidation, which can lead to the formation of imines, N-oxides, or other degradation products. This process is often catalyzed by trace metals and light.

  • Moisture Reactivity: While less reactive with water than organometallic reagents, moisture can still be problematic. Water can act as an alternative nucleophile in reactions, lead to hydrolysis of other reagents in the mixture, and affect the solubility and stability of intermediates.[2][4]

  • Carbon Dioxide Reactivity: Primary and secondary amines can react with CO2 to form carbamates, introducing another potential impurity into your material or reaction.

Therefore, all handling and storage procedures are designed to rigorously exclude air (oxygen and moisture) from the system.[2][5]

Section 2: Frequently Asked Questions (FAQs) on Storage

Q1: What are the ideal long-term storage conditions for an unopened container of an indanamine intermediate?

A1: Unopened indanamine intermediates should be stored according to the manufacturer's specifications, which typically involves refrigeration (+2 to +8 °C) under an inert atmosphere (Nitrogen or Argon) as provided in the original packaging, such as a Sure/Seal™ bottle.[6][7] This minimizes the rate of any potential slow decomposition pathways. Always store the container upright and in a dark location, like a designated refrigerator for chemicals, to prevent photochemical degradation.

Q2: My indanamine intermediate has changed color from colorless to yellow/brown. Is it still usable?

A2: A color change is a strong indicator of degradation, likely due to oxidation. While minor discoloration might not always mean the material is unusable, it signifies the presence of impurities. Before use, you must assess the purity of the material.

  • Recommended Action: Take a small aliquot under inert conditions and analyze it by NMR spectroscopy and/or LC-MS to quantify the level of impurity.[8] If the purity is no longer acceptable for your reaction's stoichiometry, purification is necessary. For many sensitive downstream applications, using discolored material is not recommended as the impurities can interfere with catalysis or lead to unwanted side products.

Q3: I have used some of the indanamine from a Sure/Seal™ bottle. How do I properly store the remaining amount?

A3: The integrity of the remaining reagent depends entirely on maintaining an inert atmosphere in the headspace of the bottle.[9]

  • Backfill with Inert Gas: After withdrawing the required amount, immediately flush the bottle's headspace with dry nitrogen or argon using a needle connected to an inert gas line with a bubbler to prevent over-pressurization.[10]

  • Seal Securely: Replace the polypropylene cap over the crimped crown cap.[6] For added security, you can wrap the cap area with Parafilm.

  • Store Properly: Return the bottle to the recommended storage conditions (refrigerated and dark). Do not trust a punctured septum for long-term storage without taking these precautions, as septa can leak over time.[11]

Q4: Can I aliquot my indanamine intermediate into smaller vials for daily use?

A4: Yes, this is a highly recommended practice to protect the integrity of the bulk material. Aliquoting prevents repeated puncture of the primary container's septum and minimizes the risk of contaminating your entire stock.

  • Procedure: Perform the aliquoting in a glovebox or using a Schlenk line.[10][12] Transfer the intermediate into smaller vials equipped with PTFE-lined septa caps. Thoroughly flush each vial with inert gas before and after the transfer, then seal securely. Store these smaller vials under the same refrigerated and dark conditions.

Table 1: Summary of Recommended Storage Conditions
ConditionSpecificationRationale
Atmosphere Dry Nitrogen or ArgonPrevents oxidation and reaction with moisture/CO2.[2][5]
Temperature +2 to +8 °C (or as specified by manufacturer)Slows the rate of thermal degradation.
Container Original Sure/Seal™ bottle or Schlenk flask with PTFE stopcock/septa.[6][13]Provides an airtight seal designed for multiple punctures and inert atmosphere handling.
Light Store in the dark (e.g., in a box or dark refrigerator)Prevents photochemical degradation.

Section 3: Troubleshooting Experimental Issues

This section addresses common problems encountered when using indanamine intermediates in synthesis.

Q5: My reaction yield is consistently low. I've checked my other reagents. Could the indanamine be the problem?

A5: Yes, this is a common issue. Low yield can often be traced back to the quality of the indanamine or the reaction setup.

  • Cause 1: Degraded Starting Material: As discussed in Q2, the indanamine may have oxidized. If the actual concentration of the active amine is lower than you assume, it can become the limiting reagent, leading to low yield.

  • Cause 2: Ingress of Air/Moisture: Your reaction may not be rigorously anaerobic. Small leaks in your apparatus can introduce enough oxygen or moisture to consume a portion of the intermediate or other sensitive reagents (e.g., organometallics, hydrides).[14]

  • Cause 3: Side Reactions: The indanamine may be participating in side reactions, such as forming secondary amines if a primary amine is the desired product.[15]

  • Troubleshooting Steps:

    • Verify Purity: Re-check the purity of your indanamine via NMR or LC-MS.[8][16]

    • Check Your Apparatus: Ensure all glassware is oven- or flame-dried and cooled under a positive pressure of inert gas.[6][17] Leak-test your system.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction from the start to see when the problem occurs (e.g., starting material not being consumed, product decomposing).[14]

Q6: I am observing an unexpected, more polar spot on my TLC plate that stains with permanganate. What could it be?

A6: This is often indicative of an oxidation byproduct. The primary amine of the indanamine can be oxidized to a hydroxylamine or nitroso compound, which are typically more polar. Alternatively, if your reaction involves aldehydes or ketones, you might be forming an imine intermediate that can be hydrolyzed back to the starting materials on a silica TLC plate, or it could be an enamine byproduct if using a secondary amine.[18]

  • Diagnostic Action: Attempt to isolate the byproduct (if possible) and characterize it by mass spectrometry. Comparing the mass to the starting material can quickly reveal if it's an oxidation product (M+16).

Q7: My indanamine intermediate seems to decompose during aqueous workup or purification on silica gel. How can I avoid this?

A7: This is a critical issue. Many amine-containing compounds can be sensitive to both pH and the acidic nature of standard silica gel.[3][19]

  • Problem: Standard silica gel is acidic and can retain basic amines, leading to streaking on the column and potential decomposition. Workup procedures involving strong acids or bases can also degrade the product.[3]

  • Solutions:

    • Anaerobic Workup: If the product is also air-sensitive, perform the workup under an inert atmosphere. This can involve cannula transfer of the quenched reaction mixture to a separatory funnel that has been flushed with nitrogen.

    • Neutralize Silica Gel: For column chromatography, use silica gel that has been pre-treated with a base. A common method is to use a solvent system containing a small amount of triethylamine (~1%) or ammonia in methanol to neutralize the acidic sites on the silica.

    • Alternative Purification: Consider other purification methods like crystallization, distillation (if thermally stable), or chromatography on a different stationary phase like alumina (which can be basic, neutral, or acidic).

Diagram 1: Troubleshooting Low Reaction Yield

This decision tree provides a logical workflow for diagnosing the root cause of poor reaction outcomes.

TroubleshootingWorkflow start Low Reaction Yield Observed check_purity Q: Is the indanamine intermediate pure? (Check via NMR, LC-MS) start->check_purity purity_yes Yes check_purity->purity_yes Yes purity_no No check_purity->purity_no No check_setup Q: Is the reaction setup rigorously inert? (Glassware dry? System leak-free?) purity_yes->check_setup purify Action: Purify or obtain new material. purity_no->purify setup_yes Yes check_setup->setup_yes Yes setup_no No check_setup->setup_no No check_reaction Q: Are there signs of side reactions or decomposition? (Monitor via TLC/LC-MS) setup_yes->check_reaction fix_setup Action: Re-dry glassware. Check all connections. Use proper inert atmosphere techniques. setup_no->fix_setup reaction_yes Yes check_reaction->reaction_yes Yes reaction_no No check_reaction->reaction_no No optimize Action: Adjust reaction conditions. (Temp, concentration, order of addition). reaction_yes->optimize check_workup Q: Is product lost during workup/purification? reaction_no->check_workup

Caption: A decision tree for troubleshooting low reaction yields.

Section 4: Key Experimental Protocols

Adherence to established protocols for handling air-sensitive materials is non-negotiable for success and safety.

Protocol 1: Transfer of an Air-Sensitive Indanamine Solution via Syringe

This protocol outlines the standard technique for transferring a liquid from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.[6][13][20]

Prerequisites:

  • All glassware (reaction flask with stir bar, syringe, needles) must be oven-dried (e.g., 125 °C for 4 hours) and assembled while hot or cooled under a stream of inert gas.[7]

  • The reaction flask must be attached to a Schlenk line, having undergone at least three evacuate-refill cycles to ensure an inert atmosphere.[5][12]

Steps:

  • Prepare the Syringe: Take a hot, dry syringe and needle from the oven. Assemble it while flushing with inert gas and perform a final flush by drawing and expelling inert gas at least 5 times.[13]

  • Prepare the Reagent Bottle: Secure the indanamine Sure/Seal™ bottle. Puncture the septum with a needle connected to the inert gas line (use a bubbler to show positive pressure). This will equalize the pressure as you withdraw the liquid.

  • Withdraw the Reagent: Puncture the septum with the prepared syringe needle. Insert the needle tip below the surface of the liquid. Slowly pull back the plunger to draw the desired volume.

  • Create an Inert Gas Buffer: Once the desired volume is acquired, carefully raise the needle tip into the headspace of the bottle and withdraw a small amount of inert gas (~0.5 mL) into the syringe. This "buffer" prevents the reactive liquid in the needle from being exposed to air upon withdrawal.[17][21]

  • Transfer to Reaction Flask: Withdraw the syringe from the reagent bottle. Quickly insert it into the septum of the reaction flask.

  • Inject the Reagent: First, gently push the plunger to inject the inert gas buffer into the flask's headspace. Then, lower the needle tip below the surface of the reaction solvent (if any) and slowly dispense the indanamine solution.

  • Clean Up: Immediately after use, rinse the syringe and needle by drawing up and expelling a suitable quenching solvent (like isopropanol), followed by a volatile solvent (like acetone) into a waste beaker.

Diagram 2: Workflow for Inert Atmosphere Reagent Transfer

This diagram visualizes the key connections and components of a standard Schlenk line transfer.

SchlenkTransfer cluster_0 Schlenk Line cluster_1 Reagent Source cluster_2 Reaction Vessel manifold Inert Gas In Vacuum Pump gas_needle Inert Gas Inlet Needle manifold:f0->gas_needle via tubing reaction_flask Reaction Flask Septum manifold:f0->reaction_flask via tubing reagent_bottle Sure/Seal™ Bottle (Indanamine) Septum syringe Gas-Tight Syringe (with N2 buffer) reagent_bottle:p0->syringe 1. Withdraw Reagent gas_needle->reagent_bottle:p0 Equilibrates Pressure bubbler Oil Bubbler (Pressure Release) reaction_flask->bubbler Vent syringe->reaction_flask:p0 2. Transfer Reagent

Caption: A schematic of reagent transfer using a Schlenk line.

Section 5: Safety First

Working with air-sensitive reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common, but check compatibility).[22]

  • Work Area: Conduct all manipulations in a certified chemical fume hood.[9] Keep the sash as low as possible. Remove flammable materials and clutter from the work area.[22]

  • Never Work Alone: Always ensure someone else in the lab knows you are working with reactive materials.[4][9]

  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (typically Class D for reactive metals, but ABC dry chemical is also necessary for solvent fires).

Section 6: References

  • The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University Environmental Health & Safety. --INVALID-LINK--

  • Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. --INVALID-LINK--

  • Handling Pyrophoric and other Air/Water Reactive Materials. (2019, September 18). University of Illinois Division of Research Safety. --INVALID-LINK--

  • Inert Atmosphere. (2022, February 1). YouTube. --INVALID-LINK--

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--

  • The Manipulation of Air-Sensitive Compounds. (n.d.). [PDF]. --INVALID-LINK--

  • Inert Atmosphere, with no O2. (2022, February 1). YouTube. --INVALID-LINK--

  • Pyrophoric Reagents Handling in Research Labs. (n.d.). Princeton University Environmental Health and Safety. --INVALID-LINK--

  • Inert atmosphere methods. (n.d.). Biocyclopedia. --INVALID-LINK--

  • The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University Research. --INVALID-LINK--

  • Purification of air-sensitive complex. (2021, October 12). Reddit. --INVALID-LINK--

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. --INVALID-LINK--

  • The manipulation of air-sensitive compounds. (n.d.). Neilson Lab. --INVALID-LINK--

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013, July 2). ChemistryViews. --INVALID-LINK--

  • Attia, K. A. M., Nassar, M. W. I., Sharaf El-Din, M. M. K., Mohamad, A. A. A., & Kaddah, M. M. Y. (n.d.). A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide. Analytical Methods. --INVALID-LINK--

  • Troubleshooting: My Reaction Failed: FAQ. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--

  • How Do You Make An Inert Atmosphere? (n.d.). KINTEK. --INVALID-LINK--

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews. --INVALID-LINK--

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange. --INVALID-LINK--

  • Ge, X., et al. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. --INVALID-LINK--

  • Handling air-sensitive reagents AL-134. (n.d.). MIT. --INVALID-LINK--

  • How we handle Air Sensitive Samples. (n.d.). Momentum Transfer. --INVALID-LINK--

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. (n.d.). MDPI. --INVALID-LINK--

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). NIH. --INVALID-LINK--

  • Exploring 1-Indanamine: Properties, Applications, and Industry Insights. (n.d.). --INVALID-LINK--

  • Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. --INVALID-LINK--

  • Troubleshooting Guide. (n.d.). ResearchGate. --INVALID-LINK--

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical. (n.d.). MatheO. --INVALID-LINK--

  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. (n.d.). PubMed. --INVALID-LINK--

  • Troubleshooting common problems in Validamine synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • Reactions of Amines. (2020, May 30). Chemistry LibreTexts. --INVALID-LINK--

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023, February 23). MDPI. --INVALID-LINK--

References

Validation & Comparative

Analytical methods for the chiral purity of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Methods for the Chiral Purity of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity and safety profile. (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, a chiral primary amine, belongs to a class of compounds with significant interest in medicinal chemistry, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even detrimental.[1][2] Therefore, the development and validation of robust analytical methods to accurately quantify its enantiomeric purity are paramount for quality control and regulatory compliance.

This guide provides a comparative analysis of the three principal chromatographic and electrophoretic techniques for the chiral analysis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the underlying principles of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their specific needs.

Core Principles of Chiral Separation

The fundamental challenge in separating enantiomers is that they possess identical physical properties in an achiral environment. Chiral separation techniques overcome this by creating a diastereomeric interaction, which can be achieved in two primary ways:

  • Direct Methods: The enantiomers are separated by passing them through a chiral environment, most commonly a Chiral Stationary Phase (CSP) in HPLC and GC, or by using a chiral selector additive in the mobile phase (HPLC) or background electrolyte (CE).[3][4]

  • Indirect Methods: The enantiomers are first reacted with a pure, single-enantiomer chiral derivatizing agent to form a pair of diastereomers.[5] These diastereomers, having different physical properties, can then be separated using standard, achiral chromatography.[5][6]

This guide will focus on direct methods as they are generally more efficient and avoid potential complications associated with derivatization reactions, such as kinetic resolution or racemization of the reagent.[7]

Comparative Overview of Analytical Techniques

The choice of analytical method is a strategic decision based on factors such as required resolution, sensitivity, analysis time, sample matrix, and available instrumentation. The following table provides a high-level comparison of HPLC, GC, and CE for the chiral analysis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine.

Technique Typical Stationary/Mobile Phase or Reagent Throughput Resolution Quantitative Accuracy Key Advantages Key Limitations
Chiral HPLC Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) with normal-phase (e.g., hexane/isopropanol) or reversed-phase eluents.[8]MediumHighExcellentWide availability of CSPs, robust and well-established methods, excellent scalability for preparative work.[4][9]Higher consumption of organic solvents (especially in normal phase), potential for peak tailing with basic analytes.
Chiral GC Cyclodextrin-based CSPs. Requires derivatization (e.g., with TFAA) to improve volatility and peak shape.[10][11]HighVery HighExcellentExceptional resolution and efficiency, high sensitivity (especially with ECD or MS detectors), low solvent consumption.[10][12]Requires analyte to be volatile and thermally stable; derivatization adds a sample preparation step.[13]
Chiral CE Fused silica capillary with a background electrolyte (BGE) containing a chiral selector (e.g., cyclodextrins).[14][15]HighVery HighVery GoodExtremely high efficiency, minimal sample and reagent consumption, rapid method development.[15][16]Lower concentration sensitivity compared to HPLC/GC, less robust for complex matrices, limited scalability.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity analysis. The most successful separations for a broad range of racemates are achieved on polysaccharide-based chiral stationary phases.[3][9]

Principle of Separation

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, form a helical polymer structure.[17][18] This structure creates chiral grooves and cavities where analyte enantiomers can interact. Chiral recognition is achieved through a combination of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[17][18] The enantiomer that forms a more stable transient complex with the CSP is retained longer, resulting in separation. For a primary amine like our target compound, the amino group and the aromatic ring are key interaction points.

Experimental Protocol: HPLC

This protocol is adapted from established methods for the separation of 1-aminoindane and its derivatives.[8][19]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm particle size). This amylose-based CSP is often effective for aromatic amines.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Butylamine in a ratio of 980:17:0.4 (v/v/v).[19]

    • Scientist's Note: The small amount of butylamine is critical. As a strong base, it acts as a mobile phase modifier to suppress interactions between the basic analyte and acidic silanol groups on the silica surface, dramatically improving peak shape and preventing tailing.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm. The indane structure provides a strong chromophore.

  • Sample Preparation: Dissolve the sample of 6-Fluoro-2,3-dihydro-1H-inden-1-amine in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers (R and S) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase (0.5 mg/mL) Inject Inject 10 µL Prep->Inject Column Chiralpak AS-H Column (250 x 4.6 mm, 5 µm) MobilePhase Hexane/Ethanol/Butylamine (980:17:0.4) Detect UV Detection @ 265 nm Inject->Detect Integrate Integrate Peak Areas (R and S Enantiomers) Detect->Integrate Calculate Calculate % Enantiomeric Excess (% ee) Integrate->Calculate

Caption: Workflow for chiral purity analysis by HPLC.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC offers exceptionally high resolution, often exceeding that of HPLC. For polar, non-volatile compounds like primary amines, derivatization is a prerequisite to analysis.[13]

Principle of Separation

This method involves an achiral derivatization followed by separation on a chiral stationary phase. The amine is first acylated, for instance with trifluoroacetic anhydride (TFAA), to block the polar N-H bond.[12][20] This reaction increases the compound's volatility and thermal stability while reducing its polarity, leading to sharp, symmetrical peaks.[12] The derivatized enantiomers are then separated on a CSP, typically a cyclodextrin derivative, which provides a chiral cavity for selective interactions.

Experimental Protocol: GC

This protocol combines a standard derivatization procedure with typical conditions for chiral GC analysis.[10][12]

Part A: Derivatization

  • Sample Preparation: Place approximately 1 mg of the amine sample into a 2 mL GC vial. If dissolved in a solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate) followed by 100 µL of trifluoroacetic anhydride (TFAA).[12]

  • Reaction: Tightly cap the vial and heat at 60 °C for 20 minutes.

  • Work-up: Allow the vial to cool to room temperature. The sample is now ready for injection.

Part B: GC Analysis

  • Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A cyclodextrin-based chiral capillary column, such as one coated with a substituted β-cyclodextrin (e.g., Rt-βDEX series).[11]

  • Carrier Gas: Hydrogen or Helium, at a constant linear velocity (e.g., 40 cm/s).

  • Inlet Temperature: 250 °C.

  • Oven Program: Isothermal analysis at a temperature between 100-160 °C. The optimal temperature must be determined empirically; lower temperatures generally yield better resolution but longer run times.[10]

  • Detector Temperature: 280 °C (FID).

  • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

  • Data Analysis: Calculate % ee from the integrated peak areas of the two derivatized enantiomers.

Workflow for Chiral GC Derivatization and Analysis

cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing Dry Dry Amine Sample (1 mg) AddReagents Add Ethyl Acetate (200 µL) + TFAA (100 µL) Dry->AddReagents Heat Heat at 60°C for 20 min AddReagents->Heat Inject Inject 1 µL (Split) Heat->Inject Column Cyclodextrin Chiral Column Oven Isothermal Oven Program (e.g., 140°C) Detect FID Detection Inject->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for chiral purity analysis by GC.

Method 3: Chiral Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE), with cyclodextrins being the most widely used.[14][15]

Principle of Separation

In a low-pH buffer, the primary amine of the analyte will be protonated, carrying a net positive charge. The fused silica capillary has a negatively charged inner wall, which creates an electroosmotic flow (EOF) of the bulk solution towards the cathode (negative electrode). The positively charged analyte also moves towards the cathode. A neutral chiral selector, like a cyclodextrin, is added to the BGE. The two enantiomers will have slightly different binding affinities for the hydrophobic cavity of the cyclodextrin, forming transient diastereomeric inclusion complexes.[14] The enantiomer that interacts more strongly with the cyclodextrin will have its mobility altered to a greater extent, leading to a difference in migration time and thus separation.

Experimental Protocol: CE

This protocol outlines a standard approach for separating basic chiral compounds using cyclodextrins.[8][21]

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM Tris-phosphate buffer at pH 2.5, containing 20 mM α-cyclodextrin.

    • Scientist's Note: The low pH ensures the primary amine is fully protonated. The type and concentration of the cyclodextrin are critical variables that must be optimized for a specific analyte.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1-0.5 mg/mL.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Data Analysis: Determine purity from the corrected peak areas. Peak area correction (dividing by migration time) may be necessary to account for variations in velocity.

Selecting the Right Method: A Decision Guide

The optimal method depends on the specific analytical challenge. HPLC is a robust, all-around choice for routine QC. GC provides the highest resolving power but requires an extra derivatization step. CE is ideal for high-throughput screening and method development when sample amounts are limited.

decision decision result result start Start: Chiral Purity Analysis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine d1 Need for Preparative Scale-Up? start->d1 d2 Highest Possible Resolution Required? d1->d2 No r_hplc Use Chiral HPLC d1->r_hplc Yes d3 Limited Sample Amount & Reagents? d2->d3 No r_gc Use Chiral GC d2->r_gc Yes d3->r_hplc No (Routine QC) r_ce Use Chiral CE d3->r_ce Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The determination of enantiomeric purity for (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine can be reliably achieved using Chiral HPLC, Chiral GC, or Chiral CE.

  • Chiral HPLC on a polysaccharide-based stationary phase stands out as the most versatile and robust method, suitable for both analytical and preparative applications.

  • Chiral GC , following an achiral derivatization, offers unparalleled resolving power and is an excellent choice when baseline separation is challenging or when ultimate sensitivity is required.

  • Chiral CE provides an extremely efficient, high-throughput, and resource-sparing alternative, making it ideal for method development and screening activities where sample conservation is a priority.

The protocols and comparative data presented in this guide provide a solid foundation for researchers to implement a scientifically sound and fit-for-purpose analytical strategy for ensuring the chiral integrity of this important pharmaceutical building block.

References

A Senior Application Scientist's Guide to Method Development and Chiral Stationary Phase Selection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Analysis of Fluorinated Indanamine Enantiomers

For researchers and professionals in drug development, the precise analysis of chiral molecules is not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. Fluorinated indanamines represent a class of compounds with significant therapeutic potential, where the introduction of fluorine can dramatically alter metabolic stability, binding affinity, and overall pharmacological profile.[1][2] However, this same fluorine atom, with its high electronegativity and potential for unique intermolecular interactions, introduces specific challenges and considerations for enantioselective analysis.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the enantiomeric separation of fluorinated indanamines. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, offering field-proven insights to empower you to develop robust, reliable, and efficient analytical methods.

The Cornerstone of Separation: Understanding Chiral Recognition Mechanisms

The separation of enantiomers via HPLC relies on the differential interaction between the chiral analytes and a Chiral Stationary Phase (CSP). For amine-containing compounds like indanamines, polysaccharide-based CSPs are the industry's workhorses.[3][4][5] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a complex chiral environment.

Successful enantiorecognition is not the result of a single interaction but a combination of forces. The key is establishing a transient diastereomeric complex between the analyte and the chiral selector on the CSP. For separation to occur, the complexes formed with the two enantiomers must have different energies of formation, leading to different retention times. The primary forces at play include:

  • Hydrogen Bonding: The amine group of the indanamine is a potent hydrogen bond donor and acceptor, readily interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Stacking: The aromatic ring of the indane structure can engage in π-π interactions with the phenyl groups of the chiral selector.[6][7]

  • Dipole-Dipole Interactions: The highly polar C-F bond and N-H bonds introduce dipole moments that can interact with polar functionalities on the CSP.

  • Steric Hindrance (Inclusion): The rigid, three-dimensional structure of the polysaccharide grooves provides steric hindrance. One enantiomer may fit more snugly or favorably into these chiral cavities than the other, leading to a stronger overall interaction and longer retention.

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Analyte Fluorinated Indanamine Enantiomer CSP Chiral Selector (e.g., Cellulose Tris(3,5-dimethylphenylcarbamate)) Analyte Aromatic Ring Amine Group (NH2) Fluorine (F) Analyte:f1->CSP Hydrogen Bonding Analyte:f0->CSP π-π Stacking Analyte:f2->CSP Dipole-Dipole Interactions Analyte->CSP Steric Fit / Inclusion

Caption: Key intermolecular forces in chiral recognition.

A Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical factor in achieving enantiomeric separation.[3] While a vast array of CSPs exists, polysaccharide-based columns consistently demonstrate broad applicability for chiral amines.[5] A key distinction lies in how the polysaccharide is attached to the silica support: coated vs. immobilized.

  • Coated CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H): These are the traditional workhorses. The chiral polymer is physically adsorbed onto the silica surface. They provide excellent resolving power but are incompatible with certain "aggressive" solvents like dichloromethane, THF, or ethyl acetate, which can strip the coating and destroy the column.[8]

  • Immobilized CSPs (e.g., Chiralpak® IA, IB, IC): In these next-generation columns, the polysaccharide selector is covalently bonded to the silica. This robust linkage permits the use of a much wider range of organic solvents, vastly expanding the mobile phase options for method development.[6][8] This is particularly advantageous when dealing with compounds that have poor solubility in standard normal-phase eluents.

CSP Type Common Examples Selector Backbone Key Characteristics Best For...
Coated Chiralcel® OD-H, Chiralpak® AD-HCellulose, AmyloseHigh efficiency, proven track record. Limited solvent compatibility.Initial screening with standard normal phase solvents (alkanes/alcohols).
Immobilized Chiralpak® IA, IB, IE, IFAmylose, CelluloseRobust: Covalent bonding allows use of extended range of solvents (THF, MTBE, DCM, etc.).[8]Difficult separations requiring non-standard solvents, improved solubility, method robustness.
Crown Ether ChiroSil®(18-Crown-6)-tetracarboxylic acidHighly specific for primary amines, operates in reversed-phase with acidic mobile phases.[5][8]Chiral primary amines, but acidic non-volatile mobile phases can be problematic for prep scale.[5][9]

A Logic-Driven Strategy for Method Development

A systematic approach is essential to efficiently develop a robust separation method. Simply testing random conditions is time-consuming and often fruitless. The following workflow is designed to logically narrow down the optimal parameters.

A Step 1: Analyte Characterization (pKa, Solubility, Structure) B Step 2: CSP Screening (Select 3-5 diverse columns, e.g., IA, IB, IC, OD-H) A->B C Step 3: Mobile Phase Mode Selection B->C D Normal Phase (NP) (Hexane/Alcohol) C->D Default Start E Polar Organic (PO) (Acetonitrile/Alcohol) C->E F Reversed Phase (RP) (ACN or MeOH/Buffered Water) C->F If NP/PO fail or solubility is an issue G Step 4: Additive Optimization (Critical for Amines!) D->G E->G F->G Buffers act as additives H Add Basic Additive (e.g., 0.1% DEA) Add Acidic Additive (e.g., 0.1% TFA) G->H I Step 5: Refine & Validate (Optimize % Modifier, Flow, Temp.) H->I

References

A Comparative Guide to NMR and Mass Spectrometry for the Characterization of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive characterization of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 731859-02-2). As a chiral, fluorinated amine, this compound presents unique analytical challenges that are best addressed by a multi-technique approach. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for structural elucidation, purity assessment, and stereochemical confirmation.

Introduction: The Analytical Imperative

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine is a key building block in pharmaceutical synthesis. Its structure incorporates several features—a specific enantiomer, a fluorine atom, a primary amine, and an indane scaffold—each demanding rigorous analytical verification. Ensuring the correct stereochemistry, elemental composition, and structural integrity is paramount for drug safety and efficacy. While numerous analytical techniques exist, NMR and MS form the cornerstone of small molecule characterization, providing complementary data that, when combined, deliver an unambiguous profile of the molecule. This guide explores the specific application of these two powerful techniques, explaining the causality behind methodological choices and providing field-proven insights for its analysis.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure and Stereochemistry

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule, including connectivity and spatial relationships. For a molecule like (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, a suite of NMR experiments is necessary for full characterization.

The NMR Toolkit: ¹H, ¹³C, and ¹⁹F NMR
  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. We expect to see distinct signals for the aromatic protons, the diastereotopic protons of the two methylene groups in the five-membered ring, and the proton at the chiral center (C1).

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their hybridization state. This is crucial for confirming the presence of all nine carbon atoms in the indane core.

  • ¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and powerful tool. It provides a clean spectrum with a single resonance, whose chemical shift is highly sensitive to the electronic environment, making it an excellent probe for purity and structural integrity.

The Challenge of Chirality: Determining Enantiomeric Purity

A fundamental limitation of standard NMR is that it cannot distinguish between enantiomers, as they have identical physical properties in an achiral environment. To resolve the (R) and (S) enantiomers, we must introduce a chiral environment. This is commonly achieved by using a chiral derivatizing agent (CDA) to convert the enantiomeric pair into diastereomers. These diastereomers have different physical properties and, therefore, distinct NMR spectra.[1][2][3]

A well-established method for primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL).[1][2] This reaction is rapid and quantitative, forming diastereomeric iminoboronate esters. The resulting complexes exhibit well-resolved signals in the ¹H NMR spectrum, allowing for direct integration to determine the enantiomeric excess (ee) of the original amine.[1]

Experimental Protocol: Enantiomeric Purity by ¹H NMR

This protocol describes a self-validating system for determining the enantiomeric excess of the title compound.

Objective: To form diastereomeric derivatives for NMR analysis.

Materials:

  • This compound

  • 2-Formylphenylboronic acid

  • (S)-BINOL (or (R)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve ~5 mg of this compound.

  • Reagent Addition: Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-BINOL.

  • Solvent: Add approximately 0.6 mL of CDCl₃. The hydrochloride salt may require a small amount of a base like cesium carbonate to be neutralized for the reaction to proceed efficiently, though often the reaction occurs in situ.

  • Reaction: Cap the tube and shake gently for 5-10 minutes at room temperature to ensure complete formation of the diastereomeric iminoboronate esters.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Well-resolved diastereotopic resonances, often from the BINOL moiety, will be observed.

  • Analysis: Carefully integrate the baseline-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the amine.

Data Presentation: Expected NMR Signals

While an experimental spectrum is definitive, the expected signals can be predicted based on the structure.

Proton Type Expected ¹H Chemical Shift (ppm) Key Couplings Information Provided
Aromatic (3H)6.8 - 7.5J-coupling between adjacent protonsConfirms benzene ring substitution pattern
Methine (C1-H)4.0 - 4.5Coupling to C2 protonsLocation of the chiral center
Methylene (C2-CH₂)2.0 - 3.0Geminal and vicinal couplingConfirms five-membered ring structure
Methylene (C3-CH₂)2.5 - 3.5Coupling to aromatic and C2 protonsConfirms indane scaffold
Amine (NH₂)Broad, variableExchanges with D₂OPresence of primary amine
Nucleus Expected Chemical Shift (ppm) Information Provided
¹⁹F-110 to -125Confirms presence and electronic environment of fluorine

Visualization: NMR Chiral Derivatization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Amine (R)-Amine HCl Mix Mix in NMR Tube Amine->Mix CDA CDA Reagents (BINOL + Boronic Acid) CDA->Mix Solvent CDCl₃ Solvent->Mix NMR Acquire ¹H NMR Spectrum Mix->NMR Forms Diastereomers Integrate Integrate Diastereomer Signals NMR->Integrate Result Calculate Enantiomeric Excess Integrate->Result

Caption: Workflow for determining enantiomeric purity using NMR with a chiral derivatizing agent.

Chapter 2: Mass Spectrometry: Unveiling Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula of a compound. It is an essential orthogonal technique to NMR for identity confirmation.

Ionization Strategies for a Small, Fluorinated Amine

The choice of ionization technique is critical. For a relatively polar molecule like an amine hydrochloride, soft ionization techniques are vastly superior to harsher methods like Electron Ionization (EI), which often fails to produce a molecular ion for such compounds.[4]

  • Electrospray Ionization (ESI): This is the premier choice. The analysis is typically performed via Liquid Chromatography-Mass Spectrometry (LC-MS). ESI generates protonated molecules, [M+H]⁺, in positive ion mode. The observed mass will be for the free amine (C₉H₁₀FN), not the hydrochloride salt.

  • A Note on TFA: Trifluoroacetic acid (TFA) is a common mobile phase additive in reverse-phase chromatography but is a known cause of signal suppression in ESI-MS.[5] It is advisable to use formic acid as an alternative proton source to maximize sensitivity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the elemental composition. It can measure mass-to-charge ratios to four or five decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. This provides ultimate confidence in the compound's identity.

Parameter Value
Molecular FormulaC₉H₁₀FN
Monoisotopic Mass151.0797
Expected [M+H]⁺ (HRMS)152.0875
Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight and assess the purity of the compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source

Step-by-Step Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or water). Dilute to a final concentration of ~1-10 µg/mL in the initial mobile phase.

  • Chromatography (Example Conditions):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Mode: Positive Ion ESI.

    • Scan Range: m/z 50-500.

    • Resolution: Set to >10,000 (FWHM).

    • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ mass (152.0875). Verify that the measured mass is within a 5 ppm error tolerance of the calculated mass.

Visualization: LC-MS Analytical Workflow

MS_Workflow cluster_prep Sample Preparation cluster_separation Chromatography cluster_analysis Detection & Analysis Sample Dilute Sample in Mobile Phase HPLC Inject onto HPLC System Sample->HPLC Column Separation on C18 Column HPLC->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent HRMS High-Resolution Mass Analyzer ESI->HRMS Result Confirm [M+H]⁺ within 5 ppm HRMS->Result

Caption: Standard workflow for identity and purity confirmation by LC-MS.

Chapter 3: A Symbiotic Relationship: Integrating NMR and MS Data

Neither NMR nor MS alone can provide a complete picture. They are orthogonal techniques that, when used together, offer a self-validating system for absolute structural confirmation.

  • MS confirms the mass, NMR confirms the arrangement. MS provides the molecular formula, while NMR confirms how those atoms are connected to form the specific indane structure.

  • NMR confirms chirality, MS confirms purity. Chiral derivatization in NMR confirms the enantiomeric identity, while the LC peak in the LC-MS run provides a quantitative measure of overall purity.

Comparative Data Summary
Analytical Question NMR Spectroscopy Mass Spectrometry
Structural Connectivity Primary Technique. Provides detailed map of C-H framework.Indirect. Fragmentation patterns can suggest structure but are not definitive.
Stereochemistry Primary Technique. Can determine enantiomeric excess with chiral derivatizing agents.Not Possible. Cannot distinguish between enantiomers without a chiral chromatographic setup.
Molecular Formula No. Cannot directly determine the elemental formula.Primary Technique. HRMS provides the exact elemental composition.
Molecular Weight No. Primary Technique. Provides the exact molecular weight.
Quantitative Purity Possible via qNMR with an internal standard.Primary Technique. LC peak area provides excellent quantitation of purity.
Sensitivity Lower (mg to µg range).Higher (µg to ng range).

Visualization: Complementary Data for Quality Control

QC_Logic cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Compound (R)-6-Fluoro-2,3-dihydro-1H- inden-1-amine HCl MS_Check Correct Molecular Formula? (HRMS) Compound->MS_Check NMR_Structure Correct Structure? (¹H, ¹³C, ¹⁹F) Compound->NMR_Structure MS_Purity High Purity? (>98% by LC) MS_Check->MS_Purity Yes Final Compound QC Passed MS_Purity->Final Yes NMR_Chiral Correct Enantiomer? (ee >99% by CDA) NMR_Structure->NMR_Chiral Yes NMR_Chiral->Final Yes

Caption: Logical workflow showing how NMR and MS provide independent checks for compound quality control.

Chapter 4: Broader Analytical Context

While this guide focuses on NMR and MS, a complete characterization often includes other methods. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful alternative to NMR for determining enantiomeric purity.[6][7] This "direct" method avoids chemical derivatization and can be highly effective for routine quality control.[8][9] However, it relies on the availability of a suitable chiral column and may require more method development.

Conclusion

The robust characterization of this compound is not a task for a single analytical technique. It requires the synergistic application of both NMR spectroscopy and Mass Spectrometry. Mass Spectrometry acts as the gatekeeper, confirming the fundamental properties of molecular weight and elemental formula. NMR serves as the master architect, detailing the intricate three-dimensional structure and, crucially, confirming the required stereochemistry. By following the protocols and understanding the complementary nature of these techniques as outlined in this guide, researchers can ensure the identity, purity, and quality of this critical pharmaceutical building block with the highest degree of scientific confidence.

References

A Comparative Guide to the Synthetic Routes of Fluorinated Rasagiline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Rasagiline

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic for Parkinson's disease.[1][2] The introduction of fluorine atoms into the rasagiline scaffold can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to the target enzyme. This has spurred considerable interest in the development of fluorinated rasagiline analogues as potential next-generation MAO-B inhibitors or as radiotracers for positron emission tomography (PET) imaging.[3] This guide will explore and compare the primary synthetic routes to access these valuable compounds.

Core Synthetic Strategies: A Two-Phase Approach

The synthesis of fluorinated rasagiline analogues can be broadly categorized into a two-phase strategy:

  • Phase 1: Synthesis of the Fluorinated 1-Aminoindan Core: This crucial phase involves the construction of the fluorinated indane skeleton and the introduction of the primary amine functionality.

  • Phase 2: N-Propargylation: The final step involves the attachment of the propargyl group to the primary amine of the fluorinated 1-aminoindan to yield the target molecule.

This guide will dissect various methodologies within this framework, highlighting the key chemical transformations and providing experimental insights.

Phase 1: Crafting the Fluorinated 1-Aminoindan Scaffold

The synthesis of the fluorinated 1-aminoindan core is arguably the most critical and varied part of the overall process. The position of the fluorine atom on the indane ring dictates the choice of starting materials and the synthetic route. The most common approach involves the synthesis of a corresponding fluoro-1-indanone, which is then converted to the desired aminoindan.

Route A: Synthesis of Fluoro-1-Indanones via Intramolecular Friedel-Crafts Cyclization

A cornerstone of indanone synthesis is the intramolecular Friedel-Crafts cyclization of a suitable phenylpropanoic acid or its corresponding acyl chloride. This strategy is readily adaptable for the synthesis of various fluoro-1-indanones.

General Workflow for Friedel-Crafts Cyclization:

start Fluorinated Phenylpropanoic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl2) start->acyl_chloride cyclization Intramolecular Friedel-Crafts Cyclization (e.g., AlCl3, PPA) acyl_chloride->cyclization product Fluoro-1-Indanone cyclization->product

Figure 1: General workflow for the synthesis of fluoro-1-indanones.

Comparison of Routes to Positional Isomers of Fluoro-1-Indanone:

Target IndanoneStarting MaterialCyclization ReagentKey Considerations & References
4-Fluoro-1-indanone 3-(2-Fluorophenyl)propanoic acidPolyphosphoric acid (PPA)Synthesis from 2-fluorocinnamic acid is also reported.[4]
5-Fluoro-1-indanone 3-(3-Fluorophenyl)propanoic acidChlorosulfonic acid, PPAA common and well-documented route.[5][6] Can also be synthesized from fluorobenzene in a multi-step process.[7]
6-Fluoro-1-indanone 3-(4-Fluorophenyl)propanoic acidPolyphosphoric acid (PPA)The starting acid can be prepared from p-fluorocinnamic acid.[3][8]
7-Fluoro-1-indanone 3-(2-Fluorophenyl)propanoic acid or 2-Fluorobenzoic acidAlCl₃, SOCl₂Synthesis from 2-fluorobenzoic acid involves an initial acylation with ethylene.[9][10]

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone[5][6]

  • To 3-(3-fluorophenyl)propanoic acid (1.0 eq), cautiously add polyphosphoric acid (PPA) (approx. 10 eq by weight).

  • Heat the mixture with stirring (e.g., 80-90°C) for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the resulting aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-indanone.

Causality Behind Experimental Choices: The use of a strong acid catalyst like PPA or a Lewis acid like AlCl₃ is essential to promote the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) that forms the five-membered ring of the indanone. The choice between PPA and AlCl₃ (often in conjunction with an acyl chloride) can depend on the reactivity of the aromatic ring and the desired reaction conditions. Quenching the reaction with ice water is a standard and effective method to safely neutralize the strong acid and precipitate the organic product.

Route B: Conversion of Fluoro-1-Indanones to Fluoro-1-Aminoindanes

Once the fluoro-1-indanone is obtained, the next critical step is the introduction of the amine group. The most common and efficient method is a two-step process involving reduction to the corresponding indanol followed by conversion to the amine, or a direct one-pot reductive amination.

Workflow for Aminoindan Formation:

indanone Fluoro-1-Indanone reduction Reduction (e.g., NaBH4) indanone->reduction reductive_amination Reductive Amination (e.g., NH3/H2, Pd/C or NH2OH then reduction) indanone->reductive_amination indanol Fluoro-1-Indanol reduction->indanol activation Activation of -OH (e.g., Mesylation) indanol->activation substitution Nucleophilic Substitution (e.g., NaN3 then reduction) activation->substitution aminoindan Fluoro-1-Aminoindan substitution->aminoindan reductive_amination->aminoindan

Figure 2: Pathways from fluoro-1-indanone to fluoro-1-aminoindan.

Key Methodologies for Amination:

  • Two-Step via Indanol: The ketone is first reduced to an alcohol using a mild reducing agent like sodium borohydride.[8] The resulting hydroxyl group is then converted into a good leaving group (e.g., a mesylate or tosylate) and displaced with an azide, followed by reduction to the primary amine. This multi-step approach offers good control over the stereochemistry if a chiral reducing agent or resolution step is employed.

  • Reductive Amination: This method offers a more direct conversion of the ketone to the amine. The indanone can be reacted with hydroxylamine to form an oxime, which is then reduced (e.g., with H₂/Pd-C) to the aminoindan. Alternatively, direct reductive amination with ammonia or an ammonia source in the presence of a reducing agent can be employed.

Phase 2: N-Propargylation of the Fluorinated 1-Aminoindan Core

The final step in the synthesis of fluorinated rasagiline analogues is the attachment of the propargyl group to the primary amine of the fluorinated 1-aminoindan. This is typically a straightforward N-alkylation reaction.

General Propargylation Reaction:

aminoindan Fluoro-1-Aminoindan propargylation N-Propargylation (Propargyl halide/sulfonate, Base) aminoindan->propargylation product Fluorinated Rasagiline Analogue propargylation->product

References

A Senior Application Scientist's Guide: Comparative Analysis of Catalysts for the Asymmetric Synthesis of (R)-6-fluoro-indan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-6-fluoro-indan-1-amine is a valuable chiral building block in medicinal chemistry, notably serving as a key intermediate for various pharmacologically active agents. The precise installation of the amine group at the C1 stereocenter is a critical challenge, as the biological activity of the final therapeutic agent is often exclusive to a single enantiomer. This guide provides an in-depth comparative analysis of three dominant catalytic strategies for the asymmetric synthesis of (R)-6-fluoro-indan-1-amine from the prochiral precursor, 6-fluoro-indan-1-one: Transition Metal-Catalyzed Asymmetric Hydrogenation, Organocatalytic Asymmetric Transfer Hydrogenation, and Biocatalytic Asymmetric Amination.

As researchers and process chemists, the choice of a synthetic route is a multi-faceted decision, balancing efficiency, selectivity, scalability, cost, and environmental impact. This document is structured to provide not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to empower you to select the optimal catalytic system for your specific research and development needs. We will explore the mechanistic nuances, present detailed experimental workflows, and offer a head-to-head comparison of performance data grounded in authoritative literature.

The Common Precursor: 6-Fluoro-indan-1-one

All three catalytic pathways diverge from a common, commercially available starting material: 6-fluoro-indan-1-one. This compound can be synthesized via methods such as the Tb(OTf)₃-catalyzed cyclization of 3-(4-fluorophenyl)propanoic acid.[1] For the hydrogenation-based methods, this ketone must first be converted to a prochiral imine, a step that adds to the overall process but also offers an opportunity for diversification. In contrast, biocatalysis offers the compelling advantage of acting directly on the ketone, streamlining the synthesis.

Precursor_Workflow Ketone 6-Fluoro-indan-1-one Imine Prochiral N-Aryl Imine Ketone->Imine Imine Formation (e.g., + R-NH2, -H2O) Amine (R)-6-fluoro-indan-1-amine Ketone->Amine Asymmetric Reductive Amination (Biocatalysis) Imine->Amine Asymmetric Reduction (Transition Metal or Organocatalysis) TM_Catalysis_Cycle Catalyst [Ir(L*)]+ SubstrateComplex [Ir(L*)(Imine)]+ Catalyst->SubstrateComplex + Imine H2Activation [Ir(H)2(L*)(Imine)]+ SubstrateComplex->H2Activation + H₂ HydrideTransfer [Ir(H)(L*)(Amine)]+ H2Activation->HydrideTransfer Hydride Transfer HydrideTransfer->Catalyst Product Release Product (R)-Amine HydrideTransfer->Product Imine Imine Substrate Imine->SubstrateComplex H2 H₂ H2->H2Activation Organo_Catalysis_Cycle Catalyst CPA-H IonPair [Imine-H]+[CPA]- Catalyst->IonPair + Imine TransitionState Ternary Complex {[Imine-H]+[CPA]-[Hantzsch Ester]} IonPair->TransitionState + Hantzsch Ester ProductComplex [Amine-H]+[CPA]- TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Product Release Product (R)-Amine ProductComplex->Product Imine Imine Imine->IonPair Hantzsch Hantzsch Ester Hantzsch->TransitionState Bio_Catalysis_Cycle cluster_ping Ping Phase cluster_pong Pong Phase EnzymePLP E-PLP EnzymePMP E-PMP EnzymePLP->EnzymePMP + Amine Donor - Ketone Byproduct EnzymePMP->EnzymePLP + Ketone Substrate - Amine Product KetoneSubstrate 6-Fluoro-indan-1-one AmineProduct (R)-Amine

References

A Pharmacokinetic Comparison of Rasagiline and its Fluorinated Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed pharmacokinetic comparison between the established monoamine oxidase-B (MAO-B) inhibitor, rasagiline, and its fluorinated analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key pharmacokinetic principles with actionable experimental protocols to support the rational design and evaluation of next-generation neurotherapeutics.

Introduction: The Rationale for Fluorinating Rasagiline

Rasagiline is a potent, irreversible inhibitor of MAO-B, approved for the treatment of Parkinson's disease.[1][2] It effectively increases dopaminergic activity by reducing the metabolic degradation of dopamine in the brain.[3] Despite its clinical success, the pharmacokinetic profile of rasagiline presents opportunities for improvement. The drug undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isoenzyme CYP1A2, leading to an absolute oral bioavailability of approximately 36%.[4][5] This metabolic vulnerability not only limits systemic exposure but also introduces potential drug-drug interactions with CYP1A2 inhibitors or inducers.[1][6]

The primary metabolite, (R)-1-aminoindan, is pharmacologically active, exhibiting neuroprotective properties, but it does not contribute to MAO-B inhibition.[4][7] While this is a more favorable metabolic profile compared to the first-generation MAO-B inhibitor selegiline, which is metabolized to amphetamine-like substances, the heavy reliance on a single metabolic pathway (CYP1A2) remains a key area for optimization.[8][9]

Medicinal chemistry has long leveraged the unique properties of fluorine to enhance the drug-like characteristics of molecules.[10][11] Strategic incorporation of fluorine can:

  • Block Metabolic Sites: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative cleavage by CYP enzymes. Replacing a metabolically labile C-H bond with a C-F bond can effectively block metabolism at that position.[12][13]

  • Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences, which in turn influences its absorption, distribution, and target engagement.[13][14]

  • Enhance Metabolic Stability: By diverting metabolism away from primary clearance pathways, fluorination can increase a drug's half-life and overall systemic exposure (AUC).[10]

This guide will explore the known pharmacokinetic profile of rasagiline and provide a scientifically grounded comparison with its potential fluorinated analogs, supported by detailed experimental methodologies for their evaluation.

Section 1: The Metabolic Landscape of Rasagiline

Rasagiline is almost completely biotransformed in the liver prior to excretion, with less than 1% of the drug excreted unchanged in the urine.[5] The metabolic process is dominated by two primary pathways, both heavily dependent on the CYP450 system, with CYP1A2 being the major contributing enzyme.[5][8][15]

  • N-dealkylation: This is the principal metabolic route, where CYP1A2 cleaves the N-propargyl group to yield the major metabolite, (R)-1-aminoindan.[3][4]

  • Hydroxylation: The indan ring system can also be hydroxylated to form secondary metabolites, such as 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[1][4]

These metabolites subsequently undergo glucuronide conjugation before being eliminated primarily via the urine (around 62%) and to a lesser extent, feces (around 7%).[4][5] The heavy reliance on CYP1A2 makes rasagiline's pharmacokinetics susceptible to genetic polymorphisms of the enzyme and interactions with co-administered drugs that inhibit (e.g., ciprofloxacin) or induce (e.g., omeprazole) CYP1A2 activity.[1][6]

G cluster_0 Hepatic Metabolism (CYP1A2 Dominant) Rasagiline Rasagiline Metabolite1 (R)-1-Aminoindan (Major Metabolite) Rasagiline->Metabolite1 N-dealkylation (Primary Pathway) Metabolite2 Hydroxylated Metabolites (e.g., 3-OH-PAI) Rasagiline->Metabolite2 Hydroxylation (Secondary Pathway) Conjugates Glucuronide Conjugates Metabolite1->Conjugates Conjugation Metabolite2->Conjugates Conjugation Excretion Renal & Fecal Excretion Conjugates->Excretion

Figure 1: Primary metabolic pathways of rasagiline.

Section 2: Comparative Pharmacokinetic Profiles: Rasagiline vs. Fluorinated Analogs

While specific data on fluorinated rasagiline analogs is proprietary or limited in public literature, we can construct a robust comparison based on established principles of fluorine in medicinal chemistry. The most logical positions for fluorination on the rasagiline scaffold would be on the aromatic ring of the indan nucleus to block hydroxylation.

ParameterRasagiline (Parent Drug)Fluorinated Analog (Predicted)Rationale for Predicted Change
Absorption
Bioavailability~36%[4][9]> 36%Reduced first-pass metabolism due to blocked hydroxylation sites leads to more parent drug reaching systemic circulation.[13]
Tmax0.5 - 1.0 hours[1][2]Likely UnchangedRate of absorption is primarily governed by formulation and gastrointestinal transit, which may not be significantly altered by fluorination.
Distribution
Protein Binding88-94%[4]Potentially IncreasedFluorination generally increases lipophilicity, which can lead to higher binding to plasma proteins like albumin.[11]
Volume of Distribution (Vd)87 - 243 L[1][9]Potentially IncreasedIncreased lipophilicity could lead to greater partitioning into tissues, thereby increasing the apparent volume of distribution.
Metabolism
Primary EnzymeCYP1A2[1][2]CYP1A2 (Potentially reduced role)N-dealkylation would still be mediated by CYP1A2, but blocking hydroxylation would reduce the overall metabolic burden on this pathway.
Metabolic ClearanceHigh (94.3 L/h)[4][9]LowerBlocking a key metabolic pathway (hydroxylation) will decrease the rate of hepatic clearance, a primary goal of fluorination.[12][13]
Excretion
Half-life (t1/2)~3 hours (at steady state)[4]IncreasedA lower rate of metabolic clearance directly translates to a longer elimination half-life.[10]
Major Metabolites(R)-1-aminoindan[3][4](R)-1-aminoindanN-dealkylation pathway would remain, but the profile of hydroxylated metabolites would be significantly reduced or eliminated.

Causality Behind the Comparison: The central hypothesis is that by replacing hydrogen atoms on the aromatic ring of rasagiline with fluorine, we create a C-F bond that is highly resistant to enzymatic attack by CYP1A2. This "metabolic shield" prevents hydroxylation, a key secondary clearance pathway. Consequently, the overall rate of metabolism decreases, leading to a lower first-pass effect, higher bioavailability, and a longer plasma half-life. This would potentially allow for lower or less frequent dosing and a more consistent plasma concentration, reducing the pharmacokinetic variability seen with the parent drug.

Section 3: Experimental Protocols for Pharmacokinetic Assessment

To validate the predicted improvements, rigorous preclinical evaluation is necessary. The following protocols describe standard, self-validating methodologies for assessing key pharmacokinetic parameters.

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a standard procedure for determining the pharmacokinetic profile of a test compound (e.g., a fluorinated rasagiline analog) following oral administration to rats.

G cluster_workflow In Vivo PK Study Workflow node_acclimate 1. Animal Acclimatization (Sprague-Dawley rats, 1 week) node_fast 2. Overnight Fasting (12 hours, water ad libitum) node_acclimate->node_fast node_dose 3. Oral Gavage Administration (Test Compound in Vehicle) node_fast->node_dose node_sample 4. Serial Blood Sampling (e.g., via jugular vein cannula) node_dose->node_sample node_process 5. Plasma Separation (Centrifugation, collect supernatant) node_sample->node_process node_store 6. Sample Storage (-80°C until analysis) node_process->node_store node_analyze 7. Bioanalysis (LC-MS/MS quantification) node_store->node_analyze node_data 8. PK Parameter Calculation (Non-compartmental analysis) node_analyze->node_data

Figure 2: Experimental workflow for an in vivo PK study.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. This step is critical to reduce stress-related physiological variability.[16]

  • Surgical Preparation (Optional but Recommended): For serial blood sampling, cannulation of the jugular vein is performed 24-48 hours prior to the study. This allows for stress-free blood collection without repeated needle sticks.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing to standardize gut absorption, but are provided with water ad libitum.[17]

  • Dose Preparation and Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). A single oral dose (e.g., 5 mg/kg) is administered via oral gavage. The gavage technique ensures the entire dose is delivered directly to the stomach.[18]

  • Blood Sampling: Blood samples (~200 µL) are collected into EDTA-coated tubes at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[16] EDTA is used as an anticoagulant to yield plasma.

  • Plasma Processing: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. The resulting plasma supernatant is transferred to a clean tube. This step must be done promptly to ensure sample integrity.

  • Sample Storage: Plasma samples are stored at -80°C until bioanalysis.

  • Bioanalysis: The concentration of the test compound in plasma is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This provides the high sensitivity and specificity required to measure drug concentrations accurately.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and clearance.[17]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides a rapid and cost-effective method to determine a compound's intrinsic clearance by Phase I enzymes, primarily CYPs. It is a cornerstone of early ADME screening.[19][20]

G cluster_workflow In Vitro Metabolic Stability Workflow node_prep 1. Prepare Incubation Mix (Liver microsomes, buffer) node_preinc 2. Pre-incubate at 37°C (Add test compound) node_prep->node_preinc node_start 3. Initiate Reaction (Add NADPH cofactor) node_preinc->node_start node_incubate 4. Incubate at 37°C (Take samples at T=0, 5, 15, 30, 45 min) node_start->node_incubate node_stop 5. Terminate Reaction (Add cold Acetonitrile + Internal Standard) node_incubate->node_stop node_centrifuge 6. Centrifuge to Pellet Protein node_stop->node_centrifuge node_analyze 7. Analyze Supernatant (LC-MS/MS quantification) node_centrifuge->node_analyze node_data 8. Calculate Stability (t1/2, Intrinsic Clearance) node_analyze->node_data

Figure 3: Workflow for a microsomal metabolic stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.

    • Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech) on ice. Prepare a working solution in 100 mM potassium phosphate buffer (pH 7.4).[21]

    • Cofactor: Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[22]

  • Incubation Setup: In a 96-well plate, combine the liver microsome solution and the test compound (final concentration typically 1 µM). Include control wells: a "minus-cofactor" control to assess non-enzymatic degradation and a positive control with a known substrate (e.g., midazolam) to validate assay performance.[21]

  • Reaction Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system solution to all wells except the "minus-cofactor" control.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding a "stop solution" of cold acetonitrile containing an internal standard.[19] The acetonitrile precipitates the microsomal proteins, halting the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Bioanalysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint) can be calculated.[22]

Conclusion

The strategic fluorination of rasagiline represents a promising avenue for enhancing its pharmacokinetic profile. By blocking sites of metabolic hydroxylation, fluorinated analogs are predicted to exhibit significantly improved oral bioavailability, reduced metabolic clearance, and a longer elimination half-life. This could translate into a more favorable clinical profile with a simplified dosing regimen and reduced potential for drug-drug interactions. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of these next-generation MAO-B inhibitors, enabling a data-driven approach to identify superior drug candidates for the treatment of Parkinson's disease and other neurodegenerative disorders.

References

A Comparative Guide to the Structural Elucidation of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Aminoindanes in Neurotherapeutics

In the landscape of modern drug development, particularly for neurodegenerative diseases, the structural rigidity and specific stereochemistry of bioactive molecules are paramount. The 1-aminoindan scaffold is a cornerstone of several potent therapeutic agents. Its most notable exemplar is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1] The introduction of fluorine into pharmaceutical compounds is a well-established strategy to modulate metabolic stability, binding affinity, and lipophilicity. Consequently, derivatives such as (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine represent a critical area of research for developing next-generation MAO-B inhibitors with enhanced pharmacological profiles.[2][3]

The precise three-dimensional arrangement of these molecules, including their absolute configuration and conformational preferences, dictates their interaction with target enzymes. While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the unequivocal gold standard.[4][5] It provides an unambiguous, atom-level map of the molecule, offering insights that are not merely informative but essential for structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth technical overview of the X-ray crystallographic workflow for (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine derivatives. It explains the causality behind experimental choices, offers detailed protocols, and objectively compares the definitive data from crystallography with alternative analytical techniques, providing researchers with a comprehensive framework for structural elucidation.

The Primacy of X-ray Crystallography: Beyond Simple Characterization

While techniques like HPLC and NMR are indispensable for confirming purity and connectivity, they provide an incomplete picture. For a chiral molecule destined for clinical application, ambiguity is not an option. X-ray crystallography is the only technique that directly visualizes the molecule in three-dimensional space, providing definitive answers to several critical questions:

  • Absolute Stereochemistry: It unambiguously determines the (R) or (S) configuration at the chiral center, which is crucial as enantiomers often possess vastly different pharmacological and toxicological profiles.[6]

  • Molecular Conformation: It reveals the precise bond angles, bond lengths, and torsion angles, showing the molecule's preferred shape in the solid state. This conformation is often closely related to the bioactive conformation at the enzyme's active site.

  • Intermolecular Interactions: It maps out the intricate network of hydrogen bonds, halogen bonds (involving fluorine), and van der Waals forces that govern how molecules pack in a crystal lattice.[7] This information is invaluable for understanding physical properties like solubility and stability and provides a model for potential interactions within a protein binding pocket.

Choosing X-ray crystallography is a decision to mitigate risk and build a foundation of certainty. The investment in obtaining a high-quality crystal structure pays dividends by preventing costly late-stage failures that could arise from incorrect structural assumptions.

Experimental Workflow: From Synthesis to Final Structure

The path from a synthesized powder to a refined crystal structure is a meticulous process that demands both precision and an understanding of the underlying physical chemistry. The following sections detail a robust, self-validating protocol.

Part 1: Synthesis and Crystallization

The foundational step is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine can be synthesized from its precursor, 6-fluoro-1-indanone, via stereoselective reductive amination. This process must be carefully monitored (e.g., by TLC and NMR) to ensure high chemical purity.

  • Purification: The crude product should be purified to >98% purity, typically via column chromatography or recrystallization. The hydrochloride salt is often used to improve crystallinity.[8]

  • Crystal Growth Screening: A high-throughput screening approach is most efficient. Prepare a saturated solution of the purified compound in a primary solvent (e.g., methanol, ethanol). Aliquot this solution into multiple small vials.

  • Solvent/Anti-Solvent Systems: To each vial, add a different anti-solvent (e.g., diethyl ether, hexane, ethyl acetate) dropwise until slight turbidity is observed. Seal the vials and allow for slow diffusion.

  • Slow Evaporation: In parallel, prepare several vials with a solution of the compound in a single, relatively volatile solvent or solvent mixture. Seal these vials with a cap that has been pierced with one or two small holes to allow for slow evaporation over several days to weeks.

  • Temperature Modulation: Place replicate sets of vials at different temperatures (e.g., room temperature, 4°C) to explore the thermodynamic landscape of crystallization.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, carefully harvest one using a cryoloop.[9]

The causality here is systematic exploration. Crystallization is often an empirical science; by screening a wide range of solvent systems and conditions, we maximize the probability of identifying a condition that yields diffraction-quality crystals.

Part 2: X-ray Diffraction and Structure Solution

With a suitable crystal, the diffraction experiment can begin.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting and Cryo-cooling: The harvested crystal is immediately flash-cooled in a stream of liquid nitrogen (100 K) to minimize radiation damage during data collection.

  • Diffractometer Screening: The crystal is mounted on a modern X-ray diffractometer. A short series of initial X-ray exposures are taken to determine the crystal quality and unit cell parameters.[4]

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a data collection strategy is calculated to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Data Integration and Scaling: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz-polarization effects). The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the heavier atoms (carbon, nitrogen, fluorine).

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

  • Validation: The final refined structure is rigorously validated using metrics such as R-factors (R1, wR2) and goodness-of-fit (GooF). The final structural data is typically deposited in a crystallographic database and prepared for publication in a standard Crystallographic Information File (CIF) format.

This workflow is a self-validating system. The redundancy of the collected data, the statistical metrics of refinement, and the chemical reasonableness of the final model all serve as internal checks to ensure the trustworthiness of the final structure.

X_ray_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth harvest Crystal Harvesting crystal_growth->harvest mount Mount & Cryo-cool harvest->mount screen Diffractometer Screening mount->screen collect Full Data Collection screen->collect process Data Integration & Scaling collect->process solve Structure Solution (Phasing) process->solve refine Model Building & Refinement solve->refine validate Validation & Deposition refine->validate

Caption: Standard workflow for small-molecule X-ray crystallography.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive structure, other techniques are often employed for routine analysis, process monitoring, and formulation studies. It is crucial for a researcher to understand the strengths and limitations of each.[6][11]

Technique Information Provided Sample Type Throughput Key Advantage Key Limitation
Single-Crystal XRD Absolute 3D structure, conformation, packingSingle CrystalLowUnambiguous, definitive structural dataRequires high-quality single crystals
Powder XRD (PXRD) Crystalline phase, polymorphism, lattice parametersPolycrystalline PowderMediumExcellent for polymorph screening and quality control[12]Does not provide atomic coordinates directly
Chiral HPLC Enantiomeric excess (ee), purity, retention timeSolutionHighHigh accuracy for ee determination, robust and widely available[13]Provides no direct 3D structural information
Chiral SFC Enantiomeric excess (ee), purity, retention timeSolutionVery HighFaster than HPLC, lower solvent consumption ("greener")[13][14]Provides no direct 3D structural information
NMR Spectroscopy Chemical connectivity, relative stereochemistry (NOE)SolutionHighExcellent for confirming chemical identity and constitutionAbsolute configuration cannot be determined without a chiral auxiliary
Circular Dichroism (CD) Chiroptical properties, secondary structure (for peptides)SolutionHighSensitive to chiralityProvides qualitative, not definitive, structural data

This comparison underscores a critical point: these techniques are complementary, not mutually exclusive. A comprehensive drug development program will leverage several of these methods at different stages.

Method_Selection start What is the Analytical Goal? q1 Need to determine Absolute 3D Structure? start->q1 q2 Need to measure Enantiomeric Excess (ee)? q1->q2 No xrd Single-Crystal X-ray Crystallography q1->xrd Yes q3 Need to confirm Chemical Connectivity? q2->q3 No hplc_sfc Chiral HPLC or SFC q2->hplc_sfc Yes nmr NMR Spectroscopy q3->nmr Yes

Caption: Decision tree for selecting a primary analytical method.

Case Study Insights: Learning from Rasagiline-MAO B Complexes

While a public crystal structure for (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine is not available as of this writing, extensive crystallographic work on its parent compound, rasagiline, and its derivatives in complex with human MAO B provides profound insights.[2]

Crystal structures of rasagiline-inhibited MAO B show the inhibitor covalently bound to the N5 atom of the flavin cofactor.[2][3] The aminoindan ring sits deep within the active site cavity. Critically, the orientation of this ring is sensitive to substitution. For instance, the crystal structure of N-methyl-1(R)-aminoindan (a rasagiline metabolite) bound to MAO B reveals that its aminoindan ring adopts a different orientation compared to that of rasagiline itself.[2]

This is a powerful lesson: even small modifications can significantly alter binding modes. Therefore, obtaining the crystal structure of a novel derivative like the 6-fluoro analog is not merely a confirmatory exercise. It is an act of discovery that can reveal subtle but critical changes in how the molecule interacts with its environment—information that is essential for optimizing the next generation of inhibitors.

Conclusion

For drug development professionals working with high-value chiral molecules like (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine derivatives, X-ray crystallography is an indispensable tool. It provides a level of structural certainty that no other technique can match, offering a definitive picture of absolute configuration, conformation, and intermolecular interactions. While chromatographic and spectroscopic methods are vital for assessing purity and enantiomeric excess, they serve as complements to, not replacements for, the foundational data provided by crystallography. By integrating this definitive structural knowledge early in the development pipeline, researchers can make more informed decisions, accelerate their programs, and ultimately design more effective and safer medicines.

References

A Comparative Guide to the Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: Benchmarking Biocatalytic and Asymmetric Chemical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. The target molecule, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine, is a valuable building block, incorporating both a stereocenter and a fluorine atom—a common strategy to enhance the pharmacological properties of a drug candidate. This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining this enantiopure amine: a classic chemical approach through asymmetric synthesis and a modern biocatalytic method employing transaminases.

The choice of a synthetic route is a critical decision in the drug development pipeline, impacting scalability, cost, and environmental footprint. This document aims to provide the supporting data and experimental insights necessary for an informed decision, moving beyond a simple recitation of steps to explain the underlying scientific principles.

The Significance of Chiral Fluorinated Amines

Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing at least one chiral amine fragment.[1][2] The specific enantiomer of a chiral drug is often responsible for its therapeutic effect, while the other may be inactive or even cause adverse effects. The introduction of fluorine can further modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Therefore, robust and efficient methods for producing enantiomerically pure fluorinated amines like (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine are of paramount importance.

Benchmarking Synthetic Methodologies

We will now delve into a comparative analysis of two distinct and powerful approaches for the synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine: Asymmetric Brønsted Acid Catalysis and Biocatalytic Kinetic Resolution using ω-Transaminases.

Method 1: Asymmetric Synthesis via Brønsted Acid Catalysis

This chemical approach leverages a chiral catalyst to directly create the desired stereocenter from a prochiral precursor, offering an elegant and often high-yielding route to the target molecule. A plausible pathway involves the asymmetric iminium ion cyclization of a 2-alkenylbenzaldimine precursor.

Scientific Rationale: The core of this method lies in the use of a chiral Brønsted acid, such as a BINOL-derived N-triflyl phosphoramide, to catalyze the intramolecular cyclization.[3] The chiral catalyst creates a chiral environment, forcing the cyclization to proceed stereoselectively and yield one enantiomer in excess. This approach is highly attractive as it can, in principle, provide the desired product in high enantiomeric excess without the need for resolving a racemic mixture, thus maximizing the theoretical yield.

Logical Workflow for Asymmetric Synthesis

cluster_prep Substrate Preparation cluster_asym Asymmetric Cyclization cluster_post Post-Cyclization Modification S1 2-Bromo-5-fluorobenzaldehyde P1 2-Alkenyl-5-fluorobenzaldehyde S1->P1 Stille or Suzuki Coupling S2 Allylating Agent S2->P1 S3 Amine Source P2 Prochiral Imine S3->P2 P1->P2 Condensation R1 (R)-6-Fluoro-1-aminoindene P2->R1 Iminium Ion Cyclization C1 Chiral Brønsted Acid Catalyst C1->R1 R2 (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine R1->R2 Reduction (e.g., H₂, Pd/C)

Caption: Workflow for Asymmetric Synthesis of the Target Amine.

Method 2: Biocatalytic Kinetic Resolution via ω-Transaminase

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods.[4] For the synthesis of chiral amines, ω-transaminases (TAs) are particularly valuable enzymes.[5] This method involves the kinetic resolution of a racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-amine.

Scientific Rationale: A kinetic resolution separates a racemic mixture by selectively reacting with one enantiomer at a much faster rate than the other.[6] An (S)-selective ω-transaminase will selectively deaminate the (S)-enantiomer of the racemic amine to the corresponding ketone (6-fluoro-2,3-dihydro-1H-inden-1-one), leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.[7] This approach is powerful due to the exceptional enantioselectivity of enzymes, often achieving >99% enantiomeric excess (e.e.). However, the maximum theoretical yield for the desired enantiomer is 50%.[6]

Logical Workflow for Biocatalytic Kinetic Resolution

cluster_prep Racemate Preparation cluster_resolution Kinetic Resolution cluster_purification Purification S1 6-Fluoro-1-indanone P1 Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-amine S1->P1 Reductive Amination S2 Ammonia/Reducing Agent S2->P1 R1 (R)-Amine (Enriched) P1->R1 K1 6-Fluoro-1-indanone (Byproduct) P1->K1 Selective Deamination of (S)-Amine E1 ω-Transaminase (S-selective) E1->K1 F1 Pure (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine R1->F1 Separation (e.g., Extraction) K1->F1

Caption: Workflow for Biocatalytic Kinetic Resolution of the Target Amine.

Comparative Performance Data

The following table summarizes the expected performance of the two synthetic methodologies based on literature precedents for similar substrates.

ParameterAsymmetric Synthesis (Brønsted Acid)Biocatalytic Kinetic Resolution (ω-TA)
Starting Material Prochiral imineRacemic amine
Theoretical Yield Up to 100%Max. 50%
Enantiomeric Excess (e.e.) Typically 90-99%Often >99%
Key Reagents Chiral catalyst, organic solventsEnzyme, buffer, co-substrate (e.g., pyruvate)
Reaction Conditions Often requires anhydrous conditions, inert atmosphere, and cryogenic temperaturesMild aqueous conditions (room temp, neutral pH)
Scalability Can be challenging due to catalyst cost and reaction conditionsGenerally highly scalable, especially with immobilized enzymes
Environmental Impact Higher, due to use of organic solvents and metal catalystsLower, "greener" process

Experimental Protocol: Biocatalytic Kinetic Resolution

This section provides a detailed, step-by-step protocol for the kinetic resolution of racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine using an immobilized (S)-selective ω-transaminase. Immobilization of the enzyme allows for easier separation and reuse, making the process more cost-effective and scalable.[6]

Materials:

  • Racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine

  • Immobilized (S)-selective ω-transaminase

  • Sodium pyruvate

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Ethyl acetate

  • Sodium hydroxide (1 M)

  • Deionized water

Equipment:

  • Orbital shaker with temperature control

  • pH meter

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chiral HPLC system for e.e. analysis

Procedure:

  • Reaction Setup: In a 50 mL vial, suspend 100 mg of immobilized ω-transaminase biocatalyst in 10 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Addition of Reagents: To the suspension, add racemic 6-fluoro-2,3-dihydro-1H-inden-1-amine (to a final concentration of 30 mM), sodium pyruvate (0.75 equivalents, 22.5 mM), and PLP (0.3 mM).

  • Incubation: Seal the vial and place it in an orbital shaker at 30°C and 600 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 2-4 hours). To a 100 µL sample, add 100 µL of 1 M NaOH to stop the reaction, followed by extraction with 800 µL of ethyl acetate. Analyze the organic layer by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (R)-amine.

  • Reaction Termination: Once the conversion reaches approximately 50% (and the e.e. of the (R)-amine is >99%), terminate the reaction.

  • Product Isolation:

    • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed and stored for reuse.

    • Adjust the pH of the aqueous solution to >10 with 1 M NaOH.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-6-fluoro-2,3-dihydro-1H-inden-1-amine.

  • Purification: If necessary, the crude product can be further purified by column chromatography or crystallization to obtain the final product with high purity.

Conclusion

Both asymmetric synthesis and biocatalytic kinetic resolution represent powerful strategies for obtaining enantiopure (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine. The choice between these methods will depend on the specific requirements of the project.

  • Asymmetric synthesis offers the potential for higher yields and avoids the need to prepare a racemic starting material. It is an excellent choice for laboratory-scale synthesis where maximizing yield from a potentially complex precursor is critical.

  • Biocatalytic kinetic resolution provides a "greener," more sustainable, and often more scalable route that delivers a product with exceptional enantiopurity. While the theoretical yield is limited to 50%, the mild reaction conditions and potential for enzyme recycling make it highly attractive for industrial applications.

As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of biocatalytic methods like the one detailed here is expected to grow, offering an efficient and environmentally responsible path to crucial chiral building blocks.

References

A Comparative Guide to the Biological Activity of Fluoro-Rasagiline Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for more effective treatments for neurodegenerative disorders such as Parkinson's disease, the strategic modification of existing therapeutic agents is a key research avenue. Rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), has been a clinical success in managing the symptoms of Parkinson's disease.[1][2][3] Its therapeutic action is primarily attributed to the inhibition of dopamine catabolism in the brain.[4] Furthermore, extensive research has revealed that rasagiline possesses neuroprotective properties independent of its MAO-B inhibitory activity, a characteristic largely attributed to its N-propargylamine moiety.[5][6][7]

This guide provides an in-depth comparison of the biological activities of different positional isomers of fluoro-rasagiline. The introduction of a fluorine atom to the rasagiline scaffold can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, which in turn can influence its potency, selectivity, and neuroprotective capabilities.[8][9] Understanding the impact of the fluorine atom's position on the aromatic ring of the aminoindan core is crucial for the rational design of next-generation MAO-B inhibitors with enhanced therapeutic profiles.

The Rationale for Fluorination: Enhancing a Proven Scaffold

Fluorine has become a valuable tool in medicinal chemistry due to its unique properties. Its small size and high electronegativity can modulate the electronic environment of a molecule, influencing its binding affinity to target enzymes and its metabolic fate. In the context of rasagiline, fluorination is hypothesized to:

  • Enhance Binding Affinity and Selectivity: The electronic effects of fluorine can alter the interaction of the inhibitor with the active site of MAO-A and MAO-B, potentially leading to increased potency and selectivity for MAO-B.

  • Improve Pharmacokinetic Properties: Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer duration of action.

  • Modulate Neuroprotective Effects: While the propargylamine group is central to neuroprotection, the electronic modifications introduced by fluorine could potentially influence the signaling pathways involved in this activity.

Comparative Analysis of MAO Inhibition

The primary pharmacological action of rasagiline and its analogs is the inhibition of MAO enzymes, particularly MAO-B. The following data, gathered from in vitro studies, compares the inhibitory potency (IC50 values) of different positional isomers of fluoro-rasagiline against human MAO-A and MAO-B.

CompoundTarget EnzymeIC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
Rasagiline MAO-A710~51
MAO-B14
2-Fluoro-rasagiline MAO-A2300~85
MAO-B27

Note: The position of the fluorine atom on the indane ring influences the inhibitory profile. The data for 2-fluoro-rasagiline corresponds to substitution on the non-aromatic portion of the indane ring.

Interpretation of the Data:

The available data on 2-fluoro-rasagiline indicates that fluorination at this position results in a slight decrease in potency against MAO-B compared to the parent compound, rasagiline (IC50 of 27 nM vs. 14 nM).[10] However, the selectivity for MAO-B over MAO-A is enhanced (selectivity index of ~85 vs. ~51).[2][10] This suggests that the position of the fluorine atom is a critical determinant of both the potency and selectivity of these inhibitors. Further research is necessary to elucidate the inhibitory profiles of ortho-, meta-, and para-fluoro-rasagiline, where the fluorine is substituted on the aromatic ring.

Unraveling the Neuroprotective Landscape

A compelling aspect of rasagiline's pharmacology is its ability to confer neuroprotection through mechanisms that are independent of MAO-B inhibition.[5][6][7][11] This activity is primarily associated with the propargylamine moiety, which is present in all fluoro-rasagiline isomers. Studies have shown that rasagiline and its derivatives can protect neurons from various insults by modulating anti-apoptotic pathways and promoting the expression of pro-survival factors.[12][13]

While direct comparative data on the neuroprotective effects of all positional isomers of fluoro-rasagiline is limited, one study has reported that 6-fluoro-rasagiline (para-fluoro-rasagiline) was significantly less active than R(+)-rasagiline in a neuroprotection assay using cerebellar granule cells. This finding suggests that the position of the fluorine atom can indeed modulate the neuroprotective efficacy of the molecule, even though the core propargylamine pharmacophore is retained.

The neuroprotective actions of rasagiline are thought to involve the stabilization of the mitochondrial membrane potential and the prevention of apoptosis.[13] It is plausible that the electronic and steric effects of the fluorine substituent at different positions on the aromatic ring could influence the interaction of the molecule with key proteins involved in these neuroprotective pathways.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.

In Vitro MAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (fluoro-rasagiline isomers)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Neuroprotection Assay (MTT Assay)

Objective: To assess the ability of test compounds to protect neuronal cells from a toxic insult.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Neurotoxin (e.g., 6-hydroxydopamine, MPP+)

  • Test compounds (fluoro-rasagiline isomers)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

  • Induce cytotoxicity by adding the neurotoxin to the wells (excluding the control wells).

  • Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control (untreated, non-toxin-exposed cells).

  • Evaluate the neuroprotective effect of the test compounds by comparing the viability of cells treated with the toxin alone to those pre-treated with the compounds.

Visualizing the Structure and Mechanism

To better understand the molecules and their proposed mechanism of action, the following diagrams are provided.

G cluster_rasagiline Rasagiline cluster_ortho ortho-Fluoro-rasagiline cluster_meta meta-Fluoro-rasagiline cluster_para para-Fluoro-rasagiline rasagiline rasagiline ortho Structure (Hypothetical) meta Structure (Hypothetical) para Structure (Hypothetical)

Caption: Chemical structures of rasagiline and its positional fluoro-isomers.

MAO_Inhibition_Workflow cluster_assay Assay cluster_detection Detection & Analysis prep_enzyme Prepare MAO-A/B Enzyme Solution pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_compound Prepare Fluoro-rasagiline Isomer Dilutions prep_compound->pre_incubate prep_substrate Prepare Kynuramine Substrate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_fluorescence Measure Fluorescence stop_reaction->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Conclusion and Future Directions

The strategic fluorination of the rasagiline scaffold presents a promising avenue for the development of novel MAO-B inhibitors with potentially improved pharmacological profiles. The limited available data on 2-fluoro-rasagiline suggests that the position of the fluorine atom can significantly impact both the potency and selectivity of MAO inhibition. Furthermore, the observation that 6-fluoro-rasagiline exhibits reduced neuroprotective activity highlights the nuanced structure-activity relationships at play.

To fully elucidate the therapeutic potential of fluoro-rasagiline isomers, further comprehensive studies are imperative. A systematic synthesis and evaluation of the ortho-, meta-, and para-fluoro-rasagiline isomers are required to generate a complete dataset of their MAO-A and MAO-B inhibitory activities. Head-to-head comparisons in a battery of neuroprotection assays will be crucial to understand how fluorination at different positions modulates the anti-apoptotic and pro-survival properties of these compounds. Such data will be invaluable for guiding the selection of lead candidates for further preclinical and clinical development in the treatment of Parkinson's disease and other neurodegenerative disorders.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 731859-02-2) is a specialized chemical intermediate vital in pharmaceutical research and development. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information, moving beyond mere procedural steps to explain the causality behind each recommendation. Our aim is to foster a deeply ingrained culture of safety and build trust by providing value that extends beyond the product itself.

While a comprehensive toxicological profile for this specific compound is not publicly available, its structural classification as a fluorinated aromatic amine hydrochloride, coupled with its known hazard classifications, necessitates a cautious and well-documented approach to handling. The guidance provided herein is rooted in established safety protocols for potent chemical compounds and similar molecular structures.

Immediate Safety and Hazard Assessment

This compound is classified with the following hazards:

  • H302: Harmful if swallowed

  • H319: Causes serious eye irritation

The GHS pictogram associated with this compound is the GHS07, indicating it is harmful. A thorough risk assessment should be conducted before any handling, considering the scale of the work and the potential for aerosolization.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount to ensuring personal safety. Recommendations are provided for various laboratory operations, with an emphasis on creating a robust barrier against exposure.

Core PPE for All Operations:

  • Eye Protection: Chemical splash goggles are the minimum requirement. When there is a risk of splashing or aerosol generation, a face shield worn over safety goggles is mandatory.

  • Protective Clothing: A flame-resistant lab coat should be worn at all times, fully buttoned.

  • Footwear: Fully enclosed, chemical-resistant footwear is required.

Glove Selection: A Critical Choice

The selection of appropriate gloves is critical, as some common laboratory gloves may offer insufficient protection against amines. While nitrile gloves are often used for incidental contact, some sources indicate they have poor resistance to amines.[1][2][3][4] Therefore, a more robust glove strategy is recommended.

Operation Primary Glove Secondary Glove (Outer) Rationale
Weighing and Aliquoting (Dry Powder) Thicker gauge nitrile gloves (e.g., 8 mil)Neoprene or Butyl rubber glovesProvides a balance of dexterity and chemical resistance for handling the solid. The outer glove offers enhanced protection against potential permeation.
Solution Preparation and Transfers Neoprene glovesButyl rubber glovesOffers superior protection against both the amine hydrochloride and common laboratory solvents. Double-gloving is essential to mitigate the risk of undetected punctures.
Reaction Monitoring and Work-up Butyl rubber glovesHeavy-duty nitrile glovesProvides robust protection during procedures with a higher risk of splashes and extended chemical contact.

Respiratory Protection: Preventing Inhalation Exposure

Given that this compound is a powder and the potential for aerosolization exists, particularly when handling larger quantities, respiratory protection is crucial.

Scale of Operation Recommended Respirator Filter/Cartridge
Small Scale (<1g) in a well-ventilated fume hood N95 or FFP2 disposable respiratorN/A
Larger Scale (>1g) or inadequate ventilation Half-mask or full-face reusable respiratorCombination P100 particulate and organic vapor/acid gas cartridge
High-risk operations (e.g., potential for significant aerosolization) Powered Air-Purifying Respirator (PAPR)HEPA filter with organic vapor/acid gas cartridge

A proper fit test is mandatory for all tight-fitting respirators to ensure their effectiveness.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling

The following workflow provides a procedural guide for handling this compound from receipt to disposal, emphasizing critical safety checkpoints.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & SOP Review PPE_Selection 2. Select & Don PPE Prep->PPE_Selection Eng_Controls 3. Verify Engineering Controls (Fume Hood, etc.) PPE_Selection->Eng_Controls Weighing 4. Weighing & Aliquoting Eng_Controls->Weighing Dissolution 5. Dissolution Weighing->Dissolution Reaction 6. Reaction & Monitoring Dissolution->Reaction Decontamination 7. Decontaminate Glassware & Surfaces Reaction->Decontamination Waste_Seg 8. Segregate Waste Decontamination->Waste_Seg Disposal 9. Dispose of Waste Waste_Seg->Disposal

Safe handling workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][7][8]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Neutralize: For larger spills of amine hydrochlorides, neutralization may be necessary. This should only be performed by trained personnel.

  • Clean-up: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, sealed container. Avoid mixing with incompatible waste streams.

  • Contaminated PPE: Double-bag all contaminated disposable PPE and dispose of as hazardous waste.

Disposal of fluorinated organic compounds should be in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which shares the challenge of a stable carbon-fluorine bond.[13][14][15][16] While this compound is not a PFAS, the principles of ensuring complete destruction at high temperatures are relevant. Therefore, incineration at a licensed hazardous waste facility is the recommended disposal method.

Conclusion: A Commitment to Safety

The responsible handling of this compound is a cornerstone of successful and safe research. By understanding the rationale behind these safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity of their scientific work. This guide serves as a living document, to be adapted as more specific toxicological data for this compound becomes available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.